molecular formula C22H22N8O B12387721 PIKfyve-IN-2

PIKfyve-IN-2

Cat. No.: B12387721
M. Wt: 414.5 g/mol
InChI Key: AJGYMQGRBICUPO-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIKfyve-IN-2 is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N8O

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+

InChI Key

AJGYMQGRBICUPO-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of PIKfyve Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of PIKfyve inhibitors, a class of molecules with significant therapeutic potential in oncology, autoimmune disorders, and infectious diseases. While specific data for PIKfyve-IN-2 is limited in publicly available literature, this document will focus on the well-characterized effects of potent PIKfyve inhibitors, which are expected to be representative of this compound's activity.

Core Mechanism of Action: Inhibition of Phosphoinositide Conversion

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and membrane homeostasis.[1] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] PIKfyve may also be responsible for the production of phosphatidylinositol 5-phosphate (PtdIns(5)P), either directly from phosphatidylinositol or via the dephosphorylation of PtdIns(3,5)P2.[2]

PIKfyve inhibitors, including this compound, are ATP-competitive compounds that bind to the kinase domain of PIKfyve, thereby blocking its catalytic activity.[3] This inhibition prevents the conversion of PtdIns(3)P to PtdIns(3,5)P2. The direct consequences of this action are a decrease in the cellular levels of PtdIns(3,5)P2 and PtdIns(5)P, and a subsequent accumulation of the substrate, PtdIns(3)P.[4]

Cellular Consequences of PIKfyve Inhibition

The perturbation of phosphoinositide balance following PIKfyve inhibition leads to a cascade of downstream cellular effects, primarily impacting the endolysosomal system.

Defective Endosomal Trafficking and Cytoplasmic Vacuolation

The most prominent and visually striking phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[5] These vacuoles are derived from late endosomes and lysosomes and their enlargement is a result of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2.[5] The accumulation of PtdIns(3)P on endosomal membranes, coupled with the lack of PtdIns(3,5)P2, leads to defects in the budding of transport vesicles from endosomes, effectively trapping cargo and causing the organelles to swell.[4]

Disruption of Lysosomal Homeostasis and Autophagy

PIKfyve activity is essential for lysosomal function and the autophagy process. Inhibition of PIKfyve disrupts lysosome fission, leading to the formation of enlarged lysosomes.[6] Furthermore, the fusion of autophagosomes with lysosomes to form autolysosomes is impaired, resulting in the accumulation of autophagosomes and a blockage of the autophagic flux.[6] This disruption of cellular recycling pathways can be particularly detrimental to cancer cells that rely on autophagy for survival.[6]

Impact on Signaling Pathways

PIKfyve and its lipid products are involved in various signaling pathways. For instance, PIKfyve has been implicated in the regulation of mTOR signaling.[5] Inhibition of PIKfyve can lead to a dysregulation of mTOR activity, further impacting cellular metabolism, growth, and proliferation.[5]

Quantitative Data: Potency of Representative PIKfyve Inhibitors

The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate concentrations.

InhibitorTargetIC50 (nM)Assay TypeReference(s)
Apilimod PIKfyve14In vitro kinase assay[2][7][8][9][10]
YM-201636 PIKfyve33In vitro kinase assay[1][2][11][12]
WX8 PIKfyveN/A (Kd = 0.9)Binding assay[3]
PIKfyve-IN-4 PIKfyve0.60Enzymatic assay[1]
APY0201 PIKfyve5.2In vitro kinase assay[1]

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method to measure the in vitro activity of PIKfyve and assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P:PS lipid substrate vesicles

  • ATP

  • PIKfyve kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque plates

Procedure:

  • Prepare serial dilutions of the PIKfyve inhibitor (e.g., this compound) in kinase assay buffer.

  • In a 96-well plate, add the inhibitor dilutions.

  • Add the PIKfyve enzyme to each well (except for no-enzyme controls).

  • Add the PI(3)P:PS substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.

Cellular Assay for Phosphoinositide Levels by HPLC

This method is used to quantify the intracellular levels of PtdIns(3,5)P2 and other phosphoinositides upon treatment with a PIKfyve inhibitor.[4]

General Procedure:

  • Culture cells to near confluency.

  • Metabolically label the cells with [3H]-myo-inositol for 48-72 hours to incorporate the radiolabel into the inositol headgroups of phosphoinositides.

  • Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.

  • Harvest the cells and extract the lipids using a chloroform/methanol extraction method.

  • Deacylate the lipid extract to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol headgroups.

  • Separate the different glycerophosphoinositol species using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

  • Detect the radiolabeled phosphoinositides using an in-line scintillation counter.

  • Quantify the peaks corresponding to PtdIns(3)P and PtdIns(3,5)P2 to determine the effect of the inhibitor.[4]

Assessment of Cytoplasmic Vacuolation

This is a phenotypic assay to visually confirm the cellular effect of PIKfyve inhibition.

Procedure:

  • Plate cells in a multi-well plate suitable for microscopy.

  • Treat the cells with varying concentrations of the PIKfyve inhibitor or vehicle control.

  • Incubate for a period of time (e.g., 4 to 24 hours).

  • Observe the cells under a phase-contrast microscope.

  • Document the formation of cytoplasmic vacuoles by capturing images.

  • The extent of vacuolation can be quantified by measuring the total area of vacuoles relative to the total cell area using image analysis software.

Mandatory Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects PI Phosphatidylinositol PI3P PtdIns(3)P PI->PI3P PI3K (Vps34) PtdIns_3_5_P2 PtdIns(3,5)P2 PI3P->PtdIns_3_5_P2 PIKfyve PtdIns_3_5_P2->PI3P_2 FIG4 (phosphatase) Endosomal_Trafficking Endosomal Trafficking PtdIns_3_5_P2->Endosomal_Trafficking Regulates Autophagy Autophagy PtdIns_3_5_P2->Autophagy Regulates PIKfyve_IN_2 This compound PIKfyve_IN_2->PtdIns_3_5_P2 Inhibits Vesicle_Fission Vesicle Fission Endosomal_Trafficking->Vesicle_Fission Includes Lysosome_Homeostasis Lysosome Homeostasis Autophagy->Lysosome_Homeostasis Maintains

Caption: PIKfyve Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assays cluster_phenotypic cluster_biochemical start_invitro Prepare Inhibitor Dilutions add_enzyme Add PIKfyve Enzyme start_invitro->add_enzyme add_substrate Add PI(3)P:PS Substrate add_enzyme->add_substrate start_reaction Add ATP to Initiate add_substrate->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Add ADP-Glo Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 start_cellular Culture and Treat Cells with Inhibitor phenotypic_assay Phenotypic Assay: Observe Vacuolation start_cellular->phenotypic_assay biochemical_assay Biochemical Assay: Measure Phosphoinositides start_cellular->biochemical_assay microscope microscope phenotypic_assay->microscope Phase-contrast microscopy lipid_extraction lipid_extraction biochemical_assay->lipid_extraction Lipid Extraction & Deacylation image_analysis image_analysis microscope->image_analysis Quantify vacuole area hplc hplc lipid_extraction->hplc HPLC Separation scintillation scintillation hplc->scintillation Quantify Radiolabel

Caption: Workflow for Characterizing PIKfyve Inhibitors.

References

An In-Depth Technical Guide to the PIKfyve Signaling Pathway and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The phosphoinositide kinase PIKfyve is a critical regulator of intracellular membrane trafficking and cellular homeostasis. As the sole enzyme responsible for synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), PIKfyve orchestrates a multitude of cellular processes.[1][2] Its activity is essential for the proper function of the endosome-lysosome-autophagy axis.[3] Consequently, PIKfyve has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] Small molecule inhibitors, such as PIKfyve-IN-2, provide powerful tools to probe this pathway and hold therapeutic potential.[6] This guide details the core PIKfyve signaling pathway, the cellular consequences of its inhibition, quantitative data on key inhibitors, and detailed protocols for relevant experimental assays.

The Core PIKfyve Signaling Pathway

PIKfyve, also known as PIP5K3, is a large, evolutionarily conserved lipid kinase.[2][3] Its primary function is to phosphorylate the D-5 position of the inositol ring on its substrates.[7] The synthesis of its lipid products is tightly regulated by its association with a scaffold protein, Vac14, and a phosphatase, Fig4. This complex ensures the transient and localized production of PI(3,5)P₂.[1][3]

  • Substrate and Products: PIKfyve utilizes phosphatidylinositol 3-phosphate (PI(3)P), which is primarily found on endosomal membranes, to generate PI(3,5)P₂.[8][9] It can also synthesize PI(5)P directly from phosphatidylinositol (PI).[1]

  • Regulatory Complex: PIKfyve activity is governed by its interaction with Vac14 and Fig4. Vac14 acts as a scaffolding protein, while Fig4 is a phosphatase that counteracts PIKfyve's kinase activity by converting PI(3,5)P₂ back to PI(3)P.[1][3] This dynamic interplay allows for precise control over PI(3,5)P₂ levels.

G cluster_0 Endosomal Membrane cluster_1 PIKfyve Complex PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI Phosphatidylinositol (PI) PI->PIKfyve Substrate PI35P2 PI(3,5)P₂ Fig4 Fig4 (Phosphatase) PI35P2->Fig4 Substrate PI5P PI(5)P PIKfyve->PI35P2 Synthesis PIKfyve->PI5P Synthesis Vac14 Vac14 (Scaffold) PIKfyve->Vac14 Vac14->Fig4 Fig4->PI3P Dephosphorylation PI3KC3 Vps34 (PI3K Class III) PI3KC3->PI Phosphorylates G cluster_lysosome Lysosomal Homeostasis cluster_autophagy Autophagy cluster_mtor mTORC1 Signaling cluster_traffic Membrane Trafficking PIKfyve PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Ion Ion Channel Regulation PI35P2->Ion Fission Membrane Fission PI35P2->Fission Fusion Membrane Fusion PI35P2->Fusion Autolysosome Autolysosome Formation PI35P2->Autolysosome mTORC1 mTORC1 Activation PI35P2->mTORC1 Retrograde Retrograde Trafficking (Endosome to TGN) PI35P2->Retrograde TFEB TFEB Regulation mTORC1->TFEB G cluster_phenotypes Cellular Consequences Inhibitor PIKfyve Inhibitor (e.g., this compound) PIKfyve PIKfyve Inhibitor->PIKfyve Inhibition PI35P2 PI(3,5)P₂ Depletion PIKfyve->PI35P2 Synthesis Blocked Vacuolation Lysosomal Vacuolation PI35P2->Vacuolation Autophagy Impaired Autophagic Flux PI35P2->Autophagy TFEB_Nuc TFEB Nuclear Translocation PI35P2->TFEB_Nuc Trafficking Defective Endosomal Trafficking PI35P2->Trafficking G start 1. Combine PIKfyve, Substrate (PI(3)P), and Inhibitor in 96-well plate step2 2. Initiate reaction with ATP (Incubate 30°C, 40 min) start->step2 step3 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) step2->step3 step4 4. Add Kinase Detection Reagent (Convert ADP to ATP) step3->step4 step5 5. Incubate at RT, 30 min step4->step5 end 6. Read Luminescence (Signal ∝ ADP produced) step5->end G start 1. Plate cells and treat with PIKfyve inhibitor or vehicle step2 2. Bind fluorescent cargo (e.g., EGF-AF488) to cell surface on ice start->step2 step3 3. Shift to 37°C to allow cargo internalization over time step2->step3 step4 4. Fix cells and immunostain for organelle markers (e.g., LAMP1) step3->step4 step5 5. Acquire images using confocal microscopy step4->step5 end 6. Quantify cargo accumulation and colocalization with markers step5->end

References

The Role of PIKfyve Inhibition in Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate cellular process of autophagy, responsible for the degradation and recycling of cellular components, is a critical area of research in both fundamental biology and therapeutic development. A key regulator in this pathway is the phosphoinositide kinase PIKfyve. This technical guide provides an in-depth exploration of the role of PIKfyve in autophagy, with a specific focus on the effects of its inhibition by small molecules like PIKfyve-IN-2 and other chemical probes. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing the impact of PIKfyve inhibition on autophagy, and visualize the complex signaling pathways involved. This guide is intended to be a valuable resource for researchers and drug development professionals working to understand and therapeutically target the autophagic process.

The Central Role of PIKfyve in Autophagy and Lysosomal Homeostasis

PIKfyve is a lipid kinase that plays a crucial role in the endolysosomal system by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling molecules that regulate various aspects of membrane trafficking, including endosome maturation, lysosome fission and fusion, and autophagosome dynamics.[3]

The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cellular material is degraded.[3] PIKfyve activity is essential for the proper functioning and turnover of lysosomes. Inhibition of PIKfyve disrupts the delicate balance of lysosomal fusion and fission, leading to the accumulation of enlarged, dysfunctional lysosomes and a blockage of the autophagic flux.[3] This disruption prevents the final degradation step of autophagy, causing an accumulation of autophagosomes.[4]

Mechanism of Action of PIKfyve Inhibitors

PIKfyve inhibitors, such as this compound and other well-characterized compounds like YM201636, apilimod, and WX8, are small molecules that typically act as ATP-competitive inhibitors of the PIKfyve kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of PtdIns(3)P, leading to a depletion of PtdIns(3,5)P₂ and PtdIns5P.[5] This acute depletion of its lipid products is the primary mechanism through which these inhibitors exert their effects on the endolysosomal system and, consequently, on autophagy. The cellular consequences of PIKfyve inhibition are profound, leading to a characteristic phenotype of cytoplasmic vacuolization, which are in fact enlarged lysosomes and late endosomes.[6] This phenotype is a direct result of the impaired lysosomal fission.[3]

Quantitative Data on PIKfyve Inhibitors

The potency of various PIKfyve inhibitors has been characterized in a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and equilibrium binding constant (Kd) are key parameters to quantify their efficacy.

InhibitorAssay TypeTargetIC₅₀ / Kd (nM)Reference
This compound Kinase AssayPIKfyvePotent inhibitor (specific IC₅₀ not publicly available)[7]
YM201636 Kinase AssayPIKfyve33[8]
Apilimod Kinase AssayPIKfyve14[9]
WX8 Binding AssayPIKfyve0.9 (Kd)[5]
ESK981 Growth InhibitionProstate Cancer Cells37 - 207[10]
APY0201 Kinase AssayPIKfyve5.2[7]

Table 1: Potency of selected PIKfyve inhibitors.

The functional consequence of PIKfyve inhibition on autophagy is often quantified by measuring the accumulation of the autophagosome marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

InhibitorCell LineConcentrationFold Increase in LC3-IIReference
YM201636 Primary Hippocampal Neurons800 nMSignificant increase[6]
WX8 U2OS0.1 - 0.5 µMNear maximum accumulation[3]
ESK981 LNCaP, VCaP300 nMDose-dependent increase
Apilimod Inpp4b-/- MEFs10 nMSignificantly higher than in WT[11]

Table 2: Effect of PIKfyve inhibitors on LC3-II accumulation.

Signaling Pathways Modulated by PIKfyve Inhibition

PIKfyve does not operate in isolation; it is part of a complex signaling network that regulates autophagy. Key upstream regulators include AMP-activated protein kinase (AMPK) and ULK1, which are activated under conditions of cellular stress, such as glucose starvation. Downstream, the activity of PIKfyve influences the mTOR signaling pathway, a master regulator of cell growth and autophagy.

AMPK-ULK1-PIKFYVE Axis in Glucose Starvation-Induced Autophagy

Under glucose starvation, AMPK is activated and subsequently phosphorylates and activates ULK1. ULK1, in turn, can phosphorylate PIKfyve, leading to an increase in PtdIns5P synthesis and the promotion of autophagosome formation. Inhibition of PIKfyve blocks this non-canonical autophagy pathway.

Glucose_Starvation Glucose Starvation AMPK AMPK Glucose_Starvation->AMPK ULK1 ULK1 AMPK->ULK1 PIKfyve PIKfyve ULK1->PIKfyve Phosphorylation PtdIns5P PtdIns5P Synthesis PIKfyve->PtdIns5P Autophagosome_Formation Autophagosome Formation PtdIns5P->Autophagosome_Formation PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve

AMPK-ULK1-PIKFYVE Signaling Pathway
PIKfyve Inhibition and mTOR Signaling

PIKfyve activity is also intertwined with the mTOR signaling pathway. Inhibition of PIKfyve can lead to the dysregulation of mTOR signaling. Specifically, PIKfyve inhibition can result in the mTORC1-dependent phosphorylation and cytoplasmic retention of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This prevents TFEB from entering the nucleus and activating the expression of autophagy-related genes.

PIKfyve PIKfyve mTORC1 mTORC1 PIKfyve->mTORC1 TFEB_cyto TFEB (cytoplasm) mTORC1->TFEB_cyto Phosphorylation & Cytoplasmic Retention TFEB_nuclear TFEB (nucleus) TFEB_cyto->TFEB_nuclear Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_nuclear->Autophagy_Genes PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve

PIKfyve and mTORC1-TFEB Signaling

Experimental Protocols

Accurate assessment of the effects of PIKfyve inhibitors on autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of purified PIKfyve by quantifying the amount of ADP produced.

Materials:

  • Active PIKfyve enzyme (e.g., SignalChem, P17-112BG)

  • Lipid Kinase Buffer (e.g., 5x buffer: 250mM HEPES pH 7.5, 250mM NaCl, 10mM MgCl₂, 2.5mM EGTA, 125µg/mL BSA, 0.2% Triton X-100; dilute to 1x and add fresh DTT to 0.05mM before use)

  • PtdIns(3)P:PS substrate

  • Lipid Dilution Buffer

  • ATP solution (e.g., 250 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • This compound or other inhibitors

  • 96-well opaque plates

Procedure:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of this compound in 1x Lipid Kinase Buffer.

  • In a pre-cooled 96-well opaque plate, add the following to each well (final volume 20 µL):

    • 10 µL of diluted active PIKfyve enzyme

    • 5 µL of PtdIns(3)P:PS substrate (sonicate for 1 minute before use)

    • 5 µL of 1x Lipid Kinase Buffer containing the desired concentration of this compound (or vehicle control).

  • For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.

  • Initiate the reaction by adding 5 µL of 250 µM ATP solution to each well (final volume 25 µL).

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Shake the plate and incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Shake the plate and incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Start Prepare Reagents & Inhibitor Dilutions Add_Enzyme Add PIKfyve, Substrate, & Inhibitor to Plate Start->Add_Enzyme Initiate Initiate Reaction with ATP Add_Enzyme->Initiate Incubate_30C Incubate at 30°C for 40 min Initiate->Incubate_30C Terminate Add ADP-Glo™ Reagent Incubate_30C->Terminate Incubate_RT1 Incubate at RT for 40 min Terminate->Incubate_RT1 Detect Add Kinase Detection Reagent Incubate_RT1->Detect Incubate_RT2 Incubate at RT for 30 min Detect->Incubate_RT2 Read Read Luminescence Incubate_RT2->Read Analyze Calculate IC₅₀ Read->Analyze

PIKfyve Kinase Assay Workflow
Autophagic Flux Assay using mRFP-GFP-LC3

This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.

Materials:

  • Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct

  • Complete cell culture medium

  • This compound or other inhibitors

  • Bafilomycin A1 (positive control for autophagic flux blockade)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells expressing mRFP-GFP-LC3 in a suitable imaging dish or plate.

  • Allow cells to adhere and grow to the desired confluency.

  • Treat cells with this compound at various concentrations and for different time points. Include vehicle-treated and Bafilomycin A1-treated (e.g., 100 nM for 4 hours) controls.

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

  • Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm), mRFP (e.g., 561 nm), and DAPI (e.g., 405 nm).

  • Image Analysis:

    • Count the number of yellow (GFP⁺mRFP⁺, autophagosomes) and red (GFP⁻mRFP⁺, autolysosomes) puncta per cell.

    • An increase in the number of yellow puncta and a decrease in red puncta upon treatment with this compound indicates a blockage of autophagic flux.

    • Quantify the results from multiple cells and independent experiments.

Seed_Cells Seed mRFP-GFP-LC3 Expressing Cells Treat_Cells Treat with this compound & Controls Seed_Cells->Treat_Cells Fix_Wash Fix and Wash Cells Treat_Cells->Fix_Wash Image_Acquisition Acquire Images on Confocal Microscope Fix_Wash->Image_Acquisition Analyze_Puncta Quantify Yellow and Red Puncta Image_Acquisition->Analyze_Puncta Interpret_Results Interpret Autophagic Flux Analyze_Puncta->Interpret_Results

mRFP-GFP-LC3 Autophagic Flux Assay Workflow
Western Blotting for LC3-II

This is a standard method to assess the accumulation of autophagosomes.

Materials:

  • Cell culture reagents

  • This compound or other inhibitors

  • Bafilomycin A1 or Chloroquine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours of treatment).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature protein samples in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensity for LC3-II and the loading control.

    • An increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, confirms a block in autophagic flux.

Lysosomal pH Measurement using Ratiometric Dyes

This method assesses the acidity of lysosomes, which can be altered by PIKfyve inhibition.

Materials:

  • Cells

  • Oregon Green 488 Dextran or FITC-Dextran

  • Complete cell culture medium

  • This compound or other inhibitors

  • Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin)

  • Confocal microscope with two excitation wavelengths for the ratiometric dye

Procedure:

  • Incubate cells with Oregon Green 488 Dextran (e.g., 0.1 mg/mL) in complete medium for 24-48 hours to allow for uptake and delivery to lysosomes.

  • Wash the cells and chase in fresh medium for at least 2 hours.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Calibration:

    • In a separate set of labeled cells, incubate with calibration buffers of varying pH (e.g., pH 4.0 to 6.5) containing ionophores to equilibrate the lysosomal pH with the buffer pH.

    • Acquire images at both excitation wavelengths for each pH point to generate a standard curve of fluorescence ratio versus pH.

  • Measurement:

    • Acquire images of the experimental cells at both excitation wavelengths.

    • Calculate the ratio of the fluorescence intensities for individual lysosomes.

    • Determine the lysosomal pH by interpolating the measured ratios onto the calibration curve.

Conclusion

PIKfyve is a critical regulator of autophagy and lysosomal function. Inhibition of PIKfyve with small molecules like this compound provides a powerful tool to dissect the intricate mechanisms of autophagy and to explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers to design, execute, and interpret experiments aimed at understanding the role of PIKfyve in this fundamental cellular process. As our understanding of the complexities of autophagy continues to grow, the targeted modulation of key regulators like PIKfyve will undoubtedly remain a promising avenue for future research and drug development.

References

A Technical Guide to PIKfyve Inhibition in Cancer Research: The Role and Application of PIKfyve-IN-2 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its central role in regulating fundamental cellular processes, including lysosomal homeostasis, endosomal trafficking, and autophagy, positions it as a critical node for cancer cell survival and proliferation.[1][2] Many cancer cells, particularly those under metabolic stress, exhibit a heightened dependence on autophagy for nutrient recycling, making them uniquely vulnerable to its disruption.[3][4] Small molecule inhibitors of PIKfyve, such as PIKfyve-IN-2, effectively block these pathways, leading to lysosomal dysfunction, impaired autophagy, and ultimately, selective cancer cell death.[5][6][7] This guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental application of PIKfyve inhibitors in cancer research, with a focus on providing actionable data and protocols for laboratory investigation.

The PIKfyve Kinase: A Critical Regulator of Cellular Homeostasis

PIKfyve, a phosphoinositide kinase, is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol-5-phosphate [PI(5)P] from its substrate, phosphatidylinositol-3-phosphate (PI3P).[1][8] These low-abundance phosphoinositides are crucial signaling lipids that govern the identity and function of late endosomes and lysosomes.[8][9]

The key functions regulated by PIKfyve and its products include:

  • Lysosomal Homeostasis: PI(3,5)P2 is essential for the fission of lysosomes, a process required to maintain a pool of functional organelles.[6][10]

  • Autophagy: PIKfyve is required for the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the autophagic process where cellular components are degraded and recycled.[10][11]

  • Endosomal Trafficking: The kinase regulates the movement of cargo through the endocytic pathway, including the trafficking of growth factor receptors like EGFR.[11][12]

Given that cancer cells often rely on upregulated autophagy to survive nutrient-poor tumor microenvironments and resist therapy, targeting PIKfyve presents a promising anti-cancer strategy.[4][13]

Mechanism of Action of PIKfyve Inhibitors

PIKfyve inhibitors, including potent compounds like this compound, apilimod, YM201636, and the WX8 family, exert their anti-cancer effects by disrupting the critical cellular functions orchestrated by PIKfyve.[5][14][15]

The primary consequences of PIKfyve inhibition are:

  • Disruption of Lysosome Function: Inhibition of PIKfyve prevents the synthesis of PI(3,5)P2, which impairs lysosome fission. This leads to the accumulation of large, dysfunctional lysosomes and the formation of prominent cytoplasmic vacuoles.[6][10][11]

  • Blockade of Autophagic Flux: By preventing the formation of autolysosomes, these inhibitors halt the degradation and recycling of cellular components, leading to an accumulation of autophagic vesicles and markers like LC3-II.[6][16] This starves autophagy-dependent cancer cells of essential nutrients.

  • Induction of Cell Death: The profound disruption of lysosomal and autophagic pathways in sensitive cancer cells triggers non-apoptotic cell death.[17][18]

  • Enhancement of Anti-Tumor Immunity: Recent studies have shown that PIKfyve inhibition upregulates the surface expression of MHC class I molecules on cancer cells, making them more visible to and susceptible to killing by CD8+ T cells.[16] This suggests a role for PIKfyve inhibitors in combination with immunotherapies.[16][19]

The following diagram illustrates the central role of PIKfyve and the consequences of its inhibition.

PIKfyve_Pathway cluster_membrane Endosomal/Lysosomal Membrane cluster_inhibitor Pharmacological Intervention PI3P PI3P (Phosphatidylinositol 3-phosphate) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes PI5P PI(5)P PIKfyve->PI5P Synthesizes MHC_Upregulation MHC-I Upregulation PIKfyve->MHC_Upregulation Negative Regulation Lysosome_Fission Lysosome Fission & Homeostasis PI35P2->Lysosome_Fission Regulates Autophagosome_Fusion Autophagosome-Lysosome Fusion (Autophagic Flux) PI35P2->Autophagosome_Fusion Regulates Endosomal_Trafficking Endosomal Trafficking PI5P->Endosomal_Trafficking Regulates Vacuolation Cytoplasmic Vacuolation & Lysosome Enlargement Lysosome_Fission->Vacuolation Autophagy_Block Autophagy Blockade Autophagosome_Fusion->Autophagy_Block Inhibitor This compound (and other inhibitors) Inhibitor->PIKfyve Inhibits Cell_Death Cancer Cell Death Vacuolation->Cell_Death Autophagy_Block->Cell_Death

Caption: PIKfyve signaling pathway and the impact of its inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of PIKfyve inhibitors has been quantified across numerous cancer cell lines and in vivo models. This compound is noted as a potent inhibitor for cancer research.[5] The tables below summarize key quantitative data for representative PIKfyve inhibitors.

Table 1: In Vitro Cytotoxicity of PIKfyve Inhibitors in Cancer Cell Lines
InhibitorCancer Cell LineCancer TypeIC50 ValueCitation(s)
WX8 12 Cancer Lines (Median)Various0.2 µM[13]
A375Melanoma~0.01 µM (EC50)[6]
U2OSOsteosarcoma~0.2 µM (EC50)[6]
8 Normal Fibroblasts (Median)Non-Malignant2.7 µM[13]
YM201636 Calu-1Non-Small Cell Lung15.03 µM (72h)[20]
HCC827Non-Small Cell Lung11.07 µM (72h)[20]
H1299Non-Small Cell Lung74.95 µM (72h)[20]
PIK5-12d (PROTAC) VCaPProstate Cancer522.3 nM[21]

Note: IC50/EC50 values can vary based on assay duration and specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of PIKfyve Inhibitors
InhibitorAnimal ModelDose & RouteOutcomeCitation(s)
WX8 & SB202190 (p38i) SW480 Colon Adenocarcinoma Xenograft (Mice)20 mg/kg WX8 & 12.5 mg/kg SB202190 (IP, daily)81% reduction in tumor growth (synergistic effect)[13]
YM201636 Murine Hepatic Cancer ModelNot SpecifiedSlowed tumor growth[14]
Apilimod B16F10 Melanoma (Mice)Not SpecifiedReduced tumor growth[19]
PIKfyve Depletion Pancreatic (KPC1361) & Melanoma (B16F10) Syngeneic ModelsGenetic KnockoutStrongly retarded tumor progression[16]
Table 3: Binding Affinity and Kinase Selectivity
InhibitorTarget KinaseAssay TypePotency (IC50 / Kd)SelectivityCitation(s)
PIKfyve-IN-4 (Cpd 40) PIKfyveNanoBRET0.35 nM (IC50)>500-fold vs. PIP4K2C[14][22]
PIKfyveEnzymatic0.60 nM (IC50)[22]
YM201636 PIKfyveIn Vitro33 nM (IC50)Selective over several lipid kinases[1][15]
APY0201 PIKfyveEnzymatic5.2 nM (IC50)Potent[8][15]
WX8 Family PIKfyveBindingVaries90 to 15,000 times greater affinity for PIKfyve than for secondary target PIP4K2C[17]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the effects of PIKfyve inhibitors like this compound.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Materials: 96-well plates, cancer cell lines, complete culture medium, PIKfyve inhibitor stock solution (e.g., in DMSO), XTT assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the PIKfyve inhibitor in culture medium. Final DMSO concentration should be kept constant and low (<0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

    • Incubate the plate for a specified period (e.g., 72 hours).[20]

    • Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the results against inhibitor concentration to determine the IC50 value using non-linear regression.

Western Blot for Autophagy Markers

This protocol assesses the blockade of autophagic flux by measuring the accumulation of key autophagy-related proteins.

  • Materials: 6-well plates, cells, PIKfyve inhibitor, lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Plate cells and treat with the PIKfyve inhibitor for a desired time (e.g., 4-24 hours).

    • Lyse the cells on ice with lysis buffer, collect lysates, and clarify by centrifugation.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. An increase in the lipidated form of LC3 (LC3-II) and accumulation of p62/SQSTM1 indicates autophagy blockade.[6]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a PIKfyve inhibitor in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic nude), cancer cells (e.g., SW480), Matrigel, sterile PBS, PIKfyve inhibitor, vehicle solution, calipers.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 million cells) mixed 1:1 with Matrigel into the flanks of the mice.[13]

    • Allow tumors to establish and reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the PIKfyve inhibitor (e.g., 20 mg/kg WX8) or vehicle via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).[13]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal weight and general health.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki-67).[13]

    • Plot tumor growth curves to compare treatment versus control groups.

The following diagram outlines a typical experimental workflow for evaluating a PIKfyve inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_combo Advanced Studies Kinase_Assay 1. Kinase Assay (e.g., NanoBRET) Determine IC50 & Selectivity Cell_Viability 2. Cell Viability (e.g., XTT Assay) Screen Cancer Cell Lines Kinase_Assay->Cell_Viability Potent Compound Mechanism_Study 3. Mechanism of Action - Western Blot (LC3-II, p62) - Microscopy (Vacuolation) Cell_Viability->Mechanism_Study Active Compound PK_Study 4. Pharmacokinetics (PK) in Mice (Determine Dosing, Bioavailability) Mechanism_Study->PK_Study Validated Mechanism Xenograft_Model 5. Xenograft Efficacy Model (Measure Tumor Growth Inhibition) PK_Study->Xenograft_Model Good PK Profile PD_Study 6. Pharmacodynamics (PD) (Analyze Tumor Tissue for Target Engagement) Xenograft_Model->PD_Study Efficacy Demonstrated Combo_Therapy 7. Combination Therapy (e.g., with Immunotherapy or Chemo) Xenograft_Model->Combo_Therapy

Caption: A standard workflow for the preclinical evaluation of a PIKfyve inhibitor.

Conclusion and Future Directions

This compound and other selective PIKfyve inhibitors represent a promising class of targeted therapies for cancers that are dependent on autophagy and robust lysosomal function.[4][5] The mechanism of action, centered on the profound disruption of lysosomal homeostasis, provides a clear rationale for their selective activity against malignant cells.[6][13] Furthermore, the discovery that PIKfyve inhibition can enhance tumor immunity opens exciting new possibilities for combination therapies.[16][19]

Future research should focus on several key areas:

  • Biomarker Identification: Delineating which tumors are most "autophagy-addicted" and thus most sensitive to PIKfyve inhibition is critical for clinical translation.[17]

  • Combination Strategies: Systematically exploring synergistic combinations with other targeted agents (e.g., p38MAPK inhibitors), chemotherapy, and immunotherapies is a high priority.[3][13]

  • Pharmacokinetics: Developing next-generation inhibitors with improved pharmacokinetic profiles to ensure adequate drug exposure in clinical settings is essential, as some early compounds faced limitations.[14][18]

The continued investigation of PIKfyve inhibitors will undoubtedly provide valuable insights into cancer metabolism and yield novel therapeutic strategies for difficult-to-treat malignancies.

References

Navigating the PIKfyve Pathway: A Technical Guide to its Inhibition in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the virology research of PIKfyve inhibitors. While the query specified "PIKfyve-IN-2," publicly available research literature does not detail its specific use in virology. Therefore, this document utilizes data from extensively studied, potent PIKfyve inhibitors such as Apilimod and YM201636 as representative examples of this inhibitor class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Concepts: PIKfyve and its Role in Viral Infections

PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are key regulators of endomembrane homeostasis, playing a critical role in the trafficking of vesicles within the cell.[1][2][3] Many viruses exploit this endocytic pathway for entry into host cells, making PIKfyve a compelling target for broad-spectrum antiviral therapies.[1][2][4] Inhibition of PIKfyve disrupts the normal maturation of endosomes, which can prevent the release of the viral genome into the cytoplasm, thereby halting the infection process.[5][6]

Quantitative Data on Antiviral Activity of PIKfyve Inhibitors

The following tables summarize the in vitro efficacy of various PIKfyve inhibitors against a range of viruses.

Table 1: Antiviral Activity of PIKfyve Inhibitors against Coronaviruses

InhibitorVirusCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
ApilimodSARS-CoV-2VeroE6Varies (e.g., ~10)>10>1000[5][7]
ApilimodSARS-CoV-2A549/hACE2Varies>10-[7]
WX8SARS-CoV-2VeroE6Varies (nanomolar)>10-[7]
NDFSARS-CoV-2VeroE6Varies (nanomolar)>10-[7]
ApilimodMERS-CoVVeroE6Varies--[8]
ApilimodHCoV-OC43HUVECsVaries--[9]

Table 2: Antiviral Activity of PIKfyve Inhibitors against Other Viruses

InhibitorVirusCell LineAssay TypeIC50/EC50Reference
ApilimodEbola virus (EBOV)--Potent Inhibition[2]
ApilimodMarburg virus (MARV)--Potent Inhibition[2]
Apilimod mesylate (AM)Influenza A (PR8)MDCKCytopathic effectConcentration-dependent inhibition[1][4]
YM201636Influenza A (PR8)MDCKCytopathic effectConcentration-dependent inhibition[1][4]
Apilimod mesylate (AM)Respiratory Syncytial Virus (RSV A2)HEp-2Plaque reductionAntiviral effects demonstrated[1][4]
Apilimod mesylate (AM)Human Rhinovirus-In vitroAntiviral effects demonstrated[1][4]
Apilimod mesylate (AM)Seasonal Coronavirus-In vitroAntiviral effects demonstrated[1][4]

Key Experimental Protocols

In Vitro Antiviral Efficacy Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral efficacy of PIKfyve inhibitors in cell culture.

  • Cell Seeding: Plate a suitable host cell line (e.g., VeroE6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of the PIKfyve inhibitor in an appropriate cell culture medium.

  • Pre-treatment (Optional but common): Remove the growth medium from the cells and add the diluted compound. Incubate for a specified period (e.g., 2 hours) prior to infection.[9]

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Activity: Assess the antiviral effect using one of the following methods:

    • Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count plaques. The IC50 is the concentration of the inhibitor that reduces the plaque number by 50%.[1]

    • Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death and morphological changes. The EC50 is the concentration of the inhibitor that protects 50% of the cells from CPE.[1]

    • Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP, luciferase). Measure the reporter signal as a proxy for viral replication.[9]

    • qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.

Time-of-Addition Assay

This experiment helps to determine at which stage of the viral life cycle the inhibitor is active.

  • Experimental Arms:

    • Pre-infection: Add the inhibitor 2 hours before viral infection and maintain it throughout the experiment.

    • At-infection: Add the inhibitor at the same time as the virus.

    • Post-infection: Add the inhibitor at various time points after infection (e.g., 2, 4, 6 hours).

  • Infection and Incubation: Infect the cells as described above.

  • Sample Collection and Analysis: At a fixed time point post-infection (e.g., 24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay) or cell lysates to measure intracellular viral RNA.[7]

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway in Viral Entry

PIKfyve_Signaling_Pathway Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Maturation PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PI3P PI(3)P PI3P->PIKfyve PtdIns35P2->LateEndosome Regulates Maturation Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion Release Viral Genome Release into Cytoplasm Fusion->Release Replication Viral Replication Release->Replication Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve

Caption: PIKfyve pathway in viral entry and its inhibition.

Experimental Workflow for Antiviral Screening of PIKfyve Inhibitors

Antiviral_Screening_Workflow Start Start CellCulture 1. Seed Host Cells in 96-well plates Start->CellCulture CompoundPrep 2. Prepare Serial Dilutions of PIKfyve Inhibitor CellCulture->CompoundPrep Treatment 3. Treat Cells with Inhibitor CompoundPrep->Treatment Infection 4. Infect Cells with Virus Treatment->Infection Incubation 5. Incubate (24-72h) Infection->Incubation Assay 6. Perform Antiviral Assay (Plaque, CPE, Reporter, etc.) Incubation->Assay DataAnalysis 7. Analyze Data & Calculate IC50 / EC50 Assay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro antiviral screening.

Logical Relationship of PIKfyve Inhibition and Viral Life Cycle

PIKfyve_Inhibition_Logic cluster_inhibition Effect of Inhibition ViralEntry Viral Entry (Endocytosis) EndosomeMaturation Endosome Maturation ViralEntry->EndosomeMaturation PIKfyveActivity PIKfyve Activity EndosomeMaturation->PIKfyveActivity requires ViralFusionRelease Viral Fusion & Genome Release EndosomeMaturation->ViralFusionRelease PtdIns35P2_Production PtdIns(3,5)P2 Production PIKfyveActivity->PtdIns35P2_Production InfectionBlocked Infection Blocked PIKfyveActivity->InfectionBlocked PtdIns35P2_Production->EndosomeMaturation enables PIKfyveInhibitor PIKfyve Inhibitor PIKfyveInhibitor->PIKfyveActivity

References

A Technical Guide to the Effects of PIKfyve Inhibition on Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular effects of PIKfyve inhibitors, with a focus on their impact on endosomal trafficking and lysosomal homeostasis. While this document centers on the well-characterized effects of potent PIKfyve inhibitors such as Apilimod and YM201636, the principles and methodologies described are applicable to other compounds in this class, including PIKfyve-IN-2.

Introduction: The Role of PIKfyve in Cellular Homeostasis

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE), is a crucial lipid kinase that plays a pivotal role in maintaining cellular homeostasis.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but functionally critical phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These lipids are key regulators of intracellular membrane trafficking, particularly within the endo-lysosomal system.[3][4]

PIKfyve is localized to the cytosolic leaflet of endosomes through its FYVE finger domain, which binds to phosphatidylinositol 3-phosphate (PI(3)P).[3][5] At the endosomal membrane, PIKfyve forms a complex with the scaffolding protein VAC14 and the phosphatase FIG4 to regulate the synthesis of PI(3,5)P₂.[2][6] Given its central role in endosomal function, autophagy, and ion homeostasis, PIKfyve has emerged as an attractive therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.[2][4] Small molecule inhibitors of PIKfyve, such as Apilimod and YM201636, are powerful tools for studying its function and hold therapeutic potential.[1][2]

Core Mechanism of Action of PIKfyve Inhibitors

The fundamental action of PIKfyve inhibitors is the direct blockade of the enzyme's phosphotransferase activity.[7] This inhibition prevents the phosphorylation of PI(3)P at the D-5 position of the inositol ring, thereby halting the production of PI(3,5)P₂.[1][8] Studies have demonstrated that PIKfyve is the sole source of PI(3,5)P₂ in mammalian cells.[9][10] Consequently, pharmacological or genetic inactivation of PIKfyve leads to a near-complete depletion of cellular PI(3,5)P₂ levels.[7][9][11]

Furthermore, since the majority of the cellular PI(5)P pool is generated through the dephosphorylation of PI(3,5)P₂, inhibition of PIKfyve also results in a substantial reduction of PI(5)P.[1][9][10] This dual depletion of PI(3,5)P₂ and PI(5)P is the primary molecular event that triggers the cascade of downstream cellular effects on endosomal and lysosomal pathways.

PIKfyve_Signaling_Pathway PI3P PI(3)P (Phosphatidylinositol 3-phosphate) PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ (Phosphatidylinositol 3,5-bisphosphate) PIKfyve->PI35P2 Phosphorylation Phosphatase 3-phosphatase (e.g., Myotubularins) PI35P2->Phosphatase Downstream Regulation of Endosomal Trafficking, Lysosome Homeostasis, Autophagy PI35P2->Downstream PI5P PI(5)P (Phosphatidylinositol 5-phosphate) Phosphatase->PI5P Dephosphorylation PI5P->Downstream Inhibitor This compound (Apilimod, YM201636) Inhibitor->PIKfyve Inhibition

Caption: PIKfyve signaling and inhibition.

Cellular Effects of PIKfyve Inhibition

The depletion of PI(3,5)P₂ and PI(5)P disrupts a multitude of processes within the endo-lysosomal system.

The most striking and consistently reported phenotype following PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1][12][13] These structures are derived from the endo-lysosomal system, staining positive for late endosome and lysosome markers like LAMP1.[13][14] This vacuolation is attributed to defects in membrane fission and ion homeostasis.[1][2] PI(3,5)P₂ is known to regulate lysosomal ion channels, and its absence leads to an imbalance that may cause osmotic swelling.[2][12] Recent findings suggest that PIKFYVE inhibition can lead to the accumulation of ammonium ions within endosomes and lysosomes, contributing to this swelling.[12][15] The enlargement is a result of lysosome coalescence, where an imbalance favoring lysosome fusion over fission leads to fewer, larger lysosomes.[16]

PIKfyve activity is essential for the proper maturation and trafficking of endosomes. Inhibition of PIKfyve blocks the transition from early to late endosomes.[17][18] This is evidenced by the accumulation of cargo in early endosomes and a failure to co-localize with late endosomal markers. For example, the PIKfyve inhibitor YM201636 increases the co-localization of CpG oligonucleotides with the early endosome marker EEA1, while decreasing co-localization with the late endosome marker LAMP1.[17][18]

Furthermore, PIKfyve inhibition impairs retrograde trafficking from endosomes to the trans-Golgi network (TGN).[19][20] This disruption affects the recycling of receptors like the cation-independent mannose 6-phosphate receptor (CI-M6PR).[20]

PIKfyve plays a critical role in the final stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[21][22] Inhibition of PIKfyve prevents this heterotypic fusion, leading to an accumulation of autophagosomes and a block in autophagic flux.[20][21] This impairment disrupts the degradation and recycling of cellular components, which can be cytotoxic, particularly to cancer cells that are highly dependent on autophagy.[4][21][23]

The degradation of endocytosed cargo, such as the epidermal growth factor receptor (EGFR), is also profoundly blocked.[14][20][24] Upon PIKfyve inhibition, activated EGFR becomes trapped within the swollen endosomal compartments, failing to be delivered to the lysosome for degradation.[14][20]

Endosomal_Trafficking_Disruption cluster_cell Cellular Trafficking Pathways PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (EE) PlasmaMembrane->EarlyEndosome Endocytosis EarlyEndosome->PlasmaMembrane Recycling LateEndosome Late Endosome / MVB EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion TGN Trans-Golgi Network (TGN) LateEndosome->TGN Retrograde Transport Lysosome->PlasmaMembrane Exocytosis Autophagosome Autophagosome Autophagosome->Lysosome Fusion Inhibitor PIKfyve Inhibition Inhibitor->EarlyEndosome Blocks Maturation Inhibitor->LateEndosome Blocks Fission Inhibitor->Lysosome Blocks Fusion Inhibitor->TGN Blocks Retrograde Transport EGFR_Trafficking_Workflow Start Plate Cells on Coverslips Starve Serum Starve Overnight Start->Starve Pretreat Pre-treat with PIKfyve Inhibitor / DMSO Starve->Pretreat Bind Bind Fluorescent EGF on Ice (1 hr) Pretreat->Bind Internalize Synchronize Internalization at 37°C Bind->Internalize Fix Fix and Permeabilize Cells at Time Points Internalize->Fix Stain Immunostain for Endosomal Markers (EEA1, LAMP1) Fix->Stain Image Confocal Microscopy Imaging Stain->Image Analyze Quantify EGF Co-localization with Markers Image->Analyze End Data Interpretation Analyze->End

References

In-Depth Technical Guide to PIKfyve-IN-2 Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for PIKfyve-IN-2, a potent inhibitor of the phosphoinositide kinase PIKfyve. This document details the core methodologies, quantitative data, and signaling pathways relevant to the investigation of PIKfyve as a therapeutic target.

Introduction to PIKfyve

PIKfyve, a FYVE finger-containing phosphoinositide kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It catalyzes the synthesis of two key signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). The primary enzymatic function of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂. Through the production of these lipids, PIKfyve plays a central role in various cellular processes, including endosome maturation, lysosome homeostasis, and autophagy.

Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PIKfyve, such as this compound, are valuable tools for validating its role in disease and for developing novel therapeutic strategies.

PIKfyve Signaling Pathway

The PIKfyve signaling pathway is integral to the maintenance of endomembrane homeostasis. PIKfyve is recruited to the cytoplasmic leaflet of endosomes through the interaction of its FYVE domain with PI(3)P. Once localized, PIKfyve phosphorylates PI(3)P to produce PI(3,5)P₂. This lipid product, in turn, regulates the function of various effector proteins that control endosomal fission, fusion, and trafficking events. Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuoles.

PIKfyve_Signaling_Pathway cluster_endosome Endosome Membrane PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Recruitment PI35P2 PI(3,5)P₂ PIKfyve_complex->PI35P2 Phosphorylation Effector Effector Proteins PI35P2->Effector Activation Endosomal Trafficking\nLysosome Homeostasis Endosomal Trafficking Lysosome Homeostasis Effector->Endosomal Trafficking\nLysosome Homeostasis PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Inhibition

Figure 1: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.

Quantitative Data for PIKfyve Inhibitors

The validation of PIKfyve as a drug target relies on the characterization of potent and selective inhibitors. The following table summarizes key quantitative data for this compound and other well-characterized PIKfyve inhibitors. This data allows for a comparative assessment of their potency and utility in target validation studies.

InhibitorCAS NumberTargetAssay TypeIC₅₀ (nM)Reference
This compound 2245319-25-7PIKfyveNot SpecifiedPotent Inhibitor[1][2][3]
PIKfyve-IN-1 (SGC-PIKFYVE-1)Not AvailablePIKfyveEnzymatic (SignalChem)6.9[4]
PIKfyveNanoBRET (HEK293T)4.0[4]
Apilimod541550-19-0PIKfyveKinase Assay14
YM201636371951-77-4PIKfyveKinase Assay33
PIKfyve-IN-4Not AvailablePIKfyveEnzymatic Assay0.60
NanoBRET0.35

Experimental Protocols for Target Validation

Validating PIKfyve as the target of this compound involves a series of biochemical and cell-based assays. These experiments are designed to demonstrate direct engagement of the inhibitor with the kinase and to characterize the downstream cellular consequences of its inhibition.

Biochemical Kinase Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a test compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PIKfyve enzyme, the lipid substrate (e.g., PI(3)P), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PIKfyve activity at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP_Glo_Workflow start Start reaction_setup 1. Prepare Kinase Reaction (PIKfyve, PI(3)P, ATP) start->reaction_setup add_inhibitor 2. Add this compound reaction_setup->add_inhibitor incubation1 3. Incubate (e.g., 60 min) add_inhibitor->incubation1 add_adpglo 4. Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 5. Incubate (40 min) add_adpglo->incubation2 add_detection 6. Add Kinase Detection Reagent incubation2->add_detection incubation3 7. Incubate (30-60 min) add_detection->incubation3 read_luminescence 8. Measure Luminescence incubation3->read_luminescence analyze_data 9. Calculate IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the PIKfyve ADP-Glo™ kinase assay.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to its target protein within living cells. This provides a direct assessment of target engagement in a physiological context.

Protocol:

  • Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a vector encoding a PIKfyve-NanoLuc® fusion protein.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Tracer and Inhibitor Addition: Add a cell-permeable fluorescent NanoBRET™ tracer that binds to the PIKfyve active site, followed by the addition of serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells to allow the inhibitor to compete with the tracer for binding to the PIKfyve-NanoLuc® fusion protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of the tracer.

NanoBRET_Workflow start Start transfection 1. Transfect Cells with PIKfyve-NanoLuc® Vector start->transfection seeding 2. Seed Transfected Cells transfection->seeding add_reagents 3. Add NanoBRET™ Tracer and this compound seeding->add_reagents incubation 4. Incubate add_reagents->incubation add_substrate 5. Add Nano-Glo® Substrate incubation->add_substrate measure_bret 6. Measure BRET Signal add_substrate->measure_bret analyze_data 7. Calculate IC₅₀ measure_bret->analyze_data end End analyze_data->end

Figure 3: Workflow for the PIKfyve NanoBRET™ target engagement assay.

Cellular Phenotypic Assay (Vacuolization)

A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to the disruption of endosomal and lysosomal homeostasis. This phenotypic change can be quantified to assess the cellular activity of PIKfyve inhibitors.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., U2OS, HeLa) in a multi-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours).

  • Microscopy: Acquire images of the cells using phase-contrast or differential interference contrast (DIC) microscopy.

  • Image Analysis: Quantify the extent of vacuolization by measuring the total area of vacuoles per cell or by counting the number of vacuolated cells.

  • Data Analysis: Determine the EC₅₀ value, the concentration of this compound that induces vacuolization in 50% of the maximal response.

Vacuolization_Workflow start Start culture_cells 1. Culture Cells start->culture_cells treat_inhibitor 2. Treat with this compound culture_cells->treat_inhibitor acquire_images 3. Acquire Images (Microscopy) treat_inhibitor->acquire_images analyze_images 4. Quantify Vacuolization acquire_images->analyze_images calculate_ec50 5. Calculate EC₅₀ analyze_images->calculate_ec50 end End calculate_ec50->end

Figure 4: Workflow for the cellular vacuolization assay.

Conclusion

The target validation of this compound is a multi-faceted process that combines biochemical and cellular assays to confirm its mechanism of action and potency. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting PIKfyve. The consistent observation of potent enzymatic inhibition, direct target engagement in cells, and the characteristic vacuolization phenotype upon treatment with PIKfyve inhibitors strongly supports the validation of PIKfyve as a druggable target for a variety of diseases. Further studies with well-characterized inhibitors like this compound will be instrumental in advancing our understanding of PIKfyve biology and in the development of novel therapeutics.

References

The Cellular Phenotype of PIKfyve Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), two low-abundance but functionally crucial signaling lipids.[2] Inhibition of PIKfyve, exemplified by compounds such as PIKfyve-IN-2, apilimod, and YM201636, elicits a distinct and dramatic cellular phenotype, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2] This technical guide provides an in-depth description of the cellular and molecular consequences of PIKfyve inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Cellular Phenotype: Vacuolization and Disruption of Endolysosomal Homeostasis

The most striking and consistently observed cellular phenotype following pharmacological or genetic inhibition of PIKfyve is the rapid formation of large, translucent cytoplasmic vacuoles.[3] These vacuoles are derived from the endolysosomal system and their appearance is a direct consequence of the disruption of membrane trafficking, fusion, and fission events that are dependent on PI(3,5)P2.[3][4]

Quantitative Analysis of Vacuolation and Lysosomal Dynamics

The morphological changes induced by PIKfyve inhibitors are quantifiable, providing robust parameters for assessing compound activity and cellular response.

ParameterMethodPIKfyve Inhibitor (e.g., Apilimod) EffectCell TypesReference
Vacuole/Lysosome Size Volumetric image analysis of cells labeled with lysosomal markers (e.g., LysoTracker, LAMP1)Significant increase in the average volume of individual endo/lysosomes.RAW macrophages, HeLa cells[1]
Vacuole/Lysosome Number Volumetric image analysisSignificant decrease in the number of endo/lysosomes per cell.RAW macrophages, HeLa cells[1]
Total Lysosomal Volume Volumetric image analysisNo significant change in the total lysosomal volume per cell.RAW macrophages, HeLa cells[1]
Lysosomal pH Ratiometric fluorescence imaging with pH-sensitive probes (e.g., Oregon Green 488 dextran)Hyperacidification of lysosomes (decrease in pH).U2OS, neonatal fibroblasts, SUDHL B-cell lymphoma cells[5][6]

Impact on Key Cellular Processes

The inhibition of PIKfyve reverberates through several interconnected cellular pathways, leading to a cascade of functional consequences.

Impaired Autophagic Flux

PIKfyve is essential for the maturation of autophagosomes into degradative autolysosomes. Inhibition of PIKfyve blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure to degrade autophagic cargo.[7] This is a critical aspect of the anti-cancer and neuroprotective effects of PIKfyve inhibitors.

Quantitative Data on Autophagy Inhibition
ParameterMethodPIKfyve Inhibitor EffectCell TypesReference
LC3-II Accumulation Western Blot analysis of the lipidated form of LC3 (LC3-II)Significant increase in LC3-II levels, indicative of a block in autophagic flux.HeLa cells, PC-3 cells[7]
Autophagosome Number Fluorescence microscopy of GFP-LC3 punctaIncrease in the number of GFP-LC3 positive puncta per cell.HeLa cells[7]
Autolysosome Formation Tandem fluorescent mRFP-GFP-LC3 assayIncrease in yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes).U2OS cells[8]
Altered Endosomal Trafficking

PIKfyve and its product PI(3,5)P2 are crucial for the proper sorting and transport of cargo through the endosomal system. Inhibition of PIKfyve disrupts retrograde trafficking from endosomes to the trans-Golgi network (TGN) and can impair the degradation of certain signaling receptors.[9][10]

Modulation of mTORC1 and TFEB Signaling

PIKfyve activity is linked to the regulation of the master metabolic regulator mTORC1 and the key transcription factor for lysosomal biogenesis, TFEB. Inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB, a cellular stress response.[11][12] However, this TFEB activation does not appear to be the primary driver of the vacuolar phenotype.[1] The relationship with mTORC1 is complex, with some studies suggesting that PIKfyve inhibition can impede the interaction of TFEB with mTORC1.[11]

Quantitative Data on TFEB Translocation
ParameterMethodPIKfyve Inhibitor EffectCell TypesReference
TFEB Nuclear Localization Immunofluorescence microscopy and quantification of nuclear vs. cytoplasmic fluorescenceSignificant increase in the percentage of cells with nuclear TFEB and an increased nuclear-to-cytoplasmic fluorescence ratio.RAW cells, HeLa cells[1][11]
TFEB Phosphorylation (Ser-211) Western Blot analysis with phospho-specific antibodiesDecrease in the phosphorylation of TFEB at Serine 211.HeLa cells[11]

Experimental Protocols

Quantification of Lysosomal Enlargement

Method: Volumetric Image Analysis

  • Cell Culture and Treatment: Plate cells (e.g., RAW macrophages or HeLa) on glass-bottom dishes. Label lysosomes with a fluorescent marker such as LysoTracker Red DND-99 (50 nM for 30 minutes) or by immunostaining for LAMP1. Treat cells with the PIKfyve inhibitor (e.g., 20 nM apilimod) or vehicle control for the desired time course (e.g., 1, 3, 6 hours).

  • Image Acquisition: Acquire z-stacks of the cells using a confocal microscope with appropriate laser lines and a high-numerical-aperture objective (e.g., 63x oil immersion).

  • Image Analysis:

    • Deconvolve the z-stacks to improve resolution.

    • Use image analysis software (e.g., Imaris or Fiji/ImageJ) to create 3D surface renderings of the individual lysosomes.

    • Quantify the volume and number of lysosomes per cell.

    • Calculate the average lysosome volume, the number of lysosomes per cell, and the total lysosomal volume per cell.

Measurement of Autophagic Flux

Method: Western Blot for LC3-II Accumulation

  • Cell Culture and Treatment: Plate cells in multi-well plates. Treat cells with the PIKfyve inhibitor in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. The lysosomal inhibitor will prevent the degradation of LC3-II in autolysosomes, allowing for the measurement of autophagic flux.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is used to assess autophagic flux. An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux.

Method: Tandem mRFP-GFP-LC3 Fluorescence Microscopy

  • Cell Transfection and Treatment: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem construct. After 24-48 hours, treat the cells with the PIKfyve inhibitor or vehicle control.

  • Image Acquisition: Acquire images using a confocal microscope with channels for both GFP (green) and RFP (red).

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).

    • Autolysosomes will appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.

Assessment of TFEB Nuclear Translocation

Method: Immunofluorescence Microscopy

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PIKfyve inhibitor or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against TFEB (e.g., 1:200 dilution) overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of TFEB translocation. Alternatively, count the percentage of cells showing predominantly nuclear TFEB staining.

Visualizations

Signaling Pathways and Cellular Processes Affected by PIKfyve Inhibition

PIKfyve_Inhibition_Pathway cluster_inhibition Effects of PIKfyve Inhibition PIKfyve_IN_2 This compound PIKfyve PIKfyve Kinase PIKfyve_IN_2->PIKfyve inhibition PI35P2 PI(3,5)P2 PIKfyve->PI35P2 synthesis mTORC1 mTORC1 PIKfyve->mTORC1 influences PI3P PI(3)P PI3P->PIKfyve EndoLyso_Homeostasis Endolysosomal Homeostasis PI35P2->EndoLyso_Homeostasis maintains Autophagy Autophagic Flux PI35P2->Autophagy required for Endo_TGN Endosome-TGN Trafficking PI35P2->Endo_TGN regulates Vacuolation Vacuolation EndoLyso_Homeostasis->Vacuolation disruption leads to Autophagy_Block Autophagy Blockade Autophagy->Autophagy_Block impairment leads to Trafficking_Defect Trafficking Defects Endo_TGN->Trafficking_Defect disruption leads to TFEB_cyto TFEB (cytoplasmic, phosphorylated) mTORC1->TFEB_cyto phosphorylates (inactivates) TFEB_nuc TFEB (nuclear, dephosphorylated) TFEB_cyto->TFEB_nuc dephosphorylation & translocation

Caption: PIKfyve inhibition disrupts key cellular pathways.

Experimental Workflow for Characterizing PIKfyve Inhibitor Effects

Experimental_Workflow cluster_assays Phenotypic and Mechanistic Assays Start Cell Culture (e.g., HeLa, RAW 264.7) Treatment Treatment with PIKfyve Inhibitor (e.g., this compound) & Controls (Vehicle, +/- Lysosomal Inhibitor) Start->Treatment Assay1 Vacuolation Analysis (Live-cell imaging, Immunofluorescence) Treatment->Assay1 Assay2 Autophagic Flux Measurement (Western Blot for LC3-II, mRFP-GFP-LC3) Treatment->Assay2 Assay3 TFEB Translocation Assay (Immunofluorescence) Treatment->Assay3 Assay4 Endosomal Trafficking Assay (e.g., Receptor degradation) Treatment->Assay4 Data_Analysis Quantitative Data Analysis (Image analysis, Densitometry) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Assay4->Data_Analysis Conclusion Characterization of Cellular Phenotype Data_Analysis->Conclusion

Caption: Workflow for assessing PIKfyve inhibitor effects.

Conclusion

Inhibition of PIKfyve with compounds like this compound induces a well-defined and quantifiable cellular phenotype characterized by the formation of large cytoplasmic vacuoles, disruption of endolysosomal homeostasis, impaired autophagic flux, and alterations in key signaling pathways. The detailed experimental protocols and quantitative readouts described in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular effects of PIKfyve inhibitors and explore their therapeutic potential. A thorough understanding of this cellular phenotype is essential for the continued development of PIKfyve-targeted therapies.

References

In-depth Technical Guide on PIKfyve-IN-2: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data repositories did not yield specific research articles, patents, or detailed experimental data for the compound designated as "PIKfyve-IN-2." Commercial vendors list this compound as a potent inhibitor of PIKfyve kinase, a critical enzyme in cellular trafficking and signaling pathways. However, the absence of published primary research prevents the creation of an in-depth technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and evidence-based signaling pathway diagrams for this specific molecule.

While a detailed analysis of this compound is not possible due to the lack of data, this guide will provide a comprehensive overview of the target enzyme, PIKfyve, including its function, involvement in signaling pathways, and the methodologies commonly used to study its inhibitors. This information is based on extensive research on other well-characterized PIKfyve inhibitors.

The Target: PIKfyve Kinase

PIKfyve, also known as 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial enzyme that plays a central role in the regulation of endomembrane trafficking and cellular homeostasis.[1][2] Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3][4][5] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling processes such as endocytic trafficking, lysosomal function, and autophagy.[4][5]

PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which work together to tightly regulate the levels of PI(3,5)P2.[1] Disruption of PIKfyve activity, either through genetic mutation or pharmacological inhibition, leads to the accumulation of enlarged endosomes and vacuoles, a hallmark phenotype indicating impaired endolysosomal trafficking.[3][4][5]

PIKfyve Signaling Pathways

Inhibition of PIKfyve disrupts the delicate balance of phosphoinositide signaling, impacting several downstream cellular processes. The primary consequence of PIKfyve inhibition is the depletion of PI(3,5)P2, which in turn affects multiple signaling and trafficking pathways.

Endosomal Trafficking Pathway

The core function of PIKfyve is central to the maturation and function of the endolysosomal system. The pathway diagram below illustrates the central role of PIKfyve in converting PI(3)P to PI(3,5)P2, a critical step for the proper functioning of late endosomes and lysosomes. Inhibition of PIKfyve blocks this conversion, leading to the characteristic vacuolization phenotype.

References

PIKfyve-IN-2: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a pivotal lipid kinase that plays a crucial role in regulating cellular processes through the phosphorylation of phosphoinositides.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][3][4] These lipids are critical signaling molecules that govern the homeostasis and trafficking of endosomes and lysosomes.[2][3]

PIKfyve-IN-2 is a potent small-molecule inhibitor of the PIKfyve kinase. By blocking the enzymatic activity of PIKfyve, it disrupts the delicate balance of phosphoinositide signaling, leading to significant alterations in endomembrane dynamics. This inhibitory action makes this compound and related compounds valuable research tools and potential therapeutic agents for a range of diseases, including cancers, infectious diseases, neurodegenerative disorders, and autoimmune conditions.[2][5][6][7] The compound YM201636 is a well-characterized PIKfyve inhibitor that is often referenced in the literature and shares the core mechanism of this compound.[8][9]

Mechanism of Action

The primary function of this compound is the direct inhibition of the PIKfyve enzyme's kinase activity.[1] This action blocks the conversion of PI(3)P to PI(3,5)P₂, a critical step in the maturation of endosomes and the regulation of lysosomal function.[2][4][8]

Cellular Consequences of PIKfyve Inhibition:

  • Disruption of Endolysosomal Trafficking: Inhibition of PIKfyve leads to the accumulation of enlarged late endosomes and vacuoles within the cytoplasm.[1][8] This is due to defects in membrane fission and sorting processes that are dependent on PI(3,5)P₂.[6]

  • Impaired Lysosomal Function: The normal function of lysosomes in sorting and degrading cellular waste is disrupted.[1] This can affect ion homeostasis within the lysosome and impair lysosome reformation.[3][6]

  • Modulation of Autophagy: The accumulation of vesicular structures can trigger autophagy, a cellular recycling process.[1] However, excessive or dysregulated autophagy can lead to cell death, an effect that is being explored for anti-cancer therapies.[1][10]

  • Blockade of Viral Entry and Egress: Many viruses, including SARS-CoV-2 and Ebola, exploit the host's endosomal pathways for entry and replication.[1][2] By disrupting these pathways, PIKfyve inhibitors can potently block viral infection in vitro.[2][11] YM201636 has also been shown to block retroviral budding.[8][12]

  • Regulation of Transcription: PIKfyve inhibition can influence gene expression. For example, it can induce the nuclear translocation of Transcription factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[6]

G cluster_pathway PIKfyve Signaling Pathway cluster_inhibition Inhibitory Action cluster_downstream Downstream Cellular Functions PI3P PI(3)P (Phosphatidylinositol 3-phosphate) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ (Phosphatidylinositol 3,5-bisphosphate) PIKfyve->PI35P2 Synthesizes Endosome Endosome Maturation & Membrane Trafficking PI35P2->Endosome Regulates Lysosome Lysosome Homeostasis & Fission PI35P2->Lysosome Regulates Autophagy Autophagy Regulation PI35P2->Autophagy Regulates Inhibitor This compound (e.g., YM201636) Inhibitor->PIKfyve Inhibits

Caption: this compound inhibits the PIKfyve kinase, blocking PI(3,5)P₂ synthesis.

G cluster_consequences Cellular Consequences PIKfyve_Inhibitor This compound PIKfyve PIKfyve Enzyme PIKfyve_Inhibitor->PIKfyve Inhibition PI35P2_depletion ↓ PI(3,5)P₂ Levels PIKfyve->PI35P2_depletion Leads to Vacuolation Endosome Swelling & Cytoplasmic Vacuolation PI35P2_depletion->Vacuolation Trafficking_Defects Impaired Endosomal Trafficking & Recycling PI35P2_depletion->Trafficking_Defects Autophagy_Mod Modulation of Autophagy Vacuolation->Autophagy_Mod Viral_Block Blockade of Viral Entry & Budding Trafficking_Defects->Viral_Block

Caption: Cellular consequences resulting from the inhibition of PIKfyve by this compound.

Quantitative Data: Inhibitor Potency and Selectivity

The potency of PIKfyve inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀). YM201636 serves as a key reference compound for this compound's activity profile.

CompoundTargetIC₅₀Cell-Based AssayNotes
YM201636 PIKfyve 33 nM Inhibits 2-deoxyglucose uptake (IC₅₀ = 54 nM)Potent and selective for PIKfyve.[8][13]
YM201636p110α (Class IA PI3K)~3 µM-~100-fold less potent against p110α than PIKfyve.[8][13]
YM201636Type Iα PtdInsP Kinase>2 µM-Demonstrates selectivity over other lipid kinases.[8][13]
YM201636Fab1 (Yeast orthologue)>5 µM-Insensitive, allowing for rescue experiments.[8][13]
ApilimodPIKfyve-Potent antiproliferative effects in B-cell non-Hodgkin lymphoma cell lines.A clinically tested PIKfyve inhibitor.[2]

Experimental Protocols

Characterization of this compound and its effects involves a combination of in vitro and cell-based assays.

1. In Vitro Kinase Assay (for IC₅₀ Determination)

  • Objective: To measure the direct inhibitory effect of the compound on purified PIKfyve enzyme activity.

  • Methodology:

    • Purified recombinant PIKfyve enzyme is incubated with its substrate, PI(3)P, in a kinase reaction buffer.

    • The reaction includes [γ-³²P]ATP to radiolabel the product, PI(3,5)P₂.

    • A dose-response curve is generated by adding varying concentrations of this compound to the reaction.

    • The reaction is stopped, and lipids are extracted.

    • The radiolabeled PI(3,5)P₂ product is separated from other lipids using thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into PI(3,5)P₂ is quantified using autoradiography or a phosphorimager.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Vacuolation Assay

  • Objective: To observe the characteristic phenotypic effect of PIKfyve inhibition in living cells.

  • Methodology:

    • Culture a suitable cell line (e.g., HeLa, 3T3-L1 adipocytes) on glass coverslips or in imaging plates.

    • Treat the cells with various concentrations of this compound (or a vehicle control, like DMSO) for a defined period (e.g., 1-4 hours).

    • Fix the cells using a suitable fixative like 4% paraformaldehyde.

    • Cells can be stained with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) and a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using phase-contrast or fluorescence microscopy.

    • Quantify the formation of enlarged cytoplasmic vacuoles as a measure of PIKfyve inhibition.

3. Viral Entry/Replication Assay

  • Objective: To determine the antiviral efficacy of this compound.

  • Methodology (Example with SARS-CoV-2):

    • Seed susceptible cells (e.g., VeroE6 or A549-hACE2) in multi-well plates.

    • Pre-treat the cells with a range of this compound concentrations for a short period (e.g., 2 hours).[11]

    • Infect the cells with a reporter virus (e.g., SARS-CoV-2 expressing Green Fluorescent Protein - GFP) at a known multiplicity of infection (MOI).[11]

    • After a suitable incubation period (e.g., 24-48 hours), stain the cell nuclei.

    • Use an automated cell imager to count the total number of cells (nuclei) and the number of infected cells (GFP-positive).[11][14]

    • Calculate the percentage of infected cells for each inhibitor concentration to determine the dose-dependent inhibition of viral replication.[11]

4. Western Blot for Downstream Signaling

  • Objective: To assess the impact of PIKfyve inhibition on related signaling pathways, such as the PI3K/Akt pathway.

  • Methodology:

    • Culture cells and serum-starve them to establish a baseline.

    • Pre-treat cells with this compound or vehicle.

    • Stimulate the cells with a growth factor (e.g., insulin) to activate signaling cascades.[12]

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473) and total protein controls (e.g., total Akt).

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize protein bands.

    • Quantify band intensity to determine the effect of the inhibitor on protein phosphorylation.

Therapeutic Relevance and Research Applications

The unique mechanism of this compound positions it as a compound of interest in several therapeutic areas:

  • Oncology: PIKfyve is implicated in various cancers, including B-cell non-Hodgkin lymphoma and pancreatic cancer.[2][10] Its inhibition can induce apoptosis and cell cycle arrest, making it a target for anti-cancer drug development.[10]

  • Infectious Diseases: The critical role of the endolysosomal system in the lifecycle of many pathogens makes PIKfyve a broad-spectrum host-targeted antiviral target.[1] Inhibitors have shown potent in vitro activity against SARS-CoV-2, Ebola, and Marburg viruses.[2][6]

  • Neurodegenerative Diseases: Paradoxically, while genetic defects in the PIKfyve complex are linked to neurodegeneration, pharmacological inhibition of PIKfyve has shown promise in models of amyotrophic lateral sclerosis (ALS) and in reducing tau aggregate formation.[2][3][6] This suggests that a partial or transient reduction in PIKfyve activity may be beneficial.[6]

  • Immunology and Inflammation: The PIKfyve inhibitor apilimod was initially developed to block the production of pro-inflammatory cytokines IL-12 and IL-23, indicating a role for PIKfyve in immune signaling.[2] This has led to its investigation in autoimmune disorders like Crohn's disease and rheumatoid arthritis.[2]

References

The Discovery and Development of PIKfyve Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PIKfyve and the Promise of its Inhibition

The phosphoinositide kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase type III) has emerged as a critical regulator of intracellular trafficking and cellular homeostasis.[1][2][3] This enzyme is the primary generator of two key signaling lipids: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[3][4] PIKfyve achieves this by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) at the D-5 position of the inositol ring.[2] Its activity is crucial for a multitude of cellular processes, including endosome and lysosome function, autophagy, and receptor signaling.[1][5][6]

Given its central role in cellular function, the modulation of PIKfyve activity presents a compelling therapeutic strategy for a range of diseases. Inhibition of PIKfyve has shown potential in the treatment of various cancers, autoimmune disorders, neurodegenerative diseases, and viral infections.[4][5][7] This has spurred the development of small molecule inhibitors that can effectively target this kinase. One such example is PIKfyve-IN-2, a potent inhibitor available for research purposes.[5] This technical guide will delve into the discovery and development of PIKfyve inhibitors, using publicly available data from well-characterized compounds to illustrate the key methodologies and data that underpin this area of research.

Quantitative Data on Key PIKfyve Inhibitors

The development of potent and selective PIKfyve inhibitors has been a focus of medicinal chemistry efforts. The following tables summarize the in vitro and cellular potency of several key compounds that have been instrumental in understanding PIKfyve biology.

CompoundTargetAssay TypeIC50 (nM)Reference
Apilimod PIKfyveIn vitro kinase assay14[8]
YM201636 PIKfyveIn vitro kinase assay33[9][10]
SGC-PIKFYVE-1 PIKfyveEnzymatic Assay6.9[7]
Compound 40 PIKfyveEnzymatic Assay0.60[7]

Table 1: In Vitro Potency of Selected PIKfyve Inhibitors. This table highlights the direct inhibitory activity of the compounds against the purified PIKfyve enzyme.

CompoundTarget EngagementAssay TypeIC50 (nM)Reference
SGC-PIKFYVE-1 PIKfyveNanoBRET4.0[7]
Compound 40 PIKfyveNanoBRET0.35[7]

Table 2: Cellular Target Engagement of Selected PIKfyve Inhibitors. This table showcases the ability of the compounds to interact with and inhibit PIKfyve within a cellular context.

Experimental Protocols

The characterization of PIKfyve inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for two key experiments frequently cited in the literature.

PIKfyve In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PIKfyve by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Active recombinant PIKfyve enzyme

  • Lipid Kinase Buffer

  • Substrate: Phosphatidylinositol-3-phosphate (PI(3)P) mixed with phosphatidylserine (PS)

  • Lipid Dilution Buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure: [1]

  • Reaction Setup: In a 96-well plate, combine the active PIKfyve enzyme, the PI(3)P:PS substrate, and the Lipid Kinase Buffer. For blank controls, substitute the substrate with Lipid Dilution Buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 40 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated by PIKfyve into ATP. Incubate at room temperature.

  • Luminescence Detection: Measure the newly synthesized ATP using a luciferase/luciferin-based reaction on a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the PIKfyve activity.

  • Data Analysis: Calculate the net RLU (Relative Light Units) by subtracting the blank control values. Determine the specific activity of the enzyme or the IC50 of the inhibitor by plotting the data against the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc®-PIKfyve fusion protein in live cells, providing a quantitative measure of target engagement.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-PIKfyve fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • Test compound (e.g., this compound)

  • Nano-Glo® Substrate and Luciferase

Procedure: [7][11]

  • Transfection: Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and plate them in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Detection: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PIKfyve signaling pathway and a typical experimental workflow for inhibitor characterization.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI3K PI3K PI3P PtdIns(3)P PI3K->PI3P phosphorylates Akt Akt PI3K->Akt PIP2 PtdIns(4,5)P2 PIKfyve PIKfyve PI3P->PIKfyve recruits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 synthesizes PtdIns5P PtdIns5P PIKfyve->PtdIns5P synthesizes Downstream_Effectors Downstream Effectors (Trafficking, Autophagy) PtdIns35P2->Downstream_Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RTK->PI3K mTORC1 mTORC1 Akt->mTORC1 mTORC1->Downstream_Effectors PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve inhibits

Caption: PIKfyve Signaling Pathway.

Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_characterization In Vitro & Cellular Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Compound Lead Compound (e.g., this compound) SAR_Studies->Lead_Compound Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Lead_Compound->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Lead_Compound->Cellular_Assay Selectivity_Profiling Kinome Selectivity Profiling Cellular_Assay->Selectivity_Profiling ADME_Tox ADME/Toxicity Studies Selectivity_Profiling->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy

Caption: PIKfyve Inhibitor Development Workflow.

Conclusion

The discovery and development of PIKfyve inhibitors represent a vibrant area of research with significant therapeutic potential. While specific, detailed public data on every emerging tool compound like this compound may be limited, the principles of their discovery and characterization are well-established. By employing a combination of robust in vitro and cellular assays, researchers can identify and optimize potent and selective inhibitors. The continued exploration of the PIKfyve signaling pathway and the development of novel chemical matter targeting this kinase will undoubtedly pave the way for new therapeutic interventions for a host of human diseases.

References

An In-depth Technical Guide on the Lysosomal Effects of PIKfyve-IN-2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the potent phosphoinositide kinase inhibitor, PIKfyve-IN-2. Due to the limited volume of publicly available research data specifically on this compound, this document leverages comprehensive data from studies on other well-characterized, potent, and selective PIKfyve inhibitors, such as Apilimod and YM201636. These compounds share the same mechanism of action and induce similar cellular phenotypes, making them suitable representatives for illustrating the functional consequences of inhibiting PIKfyve.

Introduction

The endolysosomal system is a highly dynamic network of intracellular organelles crucial for cellular homeostasis, nutrient sensing, and degradation pathways such as autophagy.[1] A key regulator of this system is the lipid kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase).[2] PIKfyve is the primary enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance but critical signaling lipid.[1][3] PI(3,5)P2 is essential for regulating membrane trafficking, lysosomal ion homeostasis, and the resolution of late endosomes and lysosomes.[1][4]

This compound is a potent small-molecule inhibitor of PIKfyve kinase activity.[5] By blocking PIKfyve, this compound and its analogs prevent the synthesis of PI(3,5)P2, leading to profound and observable defects in lysosomal function.[2] This disruption of lysosomal homeostasis has made PIKfyve inhibitors a subject of intense research for therapeutic applications in oncology, autoimmune disorders, and virology.[2][6][7] This guide provides a detailed overview of the mechanism of action of PIKfyve inhibitors, their quantitative effects on lysosomal function, and the experimental protocols used to assess these changes.

Mechanism of Action: Disrupting a Key Lipid Kinase

PIKfyve is localized to the cytosolic leaflet of endosomes through its FYVE finger domain, which binds to PI(3)P.[2] Its primary function is the conversion of PI(3)P to PI(3,5)P2. This lipid product is critical for initiating the fission of lysosomes and late endosomes, a process required for recycling lysosomal components and maintaining a population of smaller, terminally-differentiated lysosomes.[8][9] Inhibition of PIKfyve activity by compounds like this compound leads to a depletion of PI(3,5)P2. This blocks lysosomal fission and impairs the fusion of autophagosomes with lysosomes (autolysosome formation), thereby disrupting autophagic flux.[4][10] The most striking morphological consequence of PIKfyve inhibition is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[1][7]

PIKfyve_Pathway PI3P PI(3)P (on endosome membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation PIKfyve_IN_2 This compound (Inhibitor) PIKfyve_IN_2->PIKfyve Inhibition Fission Lysosome Fission & Trafficking PI35P2->Fission Homeostasis Lysosomal Homeostasis Fission->Homeostasis

Fig 1. PIKfyve signaling and mechanism of inhibition.

Core Effects of PIKfyve Inhibition on Lysosomal Function

The inhibition of PIKfyve triggers a cascade of events that severely impacts lysosomal and autophagic pathways.

  • Lysosomal Enlargement and Vacuolation: The most prominent phenotype is the rapid development of enlarged lysosomes and cytoplasmic vacuoles.[1] This is attributed to an imbalance favoring lysosome fusion over the now-blocked fission process, leading to lysosome coalescence.[8]

  • Impaired Autophagy: PIKfyve activity is necessary for the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cellular cargo occurs.[4][11] Potent inhibitors block this step, leading to an accumulation of autophagosomes and a failure to degrade autophagy substrates like SQSTM1/p62.[10]

  • Disrupted Endosomal Trafficking: The kinase activity is required for various trafficking events, including the retrograde transport of proteins from endosomes to the trans-Golgi network and the degradation of internalized receptors like the EGF receptor.[12]

  • Activation of TFEB: Paradoxically, while impairing lysosomal degradative capacity, PIKfyve inhibition leads to the activation and nuclear translocation of Transcription Factor EB (TFEB).[8][11] TFEB is a master regulator of lysosomal biogenesis. This activation, however, does not appear to contribute to the acute swelling of lysosomes and may represent a compensatory stress response.[8]

  • Altered Lysosomal pH: The effect on lysosomal pH is debated. Some studies using inhibitors like apilimod and WX8 report no significant change in the acidity of the lysosomal lumen.[10][13] Conversely, other work has shown that apilimod treatment can cause lysosomal hyperacidification.[14] This discrepancy may be due to differences in experimental systems or the specific probes used.

Consequences_of_Inhibition Inhibition PIKfyve Inhibition (e.g., this compound) PI35P2_down ↓ PI(3,5)P2 Levels Inhibition->PI35P2_down TFEB TFEB Nuclear Translocation Inhibition->TFEB Fission_block Lysosome Fission Blocked PI35P2_down->Fission_block Autophagy_block Autolysosome Formation Blocked PI35P2_down->Autophagy_block Fusion_imbalance Fusion/Fission Imbalance Fission_block->Fusion_imbalance Vacuolation Lysosome Enlargement & Vacuolation Fusion_imbalance->Vacuolation Autophagy_flux ↓ Autophagic Flux Autophagy_block->Autophagy_flux Biogenesis ↑ Lysosomal Gene Expression TFEB->Biogenesis

Fig 2. Cellular consequences of PIKfyve inhibition.

Quantitative Data on PIKfyve Inhibitors

While specific data for this compound is not available in peer-reviewed literature, data from its potent analogs demonstrate the high affinity required to elicit the characteristic lysosomal phenotypes.

Table 1: Potency of Selective PIKfyve Inhibitors

Compound Type IC50 (nM) Differentiator Reference(s)
This compound Kinase Inhibitor Not Published Potent inhibitor for cancer and autoimmune research [5]
Apilimod Kinase Inhibitor ~14 Highly selective; clinical trial candidate [15]
YM201636 Kinase Inhibitor 33 Potent and selective research tool [2][16]
WX8 Kinase Inhibitor 1 Highly potent against autophagy-dependent cells [9][10]
PIKfyve-IN-1 Kinase Inhibitor 6.9 Cell-active chemical probe [2]
APY0201 Kinase Inhibitor 5.2 Potent inhibitor of PI(3)P to PI(3,5)P2 conversion [2]

| PIK5-12d | PROTAC Degrader | DC50 = 1.48 | Induces degradation of PIKfyve protein |[16] |

Table 2: Reported Quantitative Effects on Lysosomal Parameters

Parameter Method Treatment Result Reference
Lysosome Number Volumetric Image Analysis Apilimod Significant decrease [8]
Lysosome Volume Volumetric Image Analysis Apilimod Significant increase [8]
Lysosomal pH Ratiometric Fluorescence (Oregon Green 488 Dextran) WX8 (1 µM, 4h) No significant change (pH ~5.3) [13]
Lysosomal pH Ratiometric Fluorescence (Oregon Green 488 Dextran) Apilimod (100 nM, 3h) Hyperacidification (pH shift of -0.31) [14]

| Lysosomal Gene mRNA | qRT-PCR | Apilimod (3h) | Increased expression (LAMP1, MCOLN1, CTSD) |[8] |

Experimental Protocols

Assessing the impact of this compound or its analogs on lysosomal function requires a combination of imaging and biochemical approaches.

Experimental_Workflow cluster_imaging Microscopy Analysis cluster_biochem Biochemical Analysis Start Cell Culture (e.g., U2OS, RAW264.7) Treatment Treat with PIKfyve Inhibitor (e.g., this compound) Start->Treatment Imaging_Prep Stain Cells (LysoTracker, Hoechst) Treatment->Imaging_Prep Lysis Cell Lysis Treatment->Lysis Microscopy Fluorescence Microscopy Imaging_Prep->Microscopy Image_Analysis Quantify Lysosome Size & Number Microscopy->Image_Analysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Western_Blot Western Blot (LC3, p62, LAMP1) SDS_PAGE->Western_Blot

Fig 3. General workflow for assessing PIKfyve inhibitor effects.
Protocol 1: Lysosomal Phenotyping via Fluorescence Microscopy

This protocol is designed to visualize and quantify the characteristic enlargement of lysosomes following PIKfyve inhibition.

1. Materials:

  • Cell line (e.g., U2OS, RAW264.7, HeLa)

  • Complete culture medium

  • Glass-bottom imaging plates or coverslips

  • This compound (or analog) stock solution in DMSO

  • LysoTracker Red DND-99 (Thermo Fisher)

  • Hoechst 33342 stain (Thermo Fisher)

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with environmental control and appropriate filter sets

2. Procedure:

  • Cell Seeding: Seed cells onto glass-bottom plates or coverslips at a density that will result in 50-70% confluency at the time of imaging. Culture overnight at 37°C and 5% CO2.

  • Inhibitor Treatment: Prepare working concentrations of this compound in pre-warmed complete medium. A typical concentration range for potent inhibitors is 10 nM - 1 µM. Treat cells for a duration of 1 to 4 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Live Cell Staining: 30 minutes before the end of the treatment period, add LysoTracker Red to the medium to a final concentration of 50-75 nM. 10 minutes before imaging, add Hoechst 33342 to a final concentration of 1 µg/mL to stain nuclei.

  • Imaging (Live Cells):

    • Gently wash the cells twice with pre-warmed PBS.

    • Add fresh pre-warmed complete medium or imaging buffer.

    • Image immediately using a fluorescence microscope equipped with a 37°C and 5% CO2 chamber. Capture images using appropriate channels for Hoechst (blue) and LysoTracker (red), along with a phase-contrast or DIC image.

  • Imaging (Fixed Cells):

    • After staining, wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount coverslips using an appropriate mounting medium.

    • Image at room temperature.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), identify individual cells.

    • Threshold the LysoTracker channel to create a binary mask of the lysosomes.

    • Use the "Analyze Particles" function to measure the number, average size (area), and total area of lysosomes per cell.

    • Compare the measurements between vehicle-treated and inhibitor-treated groups.

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol assesses the block in autophagic flux by measuring the accumulation of the autophagosome marker LC3-II and the autophagy substrate SQSTM1/p62.

1. Materials:

  • Cell line and culture reagents

  • This compound (or analog) and vehicle (DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-SQSTM1/p62, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

2. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the desired concentration of this compound or vehicle for the specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-Actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an increase in the total p62 level (normalized to the loading control) indicate a block in autophagic flux.

Conclusion

This compound belongs to a class of potent kinase inhibitors that serve as powerful tools for interrogating the complex biology of the endolysosomal system. By acutely depleting the signaling lipid PI(3,5)P2, these inhibitors induce a dramatic and readily quantifiable phenotype characterized by lysosomal enlargement and a halt in the autophagic pathway. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound and its analogs to study lysosomal function, autophagy, and the intricate signaling pathways that govern cellular homeostasis. The therapeutic potential of disrupting these pathways continues to drive significant interest in the development and characterization of novel PIKfyve inhibitors.

References

The Role of PIKfyve Inhibition in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a crucial lipid kinase that regulates endosomal and lysosomal trafficking. Its inhibition has emerged as a promising therapeutic strategy in various disease contexts, including autoimmune disorders. This technical guide provides an in-depth analysis of the function and therapeutic potential of PIKfyve inhibition in preclinical models of autoimmune diseases. Drawing upon a comprehensive review of the available scientific literature, this document outlines the core mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary focus is on the effects of well-characterized PIKfyve inhibitors, such as apilimod and YM201636, as representative agents for understanding the therapeutic potential of targeting this kinase.

Introduction to PIKfyve and Its Role in Immunity

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] This process is essential for the regulation of endosome and lysosome homeostasis, which are critical for various cellular functions, including membrane trafficking, autophagy, and signal transduction.[1][2] In the immune system, PIKfyve plays a significant role in the function of various immune cells, including macrophages, dendritic cells (DCs), T cells, and B cells.[3][4][5][6]

Dysregulation of PIKfyve activity has been implicated in the pathogenesis of autoimmune diseases. Consequently, pharmacological inhibition of PIKfyve has been explored as a therapeutic intervention. Apilimod, a potent and selective PIKfyve inhibitor, was initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production and has been investigated in clinical trials for autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[1][2][7] Although these initial trials did not meet their primary endpoints, they established a favorable safety profile for apilimod and spurred further research into the multifaceted roles of PIKfyve in immunity.[1][2]

Mechanism of Action of PIKfyve Inhibitors in Immune Cells

The therapeutic effects of PIKfyve inhibitors in autoimmune models are underpinned by their impact on fundamental cellular processes within key immune cell populations.

Macrophages

In macrophages, PIKfyve is a critical regulator of lysosomal biogenesis and degradative functions.[8] Inhibition of PIKfyve leads to impaired phagosome and endosome maturation, characterized by delayed removal of PI(3)P and reduced acquisition of lysosomal proteins like LAMP1 and cathepsin D.[9] This results in a diminished degradative capacity of phagosomes.[9] Genetically engineered mice lacking PIKfyve in myeloid cells develop systemic inflammation, highlighting the importance of PIKfyve in maintaining macrophage homeostasis.[8] Furthermore, PIKfyve inhibition can modulate Toll-like receptor (TLR)-mediated cytokine production in macrophages, leading to decreased production of pro-inflammatory cytokines such as IL-12p40.[7]

Dendritic Cells (DCs)

PIKfyve negatively controls dendritic cell function.[5][10] Genetic or pharmacological ablation of PIKfyve enhances DC function, leading to increased T cell immunity.[5][10] This is mediated, in part, by the alteration of the non-canonical NF-κB signaling pathway.[5][10] PIKfyve inhibition has been shown to upregulate the surface expression of MHC class I molecules, thereby enhancing antigen presentation to CD8+ T cells.[11][12]

T Cells

PIKfyve plays a crucial role in T cell differentiation, particularly in the development of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases.[6] Inhibition of PIKfyve reduces Th17 differentiation and has been shown to ameliorate disease in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[6] Mechanistically, PIKfyve activity is required for mTORC1 signaling and STAT3 phosphorylation, both of which are critical for Th17 polarization.[6]

B Cells

In B-cell non-Hodgkin lymphoma, PIKfyve inhibition has been shown to be selectively cytotoxic.[13][14] This is achieved through a broad disruption of lysosome homeostasis.[14] While the direct impact on normal B cell function in the context of autoimmunity is less characterized, the known role of PIKfyve in endosomal trafficking suggests potential effects on B cell receptor (BCR) signaling and antigen presentation. One study indicated that a novel PIKfyve inhibitor, AS2795440, inhibited BCR-mediated B cell activation.[15]

Quantitative Data from Preclinical Autoimmune Models

The following tables summarize the key quantitative findings from studies utilizing PIKfyve inhibitors in various in vitro and in vivo models relevant to autoimmune diseases.

Table 1: Effect of PIKfyve Inhibition on Cytokine Production
Cell TypeModel SystemPIKfyve InhibitorConcentration/DoseCytokineEffectReference
Mouse Peritoneal MacrophagesIn vitro (CpG stimulation)YM201636Dose-dependentIL-10Inhibition[16]
Mouse Peritoneal MacrophagesIn vitro (LPS stimulation)YM201636Dose-dependentIL-10Increase[16]
Mouse Peritoneal MacrophagesIn vitro (CpG stimulation)YM201636Not specifiedTNF-αSignificant decrease[16]
Human PBMCsIn vitro (IFN-γ/SAC stimulation)Apilimod~20 nM (IC50)IFN-γInhibition[17]
THP-1 cellsIn vitroApilimodNot specifiedIL-12p40Decreased production[7]
Rat AIA modelIn vivoAS27954401-10 mg/kgNot specifiedSuppression of pro-inflammatory cytokines[15]
Table 2: Effect of PIKfyve Inhibition in In Vivo Autoimmune Disease Models
Disease ModelAnimal ModelPIKfyve InhibitorDosing RegimenKey OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE)MouseApilimodNot specifiedReduced disease severity[6]
Adjuvant-Induced Arthritis (AIA)RatAS27954401-10 mg/kg, dailySignificantly suppressed paw swelling and bone destruction[15]
Lupus NephritisMouseNot directly tested, but PI3Kα inhibition showed efficacyNot applicableNot applicable[18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Cytokine Production Assay

Objective: To determine the effect of a PIKfyve inhibitor on cytokine production by immune cells.

Cell Culture:

  • Isolate primary immune cells (e.g., mouse peritoneal macrophages, human PBMCs) or use immune cell lines (e.g., THP-1, RAW264.7).

  • Culture cells in appropriate media supplemented with serum and antibiotics.

Experimental Procedure:

  • Seed cells in multi-well plates at a predetermined density.

  • Pre-treat cells with various concentrations of the PIKfyve inhibitor (or vehicle control) for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., LPS, CpG ODN, IFN-γ/SAC) to induce cytokine production.

  • Incubate for a period sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).

  • Collect the culture supernatant.

  • Measure the concentration of the cytokine of interest (e.g., IL-10, TNF-α, IL-12p40) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the therapeutic efficacy of a PIKfyve inhibitor in a rat model of rheumatoid arthritis.

Animal Model:

  • Use a susceptible rat strain (e.g., Lewis rats).

Experimental Procedure:

  • Induce arthritis by injecting a complete Freund's adjuvant (CFA) emulsion intradermally at the base of the tail.

  • On the day following adjuvant injection, begin daily administration of the PIKfyve inhibitor (e.g., AS2795440 at 1-10 mg/kg) or vehicle control via the desired route (e.g., oral gavage).

  • Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a plethysmometer) and clinical scoring of joint inflammation.

  • At the end of the study, sacrifice the animals and collect tissues for further analysis.

  • Assess bone destruction through histological analysis of the joints (e.g., H&E staining) and/or micro-CT imaging.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PIKfyve inhibition.

PIKfyve_Signaling_Pathway cluster_membrane Cell Membrane cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm PI3K PI3K PI3P PI(3)P PI3K->PI3P PIP2 PI(4,5)P2 PIP2->PI3K PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 mTORC1 mTORC1 PIKfyve->mTORC1 STAT3 STAT3 PIKfyve->STAT3 NFkB NF-κB Pathway PIKfyve->NFkB Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Lysosomal_Function Lysosomal Function (Degradation) Endosome_Maturation->Lysosomal_Function Th17_Differentiation Th17 Differentiation mTORC1->Th17_Differentiation STAT3->Th17_Differentiation DC_Function DC Function NFkB->DC_Function PIKfyve_IN_2 PIKfyve-IN-2 (e.g., Apilimod) PIKfyve_IN_2->PIKfyve

Caption: PIKfyve signaling cascade and points of inhibition.

Experimental_Workflow_AIA Induction Adjuvant-Induced Arthritis (Day 0) Treatment_Group Treatment Group (PIKfyve Inhibitor) Induction->Treatment_Group Randomization Vehicle_Group Vehicle Control Group Induction->Vehicle_Group Randomization Monitoring Daily Monitoring (Paw Swelling, Clinical Score) Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis (Histology, Micro-CT) Monitoring->Endpoint

Caption: Workflow for an in vivo adjuvant-induced arthritis study.

Conclusion and Future Directions

The inhibition of PIKfyve represents a compelling therapeutic strategy for autoimmune diseases. By modulating fundamental cellular processes in key immune cells—including lysosomal function in macrophages, antigen presentation in dendritic cells, and differentiation of pathogenic Th17 cells—PIKfyve inhibitors have demonstrated efficacy in preclinical models of autoimmunity. The available data, primarily from studies on apilimod and other inhibitors, suggest a broad immunomodulatory potential.

Future research should focus on several key areas. Firstly, a more detailed understanding of the role of PIKfyve in B cell function during autoimmune responses is warranted. Secondly, the development of next-generation PIKfyve inhibitors with improved pharmacokinetic and pharmacodynamic properties could lead to enhanced therapeutic efficacy.[19][20] Finally, the identification of predictive biomarkers to identify patient populations most likely to respond to PIKfyve inhibition will be crucial for the successful clinical translation of this promising therapeutic approach. As our understanding of the intricate roles of PIKfyve in immunity continues to grow, so too will the potential for targeted therapies to make a meaningful impact on the lives of patients with autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for the PIKfyve Inhibitor: PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a lipid kinase, is a critical regulator of endosomal and lysosomal trafficking. It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P).[1][2] The inhibition of PIKfyve disrupts these pathways, leading to enlarged endosomes and lysosomes, a characteristic cellular phenotype.[3] This mechanism has made PIKfyve an attractive therapeutic target for a range of diseases, including cancers, autoimmune disorders, neurodegenerative diseases, and viral infections.[1][2][4]

PIKfyve-IN-2 is a potent inhibitor of the PIKfyve kinase.[4] These application notes provide a comprehensive overview of the experimental protocols to characterize the activity of PIKfyve inhibitors like this compound, from initial biochemical assays to cellular and in vivo studies. Due to the limited publicly available data specifically for this compound, the following protocols and data are representative of methodologies used for well-characterized PIKfyve inhibitors such as Apilimod and YM201636.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for various PIKfyve inhibitors. These values serve as a reference for the expected potency and selectivity of compounds targeting PIKfyve.

Table 1: In Vitro Potency of PIKfyve Inhibitors

CompoundBiochemical IC50 (nM)Cellular (NanoBRET) IC50 (nM)Reference
Apilimod~1~1-10[5]
YM201636~33~20-50[6]
PIKfyve-IN-4 (Compound 40)0.600.35[6][7]
SGC-PIKFYVE-16.94.0[6]

Table 2: Kinase Selectivity of PIKfyve Inhibitors

CompoundPIKFYVE Kd (nM)Off-Target Kinase (Example)Off-Target Kd (nM)Selectivity (Fold)Reference
WX81PIP4K2C~300~300[8]
NDFNot SpecifiedPIP4K2CNot Specified>300[8]
PIKfyve-IN-4 (Compound 40)Not SpecifiedPIP4K2C200 (IC50)>500[6]

Signaling Pathways and Experimental Workflows

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cellular_effects Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation PI5P PI(5)P PI35P2->PI5P Dephosphorylation (MTM phosphatases) Endosome_Trafficking Endosome Trafficking & Maturation PI35P2->Endosome_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PI5P->Autophagy Inhibitor This compound Inhibitor->PIKfyve_complex Inhibition

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Kinome_Screen Kinome-Wide Selectivity Screen (Determine Specificity) Biochemical_Assay->Kinome_Screen Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Kinome_Screen->Target_Engagement Vacuolation_Assay Vacuolation/Lysosome Swelling Assay Target_Engagement->Vacuolation_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II, p62) Vacuolation_Assay->Autophagy_Assay Functional_Assay Functional Assays (e.g., Cytokine, Antiviral) Autophagy_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Model Disease Efficacy Models (e.g., Xenograft, Infection) PK_PD->Efficacy_Model

Experimental Protocols

Biochemical PIKfyve Kinase Assay

Objective: To determine the in vitro potency (IC50) of this compound against purified PIKfyve enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human PIKfyve enzyme.

    • PI(3)P substrate.

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • This compound stock solution (in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. b. Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2.5 µL of PIKfyve enzyme solution to each well and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a solution containing the PI(3)P substrate and ATP. e. Incubate the reaction for 1 hour at room temperature. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. g. Luminescence is measured using a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to DMSO controls. b. Plot percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To confirm that this compound binds to PIKfyve within living cells and to determine its cellular potency.[6][7]

Methodology:

  • Reagents and Materials:

    • HEK293 cells.

    • Plasmid encoding PIKfyve-NanoLuc® fusion protein.

    • NanoBRET™ tracer.

    • Opti-MEM® I Reduced Serum Medium.

    • This compound stock solution (in DMSO).

    • 96-well white assay plates.

  • Procedure: a. Transfect HEK293 cells with the PIKfyve-NanoLuc® plasmid and plate in 96-well plates. b. 24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM. c. Add the diluted inhibitor to the cells and incubate for 2 hours at 37°C. d. Add the NanoBRET™ tracer to all wells. e. Add Nano-Glo® Substrate to all wells. f. Read both donor (460 nm) and acceptor (610 nm) emission wavelengths on a luminometer.

  • Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Convert the ratios to milliBRET units (mBU). c. Plot the mBU values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Cellular Vacuolation Assay

Objective: To assess the phenotypic effect of PIKfyve inhibition on endosome/lysosome morphology.

Methodology:

  • Reagents and Materials:

    • U2OS or HeLa cells.

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • LysoTracker™ Red DND-99 or similar lysosomal stain.

    • Hoechst 33342 for nuclear staining.

    • 96-well imaging plates.

  • Procedure: a. Seed U2OS cells in a 96-well imaging plate and allow them to adhere overnight. b. Treat the cells with a dose range of this compound for 4-24 hours. c. During the last 30 minutes of incubation, add LysoTracker™ Red and Hoechst 33342 to the medium. d. Wash the cells with PBS. e. Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: a. Quantify the size and number of LysoTracker-positive vacuoles per cell using image analysis software. b. Plot the average vacuole size against the inhibitor concentration to determine the dose-response relationship.

Autophagy Flux Assay (LC3-II Accumulation)

Objective: To determine the effect of this compound on autophagic flux.

Methodology:

  • Reagents and Materials:

    • Cell line of interest (e.g., HCT116, U2OS).

    • This compound stock solution (in DMSO).

    • Bafilomycin A1 (as a control for blocking lysosomal degradation).

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL Western blotting substrate.

  • Procedure: a. Plate cells and allow them to attach. b. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). A set of wells should also be co-treated with Bafilomycin A1. c. Harvest the cells, lyse them, and determine the protein concentration. d. Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against LC3B, p62, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for LC3-II, p62, and the loading control. b. Normalize the LC3-II and p62 levels to the loading control. c. An accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux. Compare the LC3-II levels in inhibitor-treated cells with and without Bafilomycin A1 to further dissect the mechanism.

References

PIKfyve-IN-2: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This process is essential for the regulation of endosomal and lysosomal function, including trafficking, fission, and the fusion of autophagosomes with lysosomes.[1][3][4] Inhibition of PIKfyve disrupts these pathways, leading to a range of cellular effects, including the accumulation of enlarged endosomes, modulation of autophagy, and interference with viral replication.[3][5] PIKfyve-IN-2 is a potent and selective inhibitor of PIKfyve, making it a valuable tool for studying these cellular processes and for potential therapeutic development in areas such as cancer, neurodegenerative diseases, and infectious diseases.[6][7][8]

This document provides detailed application notes and protocols for the in vitro use of this compound, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, like other PIKfyve inhibitors, exerts its effects by blocking the catalytic activity of the PIKfyve enzyme. This inhibition prevents the synthesis of PI(3,5)P2, a key signaling lipid that regulates the maturation of endosomes and lysosomes.[2][3] The depletion of PI(3,5)P2 leads to a cascade of downstream effects, including impaired endosomal trafficking, defective lysosome fission, and a block in the autophagic flux.[1][4][9] In some cellular contexts, inhibition of PIKfyve can also impact other signaling pathways, such as the mTOR pathway, and induce cellular stress responses.[1][10]

PIKfyve_Pathway cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PI35P2->Autophagy PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits

Caption: this compound inhibits the conversion of PI(3)P to PI(3,5)P2, disrupting key cellular processes.

Quantitative Data

The following tables summarize the in vitro activity of various PIKfyve inhibitors, including analogs and compounds with similar mechanisms of action to this compound. This data provides a reference for designing experiments and interpreting results.

Table 1: In Vitro Efficacy of PIKfyve Inhibitors

CompoundAssayCell LineIC50 / EC50 (nM)Reference
SGC-PIKFYVE-1Enzymatic Assay-6.9[6]
SGC-PIKFYVE-1NanoBRET Assay-4.0[6]
This compound Analog (40)Enzymatic Assay-0.60[6]
This compound Analog (40)NanoBRET Assay-0.35[6]
ApilimodAnti-SARS-CoV-2VeroE623[11]
ApilimodAnti-SARS-CoV-2A549/hACE24[11]
WX8Anti-SARS-CoV-2VeroE612[11]
WX8Anti-SARS-CoV-2A549/hACE22[11]
YM201636Kinase Inhibition-33[7]

Table 2: Cytotoxicity of PIKfyve Inhibitors

CompoundCell LineCC50 (nM)Reference
ApilimodVeroE6>10,000[11]
ApilimodA549/hACE2>10,000[11]
WX8VeroE6>10,000[11]
WX8A549/hACE27,742[11]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Cell_Viability_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound B->C D Incubate for 48-72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate CC50 F->G

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 2: Autophagy Flux Assay

This protocol measures the effect of this compound on the autophagic process. Inhibition of PIKfyve is expected to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., U2OS, HeLa)

  • Complete cell culture medium

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a lysosomal inhibitor

  • Antibodies against LC3B and p62/SQSTM1

  • Secondary antibodies conjugated to a fluorescent dye or HRP

  • Western blotting equipment and reagents

  • Microscope for imaging (if using fluorescently tagged LC3)

Procedure (Western Blotting):

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO control.

  • For a subset of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment. This will help distinguish between autophagy induction and blockage of autophagic flux.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze the ratio of LC3-II to LC3-I and the levels of p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of this compound indicates a blockage of autophagic flux.

Autophagy_Flux_Logic cluster_treatment Cell Treatment cluster_analysis Analysis A Treat cells with this compound C Western Blot for LC3-II and p62 A->C B Co-treat with Lysosomal Inhibitor (e.g., BafA1) B->C D Increased LC3-II/LC3-I ratio? C->D E Accumulation of p62? C->E F Conclusion: Autophagic Flux Blocked D->F Yes E->F Yes

References

Application Notes and Protocols for PIKfyve-IN-2 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, in Western blot analysis. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for investigating the cellular effects of PIKfyve inhibition.

Introduction

PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking and homeostasis by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1] This process is integral to the regulation of endosomal and lysosomal function, including endosome maturation, lysosome fission, and autophagy.[1][2] Inhibition of PIKfyve with small molecules like this compound leads to the disruption of these pathways, resulting in characteristic cellular phenotypes such as the accumulation of enlarged cytoplasmic vacuoles and a blockage in the autophagic flux.[1][3] Western blot analysis is a fundamental technique to quantify the molecular consequences of this compound treatment, particularly by measuring changes in the levels of key proteins involved in autophagy and other related signaling pathways.

Mechanism of Action and Signaling Pathways

This compound, as a selective inhibitor of PIKfyve, blocks the synthesis of PI(3,5)P₂. This disruption has significant downstream effects on several interconnected signaling pathways.

Autophagy Pathway

Inhibition of PIKfyve disrupts the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes, which can be monitored by the increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (SQSTM1/p62). LC3-II is a marker for autophagosome formation, and its accumulation, especially in the presence of lysosomal inhibitors, indicates a blockage in autophagic degradation. Similarly, p62, a protein that is normally degraded during autophagy, accumulates when the process is inhibited.

Autophagy Pathway Inhibition by this compound cluster_0 Cellular Process PIKfyve PIKfyve PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Produces PI(3)P PI(3)P PI(3)P->PIKfyve Substrate Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion PI(3,5)P2->Autophagosome-Lysosome Fusion Promotes Autophagic Degradation Autophagic Degradation Autophagosome-Lysosome Fusion->Autophagic Degradation LC3-II LC3-II Autophagic Degradation->LC3-II Degrades p62 p62 Autophagic Degradation->p62 Degrades This compound This compound This compound->PIKfyve Inhibits

Caption: Inhibition of PIKfyve by this compound blocks autophagic flux.
mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest a complex interplay between PIKfyve and mTOR signaling. PIKfyve activity may be required for the proper regulation of mTOR signaling, particularly under starvation conditions. Inhibition of PIKfyve can lead to sustained mTOR activity, as evidenced by the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PIKfyve and mTOR Signaling cluster_1 Signaling Cascade PIKfyve PIKfyve mTORC1 mTORC1 PIKfyve->mTORC1 Regulates p-S6K p-S6K mTORC1->p-S6K p-4E-BP1 p-4E-BP1 mTORC1->p-4E-BP1 This compound This compound This compound->PIKfyve Inhibits Growth Factors/Nutrients Growth Factors/Nutrients Growth Factors/Nutrients->mTORC1 Activates

Caption: PIKfyve inhibition can affect mTORC1 signaling and its downstream targets.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently analyzing protein expression by Western blot.

Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically ranging from 10 nM to 1 µM.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Treatment times can range from 4 to 24 hours, depending on the specific endpoint being measured.[1][3] Include a vehicle control (DMSO) in all experiments.

Western Blot Protocol

The following is a general protocol; optimization may be required for specific antibodies and cell lines.

Western Blot Workflow for this compound Treatment Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer (PVDF membrane) Blocking Blocking Protein Transfer (PVDF membrane)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (Chemiluminescence) Detection (Chemiluminescence) Secondary Antibody Incubation->Detection (Chemiluminescence) Data Analysis Data Analysis Detection (Chemiluminescence)->Data Analysis

Caption: Standard workflow for Western blot analysis after this compound treatment.
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:

      • Anti-LC3B

      • Anti-p62/SQSTM1

      • Anti-PIKfyve

      • Anti-phospho-S6 Ribosomal Protein

      • Anti-S6 Ribosomal Protein

      • Anti-phospho-4E-BP1

      • Anti-4E-BP1

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.

Data Presentation

The following tables summarize expected quantitative changes in key proteins following treatment with a PIKfyve inhibitor. The data is compiled from various studies and represents typical outcomes.

Table 1: Effect of PIKfyve Inhibition on Autophagy Markers

ProteinTreatment ConditionsCell LineFold Change vs. ControlReference
LC3-II0.1 - 0.5 µM WX8, 4hU2OSConcentration-dependent increase[1]
SQSTM1/p621.2 µM WX8, time-courseU2OSTime-dependent increase[1]
PIKfyve0.1 - 1 µM PIK5-12d, 24hVCaPConcentration-dependent degradation[3]
LC3A/BIncreasing conc. of PIK5-12d, 24hProstate Cancer CellsConcentration-dependent increase[3]

Table 2: Effect of PIKfyve Inhibition on mTOR Pathway Components

ProteinTreatment ConditionsCell Line/ModelFold Change vs. ControlReference
Phospho-S6KApilimod treatmentRAW264.7 cellsNo significant change[4]
Phospho-4E-BP1Apilimod treatmentRAW264.7 cellsNo significant change[4]
LAMP1PIKfyve deficiencyZebrafish/RAW264.7Significantly increased[4]

Conclusion

This compound is a powerful tool for studying the roles of PIKfyve in cellular processes. Western blot analysis is an essential method to elucidate the molecular consequences of PIKfyve inhibition. By following the protocols and considering the expected outcomes outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of endosomal trafficking, autophagy, and related signaling pathways in both normal physiology and disease states.

References

Application Notes and Protocols for PIKfyve-IN-2 Immunofluorescence Straining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PIKfyve and PIKfyve-IN-2

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking.[1][2] It is the primary source of two important signaling phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI(5)P).[2] These lipids play a critical role in maintaining the identity and function of endosomes and lysosomes, including processes such as membrane fission and reformation.[2]

This compound is a potent and specific inhibitor of PIKfyve kinase activity.[1][3][4] By blocking the production of PI(3,5)P2 and PI(5)P, this compound disrupts the normal homeostasis of the endolysosomal system.[2] This disruption manifests as a distinct cellular phenotype characterized by the formation of large cytoplasmic vacuoles.[5] These vacuoles are primarily derived from the swelling and coalescence of late endosomes and lysosomes.[6][7] This pronounced morphological change makes this compound a valuable tool for studying the dynamics of the endolysosomal pathway. Immunofluorescence staining is an essential technique to visualize and quantify these inhibitor-induced changes.

Effects of PIKfyve Inhibition on Cellular Morphology

The inhibition of PIKfyve leads to several quantifiable changes in cellular morphology, particularly affecting the endolysosomal system. These effects can be visualized and measured using immunofluorescence microscopy.

ParameterEffect of PIKfyve InhibitionMethod of QuantificationReference
Lysosome/Vacuole Volume Significant increase in the average volume of individual lysosomes/vacuoles.Volumetric analysis of 3D reconstructed confocal images of cells stained with lysosomal markers (e.g., LAMP1 or loaded with Lucifer Yellow).[6][8]
Lysosome/Vacuole Number Significant decrease in the number of individual lysosomes/vacuoles per cell.Counting of distinct fluorescently labeled lysosomes/vacuoles in 3D reconstructed confocal images.[6][8]
Total Lysosomal Volume Remains relatively unchanged despite the increase in individual lysosome size and decrease in number.Summation of the volumes of all individual lysosomes/vacuoles within a cell.[8]
Protein Localization Accumulation of late endosomal and lysosomal markers (e.g., LAMP1) on the membrane of enlarged vacuoles.Co-localization analysis of the protein of interest with vacuolar markers using immunofluorescence.[5][9]

PIKfyve Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving PIKfyve and the mechanism of action for this compound.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal/Lysosomal Membrane PI3P PI(3)P PIKfyve_complex PIKfyve Complex PI3P->PIKfyve_complex PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 PI5P PI(5)P PIKfyve_complex->PI5P Downstream Endolysosomal Homeostasis (Fission, Trafficking) PI35P2->Downstream PI5P->Downstream PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Vacuolation Cytoplasmic Vacuolation PIKfyve_IN_2->Vacuolation

Caption: PIKfyve signaling and inhibition by this compound.

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps in the immunofluorescence protocol for visualizing the effects of this compound.

IF_Workflow cluster_protocol Immunofluorescence Protocol A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Mounting & Imaging G->H

Caption: Experimental workflow for this compound immunofluorescence.

Detailed Experimental Protocol

This protocol is designed for the immunofluorescence staining of cultured mammalian cells treated with this compound to visualize the formation of cytoplasmic vacuoles and the localization of endosomal/lysosomal markers.

Materials:

  • This compound (MedChemExpress, HY-154956)

  • Mammalian cell line of choice (e.g., HeLa, RAW 264.7, B16-F10)[7][10]

  • Complete cell culture medium

  • Sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Primary Antibodies (e.g., anti-LAMP1, anti-EEA1)

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 nM is recommended, with an incubation time of 1-6 hours.[6][11] The optimal concentration and duration may vary depending on the cell line and should be determined empirically.

    • Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.

    • Replace the medium in the wells with the this compound containing medium or the vehicle control medium.

    • Incubate the cells for the desired time at 37°C.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15-20 minutes at room temperature.[5]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding the Permeabilization Buffer and incubating for 10-15 minutes at room temperature.[5]

    • Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-LAMP1) to its recommended working concentration in the Blocking Buffer.

    • Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody and DAPI in the Blocking Buffer. Protect the antibody solution from light.

    • Aspirate the PBS and add the diluted secondary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, followed by a final rinse with distilled water.

    • Carefully mount the coverslips onto glass microscope slides using an antifade mounting medium.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Image the stained cells using a fluorescence or confocal microscope. Acquire images of both the vehicle-treated and this compound-treated cells using identical imaging settings.

Note: This protocol serves as a general guideline. Optimization of incubation times, antibody concentrations, and inhibitor concentrations may be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for Inducing Cellular Vacuolation with PIKfyve Inhibitor PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol 5-phosphate [PI(5)P]. Inhibition of PIKfyve disrupts this process, leading to the accumulation of enlarged endosomes and lysosomes, which manifests as prominent cytoplasmic vacuoles. This phenomenon can be leveraged as a valuable tool in cell biology research to study endosomal pathway dynamics, lysosomal function, and autophagy. PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase activity and can be utilized to induce cellular vacuolation. These application notes provide a comprehensive guide for the use of this compound, including its mechanism of action, protocols for inducing vacuolation, and methods for quantification. While specific quantitative data for this compound is emerging, data from other well-characterized PIKfyve inhibitors such as Apilimod and YM201636 are presented here to provide a strong predictive framework for its application.

Mechanism of Action

This compound, as a selective inhibitor of PIKfyve, blocks the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to PI(3,5)P2. This depletion of PI(3,5)P2 on endosomal membranes impairs the fission of endosomes and lysosomes, leading to their enlargement and the formation of large, swollen vacuoles. This process is often independent of apoptosis and is a direct consequence of the disruption of endolysosomal homeostasis.[1] The formation of these vacuoles can be observed within minutes to hours of treatment, depending on the cell type and inhibitor concentration.[2]

Data Presentation: Efficacy of PIKfyve Inhibitors in Inducing Vacuolation

The following tables summarize quantitative data from studies using the well-characterized PIKfyve inhibitors, Apilimod and YM201636. This data can be used as a starting point for determining the optimal conditions for this compound.

Table 1: Effective Concentrations and Treatment Times for Vacuolation Induction by Apilimod

Cell LineConcentrationIncubation TimeObserved EffectReference
HEK29325 - 100 nM20 - 40 minApparent vacuolation at 20 min; nearly all cells vacuolated at 40 min (100 nM)[2]
Pancreatic Ductal Adenocarcinoma (PDAC) cell lines100 nM24 - 120 hoursRobust vacuolation within 24 hours[3]
IMR-90 (senescent)Low concentrationsNot specifiedRapid accumulation of enlarged vacuoles[4]

Table 2: Effective Concentrations and Treatment Times for Vacuolation Induction by YM201636

Cell LineConcentrationIncubation TimeObserved EffectReference
DU145 (prostate cancer)1 µM24 hoursFormation of numerous enlarged vacuoles[5]
Primary Hippocampal Neurons1 µM4 hoursSignificant increase in vacuole size and number[6]
CHO-T, 3T3L1 fibroblasts, HEK293800 nM40 minPronounced vacuolation[7]

Experimental Protocols

Protocol 1: Induction of Vacuolation in Adherent Cell Lines

Materials:

  • Adherent cell line of interest (e.g., HEK293, DU145, HeLa)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscope (phase-contrast or confocal)

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate, or chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The incubation time can vary from 30 minutes to 24 hours or longer, depending on the cell type and the desired extent of vacuolation. It is advisable to perform a time-course experiment (e.g., 30 min, 1h, 4h, 8h, 24h).

  • Observation: At the end of the incubation period, observe the cells under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles. For more detailed analysis, cells can be fixed and stained with markers for endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1).

Protocol 2: Quantification of Cellular Vacuolation

Materials:

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ or Fiji)

Procedure:

  • Image Acquisition: Acquire phase-contrast or fluorescence images of the treated and control cells at a consistent magnification (e.g., 200x or 400x).

  • Image Analysis using ImageJ/Fiji:

    • Open the acquired image in ImageJ/Fiji.

    • If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).

    • Use the "Freehand selection" tool to outline the area of a single cell.

    • Measure the total area of the cell (Analyze > Measure).

    • Use the "Threshold" tool (Image > Adjust > Threshold) to segment the vacuoles from the rest of the cytoplasm. Adjust the threshold levels to accurately select the vacuolated areas.

    • Create a selection from the thresholded vacuoles (Edit > Selection > Create Selection).

    • Measure the area of the vacuoles within the selected cell (Analyze > Measure).

    • Calculate the percentage of vacuolated area per cell: (Total vacuole area / Total cell area) * 100.

    • Repeat this process for a statistically significant number of cells (e.g., 50-100 cells) per condition.

    • Alternatively, the total area of vacuoles per field of view can be quantified and normalized to the number of cells in that field.[8]

Visualizations

PIKfyve_Signaling_Pathway cluster_endosome Endosome Membrane PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 PI(5)P PI(5)P PIKfyve->PI(5)P Endosomal Fission Endosomal Fission PI(3,5)P2->Endosomal Fission Promotes This compound This compound This compound->PIKfyve Inhibits Vacuolation Vacuolation Endosomal Fission->Vacuolation Prevents

Caption: PIKfyve signaling pathway and the effect of this compound.

Experimental_Workflow Start Start Cell_Culture Seed and culture cells to 70-80% confluency Start->Cell_Culture Treatment Treat cells with this compound (and vehicle control) Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 30 min - 24h) Treatment->Incubation Microscopy Image acquisition using phase-contrast or confocal microscopy Incubation->Microscopy Quantification Quantify vacuolation using image analysis software (e.g., ImageJ) Microscopy->Quantification Data_Analysis Analyze and compare data from treated and control groups Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for inducing and analyzing cellular vacuolation.

References

Application Notes and Protocols for In Vivo Experimental Design of PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of PIKfyve-IN-2, a potent and selective second-generation inhibitor of PIKfyve kinase. This document includes detailed protocols for relevant animal models, pharmacokinetic data, and visualization of the associated signaling pathways.

Introduction to this compound

This compound (also referred to as compound 40) is a highly potent and cell-active chemical probe for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). It demonstrates improved potency and in vivo stability compared to earlier generation inhibitors like apilimod and SGC-PIKFYVE-1.[1] Its favorable pharmacokinetic profile, including oral bioavailability and a long half-life, makes it a suitable candidate for interrogating the biological consequences of PIKfyve inhibition in various in vivo models of disease, such as rheumatoid arthritis, Crohn's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

AssayTargetIC50 (nM)Notes
Enzymatic AssayPIKfyve0.60
NanoBRET Cellular Target EngagementPIKfyve0.35Demonstrates excellent in-cell potency.
NanoBRET Cellular Target EngagementPIP4K2C200>500-fold in-cell selectivity for PIKfyve.
Kinome-wide Selectivity Panel (240 kinases)Other kinases>1700Weak binding to other kinases in the panel.

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice [2]

Administration RouteDose (mg/kg)Key Parameters
Intraperitoneal (IP)30Plasma concentrations measured at multiple time points up to 24h.
Oral (PO)30Orally bioavailable with an extrapolated half-life (T1/2) of 14 hours.

Note: While specific Cmax and AUC values were not provided in the search results, a graphical representation of the plasma concentration-time profile is available in the source literature and indicates sustained exposure above the cellular IC50.

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This process is fundamental for the regulation of endosomal and lysosomal homeostasis, autophagy, and trafficking of various cellular components. Inhibition of PIKfyve with this compound disrupts these processes, which has therapeutic implications in various diseases.

PIKfyve_Signaling cluster_membrane Endosomal/Lysosomal Membrane cluster_cellular_processes Cellular Processes cluster_signaling_cascades Downstream Signaling PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation EndoLyso_Homeostasis Endo-lysosomal Homeostasis PI35P2->EndoLyso_Homeostasis Autophagy Autophagy PI35P2->Autophagy Vesicle_Trafficking Vesicle Trafficking PI35P2->Vesicle_Trafficking mTOR_Signaling mTOR Signaling (TFEB regulation) EndoLyso_Homeostasis->mTOR_Signaling TLR_Signaling TLR Signaling (IL-12/IL-23) Vesicle_Trafficking->TLR_Signaling PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibition InVivo_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model 1. Animal Model Selection (e.g., CIA, DSS, ALS mice) Acclimatization 2. Acclimatization Animal_Model->Acclimatization Baseline 3. Baseline Measurements Acclimatization->Baseline Induction 4. Disease Induction (e.g., Collagen/DSS administration) Baseline->Induction Grouping 5. Randomization into Groups (Vehicle, this compound) Induction->Grouping Dosing 6. Drug Administration (e.g., Oral gavage, IP injection) Grouping->Dosing Monitoring 7. Clinical & Behavioral Monitoring Dosing->Monitoring Endpoint 8. Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for Studying Viral Entry Using PIKfyve Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of viruses into host cells is a critical first step in their replication cycle and presents a key target for antiviral therapies. Many enveloped viruses, including SARS-CoV-2, Ebola virus, and Influenza virus, utilize the endocytic pathway to gain entry. This process is highly dependent on host cell factors that regulate endosomal trafficking and maturation. One such crucial host factor is the lipid kinase PIKfyve.

PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) is a key enzyme in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are essential for regulating the maturation of endosomes and lysosomes. Inhibition of PIKfyve disrupts this process, leading to the formation of enlarged endosomes and preventing the release of the viral genome into the cytoplasm. This makes PIKfyve a compelling host-directed target for broad-spectrum antiviral drugs.

PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase.[1] These application notes provide a comprehensive guide for utilizing PIKfyve inhibitors, with a focus on the methodologies established for the well-characterized inhibitor Apilimod, to study and inhibit viral entry. The protocols described herein are generally applicable to potent PIKfyve inhibitors like this compound, though optimal concentrations and conditions may need to be determined empirically for each specific compound.

Mechanism of Action: PIKfyve Inhibition and Viral Entry

PIKfyve inhibitors block the conversion of PI(3)P to PI(3,5)P2 on the endosomal membrane. This disruption of phosphoinositide metabolism stalls endosomal maturation, leading to the accumulation of enlarged, non-functional endosomes. For many viruses, this prevents the necessary pH-dependent or protease-dependent fusion of the viral envelope with the endosomal membrane, effectively trapping the virus and preventing the release of its genetic material into the cytoplasm.[2][3]

PIKfyve_Pathway cluster_cell Host Cell Cytoplasm Virus Virus Receptor Host Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome (Rab5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (Rab7) EarlyEndosome->LateEndosome 3. Maturation PI3P PI(3)P Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion GenomeRelease Viral Genome Release Fusion->GenomeRelease 4. Fusion & Escape Replication Viral Replication GenomeRelease->Replication PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces PI3P->PIKfyve Substrate PI35P2->LateEndosome Regulates Maturation PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits

Caption: PIKfyve's role in viral entry and its inhibition.

Quantitative Data: Antiviral Activity of PIKfyve Inhibitors

The following table summarizes the in vitro efficacy of various PIKfyve inhibitors against a range of viruses. This data highlights the broad-spectrum potential of targeting this host factor.

InhibitorVirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
ApilimodSARS-CoV-2Vero E6Focus Forming Assay~10 nM>10 µM>1000[2]
ApilimodVSV-SARS-CoV-2 (chimera)SVG-AFlow Cytometry~50 nMN/AN/A[2]
ApilimodVSV-EBOV (chimera)SVG-AFlow Cytometry~50 nMN/AN/A[2]
ApilimodInfluenza A (H1N1)MDCKCPE Assay3.8 µM>54 µM>14.2[4]
ApilimodInfluenza BMDCKCPE Assay24.6 µM>54 µM>2.2[4]
YM201636Influenza A (H1N1)MDCKCPE Assay3.5 µM>50 µM>14.3[4]
XMU-MP-7SARS-CoV-2 (Beta)Vero E6N/A12.4 nMN/AN/A[5]
XMU-MP-7SARS-CoV-2 (WT, Alpha, Delta)Vero E6N/A<6.9 nMN/AN/A[5]
  • IC50/EC50: Half-maximal inhibitory/effective concentration.

  • CC50: Half-maximal cytotoxic concentration.

  • SI: Selectivity Index (CC50/IC50), a measure of the therapeutic window.

  • N/A: Not Available.

Experimental Protocols

A systematic approach is required to evaluate the antiviral potential of a PIKfyve inhibitor. The following workflow outlines the key stages, from initial screening to mechanism-of-action studies.

Experimental_Workflow Start Start: Characterize PIKfyve Inhibitor (e.g., this compound) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine CC50 Start->Cytotoxicity PrimaryScreen 2. Primary Antiviral Screen (Pseudovirus Entry Assay) Determine IC50 Start->PrimaryScreen Confirmation 3. Confirmatory Assay (Authentic Virus Infection) Plaque Reduction / FFA Confirm IC50 PrimaryScreen->Confirmation Mechanism 4. Mechanism of Action Studies Confirmation->Mechanism TimeOfAddition Time-of-Addition Assay (Distinguish entry vs. post-entry effects) Mechanism->TimeOfAddition Imaging Immunofluorescence/ Microscopy (Visualize endosomes, viral proteins) Mechanism->Imaging End End: Characterize Antiviral Profile TimeOfAddition->End Imaging->End

Caption: Experimental workflow for evaluating PIKfyve inhibitors.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Principle: A cell viability assay, such as MTT or CellTiter-Glo, is used to measure the metabolic activity of cells after treatment with serial dilutions of the compound.

Materials:

  • Host cell line (e.g., Vero E6, A549-hACE2)

  • Complete growth medium

  • This compound (or other inhibitor) dissolved in DMSO

  • 96-well clear-bottom plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours. Incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubate for a period that matches the duration of your planned antiviral assay (e.g., 24-48 hours).

  • Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).

  • Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression.

Protocol 2: Pseudotyped Virus Entry Assay

Objective: To specifically measure the effect of this compound on the entry step of a virus in a BSL-2 environment.

Principle: A replication-defective viral core (e.g., from VSV or HIV) is engineered to express a reporter gene (e.g., Luciferase or GFP) and is "pseudotyped" with the envelope protein of the virus of interest (e.g., SARS-CoV-2 Spike). Entry is quantified by measuring the reporter gene expression in target cells.

Materials:

  • Host cell line expressing the appropriate receptor (e.g., A549-hACE2 for SARS-CoV-2)

  • Pseudotyped virus particles

  • This compound

  • 96-well white-bottom plates (for luciferase) or clear-bottom plates (for GFP)

  • Luciferase assay reagent (e.g., Bright-Glo™) or fluorescence microscope/plate reader

Procedure:

  • Seed target cells in a 96-well plate and incubate overnight.

  • On the day of the experiment, pre-treat the cells with serial dilutions of this compound (at non-toxic concentrations) for 1-2 hours.[6]

  • Add a pre-titered amount of pseudotyped virus to each well.

  • Incubate for 24-48 hours to allow for virus entry and reporter gene expression.

  • Quantify the reporter signal:

    • Luciferase: Lyse the cells, add the luciferase substrate, and measure luminescence.

    • GFP: Count GFP-positive cells using a fluorescence microscope or high-content imager.

  • Calculate the percent inhibition of viral entry relative to the virus-only control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 3: Authentic Virus Infection Assay (Focus-Forming Assay)

Objective: To confirm the antiviral activity of this compound against the replication-competent, authentic virus.

Principle: A Focus-Forming Assay (FFA) is used to quantify infectious virus particles. Cells are infected with the virus in the presence of the inhibitor. After a short incubation, cells are overlaid with a semi-solid medium (like methylcellulose) to prevent viral spread through the medium, allowing only cell-to-cell spread, which forms foci of infected cells. These foci are then visualized by immunostaining for a viral antigen.

Materials:

  • Appropriate BSL-3 or BSL-4 facilities for the virus used

  • Host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Authentic virus stock

  • This compound

  • 96-well plates

  • Overlay medium (e.g., 1.5% methylcellulose in culture medium)

  • Fixative (e.g., 4% paraformaldehyde)

  • Primary antibody against a viral antigen (e.g., anti-Nucleocapsid)

  • HRP-conjugated secondary antibody and substrate

Procedure:

  • Seed cells in a 96-well plate to form a confluent monolayer.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., MOI = 0.01) for 1 hour.[2]

  • Remove the virus inoculum and wash the cells.

  • Add 100 µL of overlay medium containing the corresponding concentration of this compound.

  • Incubate for 24 hours (or a duration appropriate for the virus).

  • Fix the cells and permeabilize them.

  • Perform immunostaining for the viral antigen.

  • Count the number of foci in each well using an automated plate reader or microscope.

  • Calculate the percent inhibition of focus formation and determine the IC50 value.

Protocol 4: Time-of-Addition Assay

Objective: To determine which stage of the viral life cycle (entry, replication, or egress) is inhibited by this compound.

Principle: The inhibitor is added to the cells at different time points relative to the viral infection: before infection (prophylactic), during infection (entry), or after infection (post-entry). The effect on viral yield is then measured. Strong inhibition when added before or during infection suggests an effect on entry.[5][7]

Procedure:

  • Seed host cells in multiple wells of a 24-well plate.

  • Design the experiment with different treatment windows:

    • Pre-infection (-2h to 0h): Add the compound 2 hours before infection, then remove it and add the virus.

    • During infection (0h to 1h): Add the compound and virus simultaneously, then wash both out after 1 hour.

    • Post-infection (+2h, +6h, etc.): Infect the cells for 1 hour, wash, and then add the compound at various time points post-infection.

  • At a late time point (e.g., 24 hours post-infection), collect the culture supernatant.

  • Titer the amount of infectious virus in the supernatant using a plaque assay or FFA.

  • Plot the viral titer against the time of compound addition. A significant drop in titer only when the compound is present during the early time points strongly indicates inhibition of viral entry.[7]

References

Application Notes and Protocols for PIKfyve-IN-2 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a central role in endomembrane trafficking and cellular homeostasis. It catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][2] PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase and serves as a valuable tool for studying its biological functions and for potential therapeutic development.[3][4] These application notes provide an overview of the PIKfyve signaling pathway and detailed protocols for utilizing this compound in kinase assays.

PIKfyve Signaling Pathway

PIKfyve is a key enzyme in the phosphoinositide pathway, which regulates various cellular processes. The activity of PIKfyve is intricately regulated and essential for maintaining the identity and function of endosomes and lysosomes.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PtdIns Phosphatidylinositol (PtdIns) PtdIns3P PtdIns(3)P PtdIns->PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve recruits PtdIns35P2 PtdIns(3,5)P2 Effector Downstream Effectors (e.g., TRPML1, TFEB) PtdIns35P2->Effector activates Vps34 Vps34 (Class III PI3K) Vps34->PtdIns3P phosphorylates PIKfyve->PtdIns35P2 phosphorylates PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve inhibits Response Cellular Responses (Endosomal Trafficking, Autophagy, etc.) Effector->Response

Figure 1: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.

Quantitative Data for PIKfyve Inhibitors

The following table summarizes the in vitro potency of various PIKfyve inhibitors. While specific IC50 values for this compound are not extensively published, data for other well-characterized inhibitors provide a benchmark for its expected potency.

CompoundIC50 (nM)Assay TypeReference
YM20163633Biochemical[5][6]
Apilimod14Biochemical[6][7]
PIKfyve-IN-16.9Biochemical[3]
PIKfyve-IN-40.60Biochemical[3]
APY02015.2Biochemical ([33P]ATP)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for specific experimental conditions and for use with this compound.

Biochemical Kinase Assay (Adapted from protocols for similar inhibitors)

This protocol describes a method to determine the in vitro potency of this compound against purified PIKfyve enzyme.

Biochemical_Assay_Workflow A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B D Add this compound Dilutions to Plate B->D C Add PIKfyve Enzyme to Assay Plate C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Kinase Reaction (Add Substrate and ATP) E->F G Incubate at Room Temperature F->G H Stop Reaction G->H I Detect Signal (e.g., Fluorescence, Luminescence) H->I J Data Analysis (Calculate IC50) I->J

Figure 2: General workflow for a PIKfyve biochemical kinase assay.

Materials:

  • Recombinant human PIKfyve enzyme

  • This compound

  • PtdIns3P substrate (e.g., fluorescently labeled)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Assay plates (e.g., 384-well, low-volume, black)

  • Plate reader capable of detecting the appropriate signal

Procedure:

  • Reagent Preparation: Prepare kinase assay buffer and all reagents. Dissolve this compound in DMSO to create a stock solution and prepare a serial dilution series in assay buffer.

  • Enzyme Addition: Add recombinant PIKfyve enzyme to the wells of the assay plate.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PtdIns3P substrate and ATP to each well.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Signal Detection: Read the plate on a compatible plate reader to measure the product formation.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify the interaction of a compound with its target protein in living cells. This protocol is adapted from established procedures for other PIKfyve inhibitors.[8][9]

NanoBRET_Workflow A Co-transfect Cells with PIKfyve-NanoLuc® and HaloTag®-Kinase Tracer Plasmids B Culture Transfected Cells A->B C Harvest and Seed Cells into Assay Plate B->C D Add Serial Dilutions of this compound C->D E Incubate with Inhibitor D->E F Add NanoBRET™ Substrate and HaloTag® Ligand E->F G Incubate in the Dark F->G H Measure Donor and Acceptor Emission G->H I Calculate NanoBRET™ Ratio H->I J Data Analysis (Calculate IC50) I->J

Figure 3: Workflow for a PIKfyve NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding PIKfyve fused to NanoLuc® luciferase

  • Plasmid for a HaloTag®-fused kinase tracer that binds to the PIKfyve active site

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Assay plates (e.g., 96-well, white)

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer capable of measuring dual filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the PIKfyve-NanoLuc® and HaloTag®-tracer plasmids.

  • Cell Culture: Culture the transfected cells for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the cells and seed them into a white 96-well assay plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the cells with the compound for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand to the wells.

  • Incubation: Incubate the plate at room temperature in the dark for 15 minutes.

  • Luminescence Measurement: Measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (HaloTag® 618, >600 nm) using a luminometer.

  • Ratio Calculation: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Data Analysis: Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Assay for PIKfyve Inhibition: Vacuole Formation

Inhibition of PIKfyve leads to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuolation. This can be used as a cellular readout of this compound activity.

Materials:

  • A suitable cell line (e.g., U2OS, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Microscopy plates or dishes

  • Brightfield or phase-contrast microscope

Procedure:

  • Cell Seeding: Seed cells onto microscopy plates or dishes and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a suitable period (e.g., 4-24 hours) to allow for the development of the vacuolation phenotype.

  • Microscopy: Observe the cells under a brightfield or phase-contrast microscope and capture images.

  • Quantification (Optional): The degree of vacuolation can be quantified by measuring the total vacuole area per cell using image analysis software. The half-maximal effective concentration (EC50) for vacuole induction can then be determined.

Conclusion

This compound is a valuable chemical probe for investigating the roles of PIKfyve in cellular physiology and disease. The protocols provided here offer a starting point for researchers to characterize the biochemical and cellular activity of this compound. As with any experimental system, optimization of these protocols for specific cell lines and assay conditions is recommended to ensure robust and reproducible results. The provided diagrams and quantitative data for related compounds will further aid in the design and interpretation of experiments targeting the PIKfyve kinase.

References

Application Notes and Protocols for PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-2 is a potent and specific inhibitor of the lipid kinase PIKfyve. This enzyme plays a crucial role in the regulation of endo-lysosomal trafficking and autophagy by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2][3] Inhibition of PIKfyve has been shown to disrupt these cellular processes, making this compound a valuable tool for studying a variety of physiological and pathological conditions, including cancer, neurodegenerative diseases, and viral infections. These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Chemical Properties and Storage

A clear understanding of the chemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₂₂H₂₂N₈O[2]
Molecular Weight 414.46 g/mol [2]
Appearance Light yellow to green yellow solid[2]
Purity >98% (typically)N/A
Storage (Powder) -20°C for up to 3 years[2]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]

Stock Solution Preparation

The following protocol outlines the steps for preparing a stock solution of this compound. It is critical to use anhydrous, high-purity solvents to minimize degradation of the compound.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-dissolution Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

    • Ensure that the DMSO is of high purity and anhydrous. Use a fresh, unopened bottle if possible, as DMSO is hygroscopic.

  • Weighing the Compound:

    • Tare a sterile, empty vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.145 mg of powder.

    • Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

    • Dispense the stock solution into sterile, clearly labeled vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Solubility Data
SolventSolubilityNotesReference
DMSO ≥ 1.67 mg/mL (4.03 mM)May require ultrasonic and warming to 60°C for complete dissolution. Use of newly opened DMSO is recommended.[2]

Signaling Pathway and Experimental Workflow

PIKfyve Signaling Pathway

PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It is activated downstream of the Class III PI3-kinase VPS34, which generates PtdIns3P.[5] PIKfyve then phosphorylates PtdIns3P to produce PtdIns(3,5)P2. This lipid product is critical for the regulation of endosome and lysosome function, including membrane trafficking and ion homeostasis.[5]

PIKfyve_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PIKfyve Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibition VPS34 VPS34 (Class III PI3K) PtdIns3P Phosphatidylinositol 3-phosphate (PtdIns3P) VPS34->PtdIns3P Generates PtdIns Phosphatidylinositol (PtdIns) PtdIns->VPS34 PIKfyve PIKfyve PtdIns35P2 Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) PIKfyve->PtdIns35P2 Synthesizes PtdIns3P->PIKfyve Substrate for Endosome_Maturation Endosome Maturation PtdIns35P2->Endosome_Maturation Regulates Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Receptor_Recycling Receptor Recycling PtdIns35P2->Receptor_Recycling Regulates PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits

Caption: PIKfyve Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in cell-based assays.

Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis Stock_Solution Prepare 10 mM this compound Stock Solution in DMSO Working_Solution Prepare Working Solutions by Diluting Stock in Media Stock_Solution->Working_Solution Cell_Treatment Treat Cells with Working Solutions Working_Solution->Cell_Treatment Cell_Seeding Seed Cells in Appropriate Culture Vessel Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Period Cell_Treatment->Incubation Cell_Lysis Lyse Cells and Collect Lysates Incubation->Cell_Lysis Immunofluorescence Immunofluorescence Incubation->Immunofluorescence Western_Blot Western Blot Cell_Lysis->Western_Blot Functional_Assay Functional Assays Cell_Lysis->Functional_Assay

Caption: General Experimental Workflow for In Vitro Studies.

Conclusion

Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible data. By following these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize this potent inhibitor to investigate the multifaceted roles of PIKfyve in cellular biology and disease.

References

Application Notes and Protocols for PIKfyve-IN-2 in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, in live-cell imaging experiments. The protocols and data presented are essential for investigating the cellular roles of PIKfyve in endosomal trafficking, autophagy, and lysosomal homeostasis.

Introduction to PIKfyve and its Inhibition

PIKfyve is a lipid kinase that plays a critical role in the regulation of endosomal and lysosomal function through the production of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3][4] Inhibition of PIKfyve with small molecules like this compound leads to a range of observable cellular phenotypes, most notably the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[2][4][5] This dramatic phenotype is a consequence of disrupted membrane fission and fusion events within the endolysosomal system.[1][2][6]

PIKfyve inhibitors are valuable tools for dissecting the intricate signaling pathways that govern intracellular trafficking. They have garnered significant interest for their therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][7][8] Live-cell imaging is a powerful technique to study the dynamic cellular processes affected by PIKfyve inhibition in real-time.

Key Applications in Live-Cell Imaging

  • Visualizing Endolysosomal Dynamics: Treatment with this compound induces the formation of large, translucent vacuoles. Live-cell imaging allows for the real-time observation of the formation and dynamics of these structures, providing insights into the roles of PIKfyve in maintaining organelle morphology and function.

  • Studying Autophagy: PIKfyve is implicated in the regulation of autophagy.[9][10] By using fluorescently tagged autophagy markers such as LC3, researchers can visualize the accumulation of autophagosomes upon PIKfyve inhibition, indicating a blockage in the autophagic flux.[11][12]

  • Investigating mTOR Signaling: PIKfyve activity is linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism.[9][13][14] Live-cell imaging with fluorescent reporters for mTOR activity or downstream effectors can elucidate the role of PIKfyve in this critical pathway.

  • Analyzing TFEB Translocation: The transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, and its activity is regulated by PIKfyve.[1][9][15] Using TFEB-GFP expressing cells, the translocation of TFEB to the nucleus upon PIKfyve inhibition can be monitored by live-cell microscopy.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies using PIKfyve inhibitors, which can be expected to be comparable when using this compound.

ParameterCell LineInhibitor & ConcentrationDurationObservationReference
IC₅₀ for PIKfyve Kinase Activity-Apilimod-14 nM[16]
IC₅₀ for PIKfyve Kinase Activity-YM-201636-33 nM[17]
IC₅₀ for PIKfyve Kinase Activity-PIKfyve-IN-4-0.60 nM[17]
IC₅₀ for IL-12 InhibitionHuman PBMCsApilimod-1 nM[17]
Vacuole FormationHEK293 cells25 nM Apilimod20 minApparent vacuolization[18]
Vacuole FormationHEK293 cells100 nM Apilimod40 minVacuoles in nearly all cells[18]
Cellular PhenotypeCell LineInhibitor & ConcentrationDurationQuantitative ChangeReference
Average Lysosome VolumeRAW cells20 nM Apilimod1 hIncreased[1]
Average Lysosome NumberRAW cells20 nM Apilimod1 hDecreased[1]
Total Lysosome Volume per CellRAW cells20 nM Apilimod1 hUnchanged[1]
TFEB Nuclear TranslocationRAW cells expressing TFEB-GFP20 nM Apilimod1 hRobust nuclear translocation[1]
GFP-LC3-II AccumulationHEK293A cellsMF4 (PIKfyve inhibitor)2 h (starvation)Statistically significant accumulation of lipidated GFP-LC3[11]

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway

PIKfyve_Signaling cluster_membrane Endosomal/Lysosomal Membrane cluster_cellular_processes Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P₂ PIKfyve_complex->PI35P2 Synthesizes PI5P PI(5)P PI35P2->PI5P Precursor for Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal Homeostasis PI35P2->Lysosomal_Homeostasis Autophagy Autophagy PI35P2->Autophagy PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Inhibits

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

PIKfyve, mTOR, and TFEB Signaling Axis

PIKfyve_mTOR_TFEB PIKfyve PIKfyve mTORC1 mTORC1 PIKfyve->mTORC1 Activates TFEB TFEB (cytoplasmic, inactive) mTORC1->TFEB Phosphorylates & Inactivates TFEB_nucleus TFEB (nuclear, active) TFEB->TFEB_nucleus Dephosphorylation & Translocation Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_genes Induces PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve

Caption: Regulation of TFEB by the PIKfyve-mTORC1 signaling axis.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, HEK293) Plate cells on imaging dish start->cell_culture transfection 2. Transfection (optional) (e.g., TFEB-GFP, GFP-LC3) cell_culture->transfection inhibitor_treatment 3. This compound Treatment (Titrate concentration and time) transfection->inhibitor_treatment live_imaging 4. Live-Cell Imaging (Confocal/Spinning Disc Microscope) inhibitor_treatment->live_imaging data_analysis 5. Image & Data Analysis (Quantify vacuole size, number, fluorescence intensity) live_imaging->data_analysis end End data_analysis->end

Caption: General workflow for a live-cell imaging experiment using this compound.

Experimental Protocols

Protocol 1: Visualizing Vacuole Formation in Live Cells

Objective: To observe the dynamics of vacuole formation upon PIKfyve inhibition.

Materials:

  • Cell line (e.g., HeLa, HEK293, or RAW macrophages)

  • Complete culture medium

  • Glass-bottom imaging dishes

  • This compound stock solution (in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation for Imaging: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Microscope Setup: Place the imaging dish on the microscope stage and allow the cells to acclimate to the environmental chamber for at least 30 minutes.

  • Baseline Imaging: Acquire images of the cells before adding the inhibitor to establish a baseline. Use phase-contrast or DIC to visualize cell morphology.

  • Inhibitor Treatment: Add this compound to the medium at the desired final concentration (e.g., starting with a range of 10-100 nM).

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 2-5 minutes for a duration of 1-3 hours.

  • Data Analysis: Analyze the images to quantify the number and size of vacuoles over time.

Protocol 2: Monitoring Autophagic Flux with GFP-LC3

Objective: To assess the effect of PIKfyve inhibition on autophagic flux using a GFP-LC3 reporter.

Materials:

  • Cell line stably expressing GFP-LC3 (e.g., HEK293A GFP-LC3)

  • Complete culture medium and starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Glass-bottom imaging dishes

  • This compound stock solution (in DMSO)

  • Live-cell imaging microscope with environmental control

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Induction of Autophagy (Optional): To enhance the autophagic signal, you can induce autophagy by replacing the complete medium with starvation medium for 1-2 hours before imaging.[11]

  • Microscope Setup and Baseline Imaging: Follow steps 4 and 5 from Protocol 1, using both brightfield and fluorescence channels to visualize the cells and GFP-LC3 puncta.

  • Inhibitor Treatment: Add this compound to the medium.

  • Time-Lapse Imaging: Acquire images every 5-10 minutes for 2-4 hours.

  • Data Analysis: Quantify the number and intensity of GFP-LC3 puncta per cell. An accumulation of puncta over time in the presence of the inhibitor suggests a blockage of autophagic flux.[11]

Protocol 3: Observing TFEB Nuclear Translocation

Objective: To visualize the translocation of TFEB from the cytoplasm to the nucleus following PIKfyve inhibition.

Materials:

  • Cell line expressing a fluorescently tagged TFEB (e.g., RAW cells with TFEB-GFP)[1]

  • Complete culture medium

  • Glass-bottom imaging dishes

  • This compound stock solution (in DMSO)

  • Nuclear stain (e.g., Hoechst 33342, optional for fixed-cell endpoint analysis)

  • Live-cell imaging microscope with environmental control

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Microscope Setup and Baseline Imaging: Follow steps 4 and 5 from Protocol 1, imaging both the fluorescent TFEB signal and a brightfield image.

  • Inhibitor Treatment: Add this compound to the medium.

  • Time-Lapse Imaging: Acquire images every 5-10 minutes for 1-2 hours.

  • Data Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of TFEB over time. An increase in this ratio indicates nuclear translocation.[1]

Concluding Remarks

This compound is a powerful tool for studying the complex roles of PIKfyve in cellular physiology. The provided application notes and protocols offer a starting point for designing and executing live-cell imaging experiments to investigate the effects of PIKfyve inhibition. Researchers are encouraged to optimize inhibitor concentrations and incubation times for their specific cell type and experimental goals. The use of appropriate fluorescent reporters and robust image analysis techniques will be crucial for obtaining high-quality, quantitative data.

References

Application Notes and Protocols for PIKfyve-IN-2 in Membrane Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, to investigate its role in membrane trafficking and related cellular processes. This document includes an overview of this compound, quantitative data for related compounds, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to PIKfyve and this compound

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling molecules that regulate the identity and dynamics of endosomes and lysosomes.[2][3] Inhibition of PIKfyve disrupts these processes, leading to profound effects on membrane trafficking, including endocytosis, exocytosis, autophagy, and retrograde transport from endosomes to the trans-Golgi network (TGN).[1][4][5]

A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles, which are thought to arise from the osmotic swelling of endosomes and lysosomes due to the accumulation of ammonium ions.[6][7] This distinct phenotype makes PIKfyve inhibitors valuable tools for studying the intricate network of membrane transport pathways.

This compound is a potent and specific inhibitor of PIKfyve kinase. While the exact IC50 value for this compound is not publicly available, it is described in patent WO2018175906A1. Based on the potency of other well-characterized PIKfyve inhibitors, it is expected to be active in the low nanomolar range.

Quantitative Data for Selected PIKfyve Inhibitors

For comparative purposes, the following table summarizes the IC50 values of other commonly used PIKfyve inhibitors. This data can be used to estimate the effective concentration range for this compound in cellular assays.

InhibitorTargetIC50 (nM)Reference(s)
PIKfyve-IN-1PIKfyve6.9[1]
PIKfyve-IN-4PIKfyve0.60[8]
ApilimodPIKfyve~14[9]
YM-201636PIKfyve33[1]
APY0201PIKfyve5.2[10]

Signaling Pathway of PIKfyve

The following diagram illustrates the central role of PIKfyve in the phosphoinositide conversion pathway on the endosomal membrane.

PIKfyve_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation Myotubularins Myotubularin Phosphatases PtdIns35P2->Myotubularins Substrate PtdIns5P PtdIns(5)P Myotubularins->PtdIns5P Dephosphorylation PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibition

Caption: PIKfyve signaling pathway on the endosomal membrane.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on membrane trafficking.

Vacuolation Assay

This assay is used to visualize and quantify the formation of cytoplasmic vacuoles, a characteristic phenotype of PIKfyve inhibition.

Workflow Diagram:

Vacuolation_Workflow A Seed cells in a multi-well plate B Treat with this compound (e.g., 24 hours) A->B C Wash with PBS B->C D Fix with Methanol C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Air dry and image F->G H Quantify vacuole area G->H

Caption: Workflow for the vacuolation assay.

Protocol:

  • Cell Seeding: Seed adherent cells (e.g., HeLa, DU145) in a 24-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.

  • Washing: Gently aspirate the medium and wash the cells once with 1 mL of phosphate-buffered saline (PBS).

  • Fixation: Aspirate the PBS and add 500 µL of 100% methanol to each well. Incubate for 10 minutes at room temperature.

  • Staining: Aspirate the methanol and add 500 µL of 0.1% Crystal Violet solution in 20% methanol to each well. Incubate for 10-20 minutes at room temperature.[11]

  • Washing: Aspirate the Crystal Violet solution and gently wash the wells with tap water until the water runs clear.

  • Drying and Imaging: Invert the plate on a paper towel and allow it to air dry completely. Acquire images using a bright-field microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the total area of vacuoles per cell.

Autophagic Flux Assay using LC3-II Turnover

This Western blot-based assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine the rate of autophagic degradation (flux).

Workflow Diagram:

Autophagy_Flux_Workflow A Seed cells and treat with this compound B Add lysosomal inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours A->B C Lyse cells and determine protein concentration B->C D Perform SDS-PAGE and Western Blot C->D E Probe with antibodies for LC3 and a loading control D->E F Image blot and quantify LC3-II bands E->F G Calculate autophagic flux F->G

Caption: Workflow for the LC3-II turnover assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate. Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours). For the last 2-4 hours of the treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Quantification: Incubate with an appropriate HRP-conjugated secondary antibody and detect the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-II and the loading control.

  • Data Analysis: Normalize the LC3-II band intensity to the loading control. Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference upon this compound treatment indicates inhibited autophagic flux.

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This fluorescence-based assay utilizes a tandem-tagged LC3 protein to monitor the transition from autophagosomes (yellow puncta: mCherry and GFP positive) to autolysosomes (red puncta: mCherry positive, GFP quenched by acidic pH).

Workflow Diagram:

mCherry_GFP_LC3_Workflow A Transduce cells with mCherry-GFP-LC3 B Treat with this compound A->B C Acquire images using fluorescence microscopy or analyze by flow cytometry B->C D Quantify red and yellow puncta per cell (microscopy) or the ratio of red to green fluorescence (flow cytometry) C->D

Caption: Workflow for the mCherry-GFP-LC3 autophagic flux assay.

Protocol:

  • Cell Line Generation: Establish a stable cell line expressing the mCherry-GFP-LC3 reporter construct.

  • Treatment: Seed the reporter cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry). Treat with this compound or vehicle for the desired duration.

  • Imaging (Microscopy): Live-cell or fixed-cell imaging can be performed. For fixed-cell imaging, wash with PBS, fix with 4% paraformaldehyde, and mount with a DAPI-containing mounting medium. Acquire images in the green (GFP) and red (mCherry) channels.

  • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the cells on a flow cytometer equipped with lasers and filters to detect both GFP and mCherry fluorescence.[6]

  • Data Analysis:

    • Microscopy: Quantify the number of yellow (colocalized GFP and mCherry) and red-only (mCherry) puncta per cell. An accumulation of yellow puncta with this compound treatment suggests a blockage in the fusion of autophagosomes with lysosomes.

    • Flow Cytometry: Calculate the ratio of mCherry to GFP fluorescence intensity for each cell. A decrease in this ratio indicates an inhibition of autophagic flux.[12]

Endocytosis and Receptor Trafficking Assay

This section describes two common assays to assess the role of PIKfyve in endocytosis and the subsequent trafficking of internalized cargo.

Protocol:

  • Cell Preparation: Seed cells on glass-bottom dishes.

  • Incubation with Dextran: Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes). Then, add a fluorescently labeled, high-molecular-weight dextran (e.g., 1 mg/mL Texas Red-dextran) to the medium and incubate for various time points (e.g., 5, 15, 30, 60 minutes) to monitor uptake.

  • Washing and Imaging: At each time point, place the dish on ice, wash the cells three times with ice-cold PBS to remove surface-bound dextran, and add fresh, cold medium. Immediately acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the intracellular fluorescence intensity per cell at each time point to determine the rate of fluid-phase endocytosis.

Protocol:

  • Cell Starvation: Seed cells in a multi-well plate. The day of the experiment, starve the cells in serum-free medium for at least 4 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 1 hour.

  • EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF; e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lysis and Western Blot: At each time point, lyse the cells and perform a Western blot as described in the autophagic flux assay (Protocol 2).

  • Antibody Probing: Probe the membrane with an antibody against total EGFR and a loading control.

  • Data Analysis: Quantify the EGFR band intensity at each time point, normalized to the loading control. A delay in the reduction of the EGFR signal in this compound-treated cells compared to the control indicates an impairment in EGFR degradation.[13][14]

Protocol:

  • Cell Starvation: Seed cells on coverslips in a multi-well plate. Starve the cells in serum-free medium for 30-60 minutes at 37°C.[15]

  • Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 30 minutes.

  • Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin at 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[15]

  • Fixation: Quickly remove the transferrin-containing medium and fix the cells with 4% paraformaldehyde.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the intracellular transferrin fluorescence to assess the efficiency of clathrin-mediated endocytosis. A decrease in fluorescence in treated cells would suggest inhibition.

References

Application Notes and Protocols for PIKfyve-IN-2 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical regulator of endosomal and lysosomal trafficking.[1][2] It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), lipids essential for maintaining the integrity and function of the endolysosomal system.[1][3][4] Inhibition of PIKfyve disrupts these pathways, leading to a range of cellular effects with therapeutic potential in areas such as oncology, neurodegenerative diseases, and immunology.[1][3][5] PIKfyve-IN-2 and other inhibitors like apilimod and YM-201636 are valuable tools for studying these processes. These application notes provide an overview of the use of PIKfyve inhibitors in primary cell cultures, including expected outcomes and detailed experimental protocols.

Mechanism of Action of PIKfyve Inhibition

PIKfyve inhibition primarily affects the endolysosomal system. The key consequences of inhibiting PIKfyve in primary cells include:

  • Disruption of Lysosome Homeostasis: Inhibition leads to the formation of large cytoplasmic vacuoles due to impaired lysosome fission and fusion events.[6][7] This disrupts the normal turnover of lysosomes.

  • Impaired Autophagy: The fusion of autophagosomes with lysosomes (autolysosome formation) is blocked, leading to an accumulation of autophagosomes and a reduction in autophagic flux.[6][8][9] This is often observed as an increase in the autophagosomal marker LC3-II.[9][10]

  • Increased Exosome Secretion: By preventing the fusion of multivesicular bodies (MVBs) with lysosomes, PIKfyve inhibition diverts MVBs towards fusion with the plasma membrane, resulting in an increased release of exosomes.[8][11][12]

  • Induction of Cell Death: In some primary cell types, such as neurons, prolonged inhibition of PIKfyve can lead to apoptosis-independent cell death.[9][10]

  • Modulation of Immune Responses: PIKfyve inhibition can upregulate the surface expression of MHC class I in cancer cells, enhancing their recognition by CD8+ T cells.[5] In dendritic cells, PIKfyve inhibition can enhance antigen presentation and T cell priming.[13]

Signaling Pathway of PIKfyve and its Inhibition

PIKfyve_Pathway cluster_endosome Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Synthesizes PI5P PI(5)P PIKfyve_complex->PI5P Synthesizes Lysosome_fission Lysosome Fission & Homeostasis PI35P2->Lysosome_fission Regulates Autophagosome_fusion Autophagosome-Lysosome Fusion (Autophagic Flux) PI35P2->Autophagosome_fusion Regulates MVB_fusion MVB-Lysosome Fusion PI35P2->MVB_fusion Regulates MVB MVB MVB_fusion->MVB Inhibited Exosome_secretion Increased Exosome Secretion Plasma_membrane Plasma Membrane Plasma_membrane->Exosome_secretion Leads to MVB->Plasma_membrane Fuses with PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Inhibits

Caption: PIKfyve signaling and the impact of its inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from studies using PIKfyve inhibitors in various cell types. Note that most of these studies were not conducted in primary cells, but the data provides a useful reference point.

Table 1: Effect of PIKfyve Inhibition on Exosome Release and MVBs

Cell TypeInhibitor (Concentration)DurationEffect on Exosome ReleaseEffect on MVBsReference
PC-3Apilimod21hIncreasedMore MVBs per cell, more intraluminal vesicles per MVB[11][12]
PC-3PIKfyve siRNA3 daysSignificantly increasedNot specified[8]

Table 2: Cytotoxicity and Proliferation Effects of PIKfyve Inhibitors

Cell TypeInhibitor (Concentration)DurationEffectReference
Primary mouse hippocampal neuronsYM-201636 (1 µM)24hSignificantly reduced survival[9][10]
PC-3PIKfyve siRNA3 days26-27% inhibition of proliferation[8]
A375 melanomaWX8Not specified100-times more lethal than hydroxychloroquine[6]

Table 3: IC50 Values of Various PIKfyve Inhibitors

InhibitorAssayIC50Reference
SGC-PIKFYVE-1PIKfyve enzymatic assay6.9 nM[14]
SGC-PIKFYVE-1NanoBRET assay4.0 nM[14]
Compound 40PIKfyve enzymatic assay0.60 nM[14]
Compound 40NanoBRET assay0.35 nM[14]
UNI418PIKfyveKd: 0.78 nM[15]

Experimental Protocols

Protocol 1: Induction of Vacuolation in Primary Cell Cultures

This protocol describes a general method for inducing cytoplasmic vacuolation in primary cells using a PIKfyve inhibitor.

Materials:

  • Primary cells of interest (e.g., primary human endothelial cells, mouse hippocampal neurons)

  • Complete cell culture medium

  • This compound (or other inhibitor such as apilimod or YM-201636)

  • DMSO (vehicle control)

  • Phase-contrast microscope

  • Cell culture plates

Methodology:

  • Cell Seeding: Plate primary cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the PIKfyve inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours. The time required for vacuole formation may vary depending on the primary cell type and inhibitor concentration.

  • Microscopic Observation: At various time points, observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles.

  • Documentation: Capture images of the cells to document the extent of vacuolation.

Expected Results:

Treated cells are expected to exhibit prominent, phase-bright cytoplasmic vacuoles compared to the vehicle-treated control cells.

Vacuolation_Workflow start Start seed_cells Seed Primary Cells start->seed_cells prepare_inhibitor Prepare PIKfyve Inhibitor and Vehicle Control seed_cells->prepare_inhibitor treat_cells Treat Cells prepare_inhibitor->treat_cells incubate Incubate (4-24h) treat_cells->incubate observe Observe under Microscope incubate->observe document Document with Images observe->document end End document->end

Caption: Workflow for inducing vacuolation in primary cells.

Protocol 2: Analysis of Autophagic Flux using Western Blot

This protocol details how to assess the impact of PIKfyve inhibition on autophagic flux by measuring LC3-II levels.

Materials:

  • Primary cells and culture reagents

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: Seed primary cells and treat with this compound (e.g., 1 µM for 21 hours) or vehicle control. For the last 4 hours of incubation, treat a subset of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to block the degradation of LC3-II.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (β-actin). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Expected Results:

PIKfyve inhibition is expected to increase the levels of LC3-II.[9] The accumulation of LC3-II will be further enhanced in the presence of a lysosomal inhibitor, indicating a blockage of autophagic flux. An increase in p62 levels also suggests impaired autophagic degradation.

Autophagy_Workflow start Start treat_cells Treat Cells with this compound +/- Lysosomal Inhibitor start->treat_cells cell_lysis Cell Lysis and Protein Quantification treat_cells->cell_lysis sds_page SDS-PAGE and Western Blot Transfer cell_lysis->sds_page immunoblot Immunoblot for LC3, p62, and Loading Control sds_page->immunoblot analyze Quantify Band Intensities and Analyze Autophagic Flux immunoblot->analyze end End analyze->end

Caption: Workflow for analyzing autophagic flux.

Protocol 3: Quantification of Exosome Secretion

This protocol provides a method for isolating and quantifying exosomes released from primary cells following PIKfyve inhibition.

Materials:

  • Primary cells and culture reagents (using exosome-depleted FBS)

  • This compound

  • Differential ultracentrifugation equipment

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

  • Reagents for exosome characterization (e.g., anti-CD63, anti-TSG101 antibodies for western blot)

Methodology:

  • Cell Culture and Treatment: Culture primary cells in medium supplemented with exosome-depleted FBS. Treat cells with this compound or vehicle for 24-48 hours.

  • Conditioned Media Collection: Collect the cell culture supernatant.

  • Differential Centrifugation:

    • Centrifuge at 300 x g for 10 minutes to pellet cells.

    • Transfer supernatant and centrifuge at 2,000 x g for 10 minutes to remove dead cells.

    • Transfer supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Ultracentrifugation: Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.

  • Exosome Pellet Resuspension: Discard the supernatant and resuspend the exosome pellet in PBS.

  • Quantification:

    • Use Nanoparticle Tracking Analysis (NTA) to determine the size distribution and concentration of particles in the exosome preparation.

  • Characterization (Optional but Recommended):

    • Confirm the presence of exosomal markers (e.g., CD63, TSG101) by western blotting the exosome lysate.

Expected Results:

Treatment with a PIKfyve inhibitor is expected to lead to a significant increase in the number of secreted particles (exosomes) per cell as quantified by NTA.[8]

Conclusion

This compound and other inhibitors of this kinase are powerful tools for investigating the role of the endolysosomal system in primary cell function. Researchers using these compounds can expect to observe significant effects on lysosome morphology, autophagy, and exosome secretion. The provided protocols offer a starting point for exploring these phenomena in various primary cell culture models. It is important to optimize inhibitor concentrations and treatment durations for each specific primary cell type to achieve robust and reproducible results.

References

Troubleshooting & Optimization

PIKfyve-IN-2 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIKfyve-IN-2 and other inhibitors of PIKfyve kinase.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PIKfyve inhibitors, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: No observable cellular phenotype (e.g., vacuolation) after treatment with this compound.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected cytoplasmic vacuolation. What could be the reason?

  • Possible Causes & Solutions:

    • Inhibitor Potency and Concentration: Ensure the inhibitor concentration is sufficient to induce a phenotype in your specific cell line. The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration.

    • Inhibitor Solubility and Stability: this compound has specific solubility requirements.[1] It is recommended to dissolve it in DMSO, potentially with gentle warming (up to 60°C) and sonication.[1] Stock solutions should be stored appropriately (-80°C for up to 6 months, -20°C for up to 1 month) to maintain activity.[1]

    • Cell-Type Specific Resistance: Some cell lines may exhibit resistance to PIKfyve inhibition. This can be due to compensatory mechanisms, such as the activation of the p38MAPK pathway.[2] Consider using a combination of inhibitors if resistance is suspected.[2]

    • Incubation Time: The formation of vacuoles is a time-dependent process. Ensure you are incubating the cells for a sufficient duration. However, be mindful that prolonged incubation can lead to cytotoxicity.[3]

Issue 2: High levels of cell death or toxicity observed after treatment.

  • Question: My cells are showing significant toxicity after treatment with a PIKfyve inhibitor. How can I mitigate this?

  • Possible Causes & Solutions:

    • Excessive Inhibitor Concentration: High concentrations of PIKfyve inhibitors can lead to off-target effects and general cytotoxicity.[3] Perform a dose-response curve to identify the lowest effective concentration that produces the desired phenotype with minimal cell death.

    • Prolonged Incubation: Continuous exposure to the inhibitor can be detrimental to cell health.[3] Consider shorter incubation times or a washout experiment to assess the reversibility of the phenotype and reduce toxicity.

    • Compound-Specific Toxicity: Some analogs of PIKfyve inhibitors have been shown to have inherent cytotoxic effects.[4][5] If possible, try a different, structurally distinct PIKfyve inhibitor, such as Apilimod, to confirm that the observed phenotype is due to PIKfyve inhibition and not off-target toxicity of the specific compound.[3]

Issue 3: Inconsistent or variable results between experiments.

  • Question: I'm getting reproducible results in some experiments but not others. What could be causing this variability?

  • Possible Causes & Solutions:

    • Inhibitor Preparation: Inconsistent preparation of the inhibitor stock solution can lead to variability. Always use fresh, high-quality DMSO and ensure the compound is fully dissolved before each experiment.[1]

    • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the response to treatment. Maintain consistent cell culture practices.

    • Assay Conditions: Ensure that all experimental parameters, such as incubation times, reagent concentrations, and detection methods, are kept consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of PIKfyve kinase.[1] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[6][7][8] PI(3,5)P2 is a crucial signaling lipid that regulates various cellular processes, including endosomal trafficking, lysosomal function, and autophagy.[9][10][11] By inhibiting PIKfyve, this compound disrupts these pathways, leading to characteristic cellular phenotypes such as the accumulation of enlarged endosomes and cytoplasmic vacuoles.[9][10]

Q2: How should I prepare and store this compound?

A2: this compound is a solid that should be stored as a powder at -20°C for up to 3 years.[1] For experimental use, prepare a stock solution in DMSO. It may be necessary to use sonication and gentle warming (up to 60°C) to fully dissolve the compound.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What are the expected cellular effects of PIKfyve inhibition?

A3: Inhibition of PIKfyve typically leads to:

  • Cytoplasmic Vacuolation: The most prominent phenotype is the appearance of large, clear vacuoles in the cytoplasm, which are derived from swollen endosomes and lysosomes.[10][12]

  • Disruption of Autophagy: PIKfyve is essential for the maturation of autophagosomes and their fusion with lysosomes. Inhibition of PIKfyve can block autophagic flux.[2][13]

  • Altered Lysosomal Function: Inhibition can lead to enlarged lysosomes with impaired function.[13]

  • Effects on Intracellular Trafficking: The trafficking of various molecules and receptors within the endo-lysosomal system can be affected.[12]

Q4: Are there known off-target effects of PIKfyve inhibitors?

A4: While some PIKfyve inhibitors, like Apilimod, have been shown to be highly selective, the potential for off-target effects should always be considered.[14] It is good practice to confirm key findings using a structurally different inhibitor or through genetic approaches like siRNA-mediated knockdown of PIKfyve.[13] Kinome-wide selectivity profiling is often used to characterize the specificity of new inhibitors.[15]

Q5: Can PIKfyve inhibition affect signaling pathways?

A5: Yes, PIKfyve has been shown to regulate the mTOR signaling pathway.[10][11] Inhibition of PIKfyve can lead to dysregulation of mTOR signaling, which may contribute to the observed cellular phenotypes.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for various PIKfyve inhibitors from published literature.

Table 1: In Vitro Potency of PIKfyve Inhibitors

CompoundPIKfyve Enzymatic IC50 (nM)PIKfyve NanoBRET IC50 (nM)Reference
Compound 40 0.600.35[15]
SGC-PIKFYVE-1 Analog 1 -3.7[4][15]
Apilimod --[4]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Physicochemical Properties of Select PIKfyve Inhibitors

CompoundKinetic Solubility (µM) in PBS pH 7.4Mouse Liver Microsomal Stability (% remaining after 30 min)Reference
SGC-PIKFYVE-1 11012.6[15]
Compound 2 150-[5]
Compound 3 >150-[5]
Compound 40 --[15]

Experimental Protocols

1. General Protocol for Cell Treatment with this compound

  • Prepare Stock Solution: Dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM. Gentle warming (up to 60°C) and sonication may be required for complete dissolution.[1]

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the medium containing the inhibitor.

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours). The optimal time will depend on the cell type and the specific endpoint being measured.

  • Analysis: Proceed with downstream analysis, such as microscopy for vacuolation, cell viability assays, or western blotting for autophagy markers.

2. Western Blotting for Autophagy Marker LC3-II

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio is indicative of an accumulation of autophagosomes.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 Downstream Downstream Effectors (e.g., Endosomal Trafficking, Autophagy, Lysosomal Function) PI35P2->Downstream PIKfyve->PI35P2 Phosphorylation PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibition

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No Observable Cellular Phenotype Check_Conc Is the inhibitor concentration and incubation time adequate? Start->Check_Conc Check_Sol Was the inhibitor prepared and stored correctly? Check_Conc->Check_Sol Yes Optimize_Conc Optimize concentration and time course. Check_Conc->Optimize_Conc No Consider_Res Consider cell-type specific resistance. Check_Sol->Consider_Res Yes Reprepare Re-prepare inhibitor stock solution. Check_Sol->Reprepare No End_Fail Consult Further Consider_Res->End_Fail End_Success Problem Solved Optimize_Conc->End_Success Reprepare->End_Success

References

Navigating PIKfyve-IN-2: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent PIKfyve kinase inhibitor, PIKfyve-IN-2, achieving optimal experimental outcomes hinges on proper handling and application. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning solubility, to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

A1: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For optimal dissolution, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1][2][3]. The process can be aided by ultrasonication and warming. Specifically, a stock solution of up to 1.67 mg/mL (4.03 mM) in DMSO can be achieved with the help of ultrasonic treatment and heating to 60°C[1][2][3].

Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds dissolved in DMSO. Here are several steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.

  • Vortexing/Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate its dispersion.

  • Pre-warming the Medium: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: The solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1][2].

  • In Solvent (DMSO stock solution): Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies on various PIKfyve inhibitors, such as apilimod and YM201636, often use concentrations in the nanomolar to low micromolar range[4][5]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Solubility Data

The solubility of this compound is a critical factor for its effective use in experiments. The following table summarizes the available solubility data.

SolventConcentration (mg/mL)Concentration (mM)MethodReference
DMSO1.674.03Ultrasonic and warming to 60°C[1][2][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 414.46 g/mol )

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.14 mg of the compound.

  • Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Warming and Sonication: Place the tube in a 60°C water bath or heat block for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Vortexing: Vortex the solution intermittently during the warming and sonication steps until the compound is completely dissolved.

  • Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of medium.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Gently mix the contents of the wells or plates.

  • DMSO Control: Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO as used for your highest this compound concentration.

Visualizing Key Processes

To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

G Troubleshooting this compound Solubility Issues start Start: Dissolving this compound issue Issue: Compound does not dissolve or precipitates start->issue check_solvent Is the solvent fresh, anhydrous DMSO? issue->check_solvent precipitation_in_media Issue: Precipitates form in aqueous media issue->precipitation_in_media If dissolving in media use_fresh_dmso Action: Use newly opened, anhydrous DMSO check_solvent->use_fresh_dmso No aid_dissolution Have you tried warming and sonication? check_solvent->aid_dissolution Yes use_fresh_dmso->aid_dissolution apply_heat_sonication Action: Warm to 60°C and use an ultrasonic bath aid_dissolution->apply_heat_sonication No aid_dissolution->precipitation_in_media Yes apply_heat_sonication->precipitation_in_media check_dmso_conc Is the final DMSO concentration <0.5%? precipitation_in_media->check_dmso_conc lower_dmso_conc Action: Reduce final DMSO concentration check_dmso_conc->lower_dmso_conc No check_dilution Are you using serial dilutions? check_dmso_conc->check_dilution Yes lower_dmso_conc->check_dilution use_serial_dilution Action: Perform serial dilutions in media check_dilution->use_serial_dilution No success Success: Compound is dissolved and stable check_dilution->success Yes use_serial_dilution->success

Caption: Troubleshooting workflow for this compound solubility issues.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway cluster_complex PIKfyve Regulatory Complex PIKfyve PIKfyve VAC14 VAC14 PIKfyve->VAC14 PI35P2 Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) PIKfyve->PI35P2 Phosphorylation PI5P Phosphatidylinositol 5-phosphate (PI5P) PIKfyve->PI5P Phosphorylation FIG4 FIG4 VAC14->FIG4 PI3P Phosphatidylinositol 3-phosphate (PI3P) PI3P->PIKfyve Substrate Downstream Downstream Cellular Processes (Endosomal trafficking, Autophagy, etc.) PI35P2->Downstream PI5P->Downstream PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibition

Caption: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.

References

Navigating PIKfyve Inhibition: A Technical Support Guide to Mitigating Off-Target Effects of PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PIKfyve inhibitors, with a focus on understanding and mitigating potential off-target effects. While PIKfyve-IN-2 is a potent inhibitor of its target kinase, detailed public information on its specific off-target profile is limited. Therefore, this guide addresses common off-target considerations and mitigation strategies applicable to the broader class of PIKfyve inhibitors, drawing on data from well-characterized compounds such as Apilimod, YM201636, and the WX8 family of inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cells treated with a PIKfyve inhibitor show significant vacuolization, even at low concentrations. Is this an off-target effect?

A1: Not necessarily. The formation of large cytoplasmic vacuoles is the most prominent and consistent on-target phenotype associated with PIKfyve inhibition.[1] PIKfyve is the sole kinase responsible for synthesizing PI(3,5)P2, a critical phosphoinositide for regulating endosome and lysosome homeostasis.[1] Inhibition of PIKfyve leads to a depletion of PI(3,5)P2, which disrupts lysosomal fission and membrane trafficking, resulting in the accumulation of enlarged endosomes and lysosomes that appear as vacuoles.[1] This phenotype is often observed in various cell types upon treatment with different PIKfyve inhibitors.

However, the degree of vacuolization and its correlation with cell death can sometimes be influenced by off-target effects, especially at higher concentrations. It is crucial to establish a dose-response curve and correlate the vacuolization phenotype with the inhibition of PIKfyve's downstream signaling.

Q2: I'm observing unexpected cellular phenotypes that don't seem directly related to endosomal trafficking, such as changes in cell cycle or immune signaling. Could these be off-target effects?

A2: Yes, these could be off-target effects. While PIKfyve itself is involved in a growing number of cellular pathways beyond endosomal trafficking, including autophagy and mTOR signaling, some PIKfyve inhibitors have known off-target activities against other kinases that could contribute to unexpected phenotypes.[2] For instance, some inhibitors have been shown to have activity against other lipid kinases or protein kinases.

To investigate this, it is recommended to:

  • Consult kinome-wide selectivity data: If available for your specific inhibitor, this data provides a comprehensive overview of potential off-targets.

  • Use a structurally distinct PIKfyve inhibitor: If a similar phenotype is observed with an inhibitor from a different chemical class, it is more likely to be an on-target effect of PIKfyve inhibition.

  • Perform genetic validation: Use siRNA or CRISPR-Cas9 to knockdown PIKfyve and see if the phenotype is recapitulated. This is a robust way to confirm that the observed effect is due to the inhibition of PIKfyve.

Q3: My PIKfyve inhibitor is showing lower than expected efficacy in vivo. Could off-target effects be the cause?

A3: While off-target effects can sometimes lead to unexpected toxicity that limits dosing, poor in vivo efficacy of PIKfyve inhibitors is often linked to suboptimal pharmacokinetic properties.[3] For example, the well-studied inhibitor Apilimod has shown limited efficacy in some clinical trials due to poor bioavailability and rapid inactivation in vivo.[4]

When troubleshooting in vivo experiments, consider:

  • Pharmacokinetic analysis: Assess the plasma concentration and half-life of the inhibitor in your animal model to ensure that it is reaching and maintaining a concentration sufficient to inhibit PIKfyve in the target tissue.

  • Dosing regimen: It may be necessary to adjust the dose and frequency of administration based on the inhibitor's pharmacokinetic profile.

  • Formulation: The vehicle used to deliver the inhibitor can significantly impact its solubility and bioavailability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell toxicity at concentrations that minimally inhibit PIKfyve. Off-target kinase inhibition leading to cytotoxicity.1. Review available kinome scan data for your inhibitor to identify potential off-target kinases. 2. Test the inhibitor against a panel of kinases known to be involved in cell viability pathways. 3. Compare the toxicity profile with that of a structurally unrelated PIKfyve inhibitor.
Inconsistent results between different batches of the inhibitor. Impurities or degradation products with off-target activity.1. Obtain a certificate of analysis for each batch to ensure purity. 2. Store the inhibitor under the recommended conditions to prevent degradation. 3. If possible, confirm the identity and purity of the compound using analytical methods such as HPLC-MS.
Phenotype does not match published data for PIKfyve inhibition. 1. Off-target effects are dominant in your specific cell line or experimental model. 2. The inhibitor has a different off-target profile than the one used in the published study.1. Perform genetic validation (siRNA/CRISPR) of PIKfyve to confirm the on-target phenotype in your system. 2. Use a second, structurally distinct PIKfyve inhibitor as a control. 3. Carefully compare the experimental conditions (cell type, inhibitor concentration, treatment duration) with the published study.
In vivo toxicity or unexpected side effects. The inhibitor may have off-targets in specific organs or cell types that were not apparent in in vitro studies.1. Conduct a preliminary tolerability study in your animal model to determine the maximum tolerated dose. 2. Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. 3. If off-target kinases are known, investigate their expression and function in the affected tissues.

Quantitative Data on PIKfyve Inhibitor Selectivity

The following table summarizes publicly available selectivity data for several common PIKfyve inhibitors. This data can help researchers choose the most appropriate tool compound for their experiments and anticipate potential off-target effects.

Inhibitor PIKfyve Potency (IC50/Kd) Primary Off-Target(s) Selectivity (PIKfyve vs. Off-Target) Reference
Apilimod ~15 nM (IC50)Highly SelectiveProfiled against 456 kinases with no significant off-target binding detected.[5][6]
YM201636 33 nM (IC50)Very SelectiveConfirmed as a very selective inhibitor in kinome-wide profiling.[7]
WX8 0.9 nM (Kd)PIP4K2C~340-fold[2]
Compound 40 0.60 nM (IC50)PIP4K2C>500-fold[8]
UNI418 0.78 nM (Kd)PIP5K1CN/A[9][10]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the kinase selectivity profile of a PIKfyve inhibitor.

Methodology:

  • Service Provider: Engage a commercial service provider that offers kinome-wide binding assays (e.g., KINOMEscan™ by DiscoverX, or similar platforms).

  • Assay Principle: These assays typically involve a competition binding format where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.[2]

  • Experimental Parameters:

    • Compound Concentration: A high concentration (e.g., 1-10 µM) is often used for initial screening to identify even weak off-target interactions.

    • Kinase Panel: Select a panel that provides broad coverage of the human kinome.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Follow-up dose-response curves should be generated for any significant off-targets to determine their IC50 or Kd values.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the PIKfyve inhibitor engages with PIKfyve inside living cells and to determine its cellular potency.

Methodology:

  • Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a small molecule inhibitor to a target protein in live cells. The target protein (PIKfyve) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same active site as the inhibitor is added to the cells. When the tracer binds to the NanoLuc®-PIKfyve fusion protein, BRET occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

  • Cell Line: Use a cell line that can be readily transfected with the NanoLuc®-PIKfyve fusion vector.

  • Procedure:

    • Transfect cells with the NanoLuc®-PIKfyve vector.

    • Plate the transfected cells into a multi-well plate.

    • Add a serial dilution of the PIKfyve inhibitor.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate.

    • Measure the BRET signal using a luminometer.

  • Data Analysis: The data is used to generate a dose-response curve and calculate the cellular IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[8]

Protocol 3: Genetic Validation of On-Target Effects using siRNA

Objective: To confirm that an observed cellular phenotype is a direct result of PIKfyve inhibition.

Methodology:

  • Reagents:

    • Validated siRNA oligos targeting PIKFYVE mRNA.

    • A non-targeting (scrambled) siRNA control.

    • A suitable transfection reagent.

  • Procedure:

    • Plate cells at a density that will be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Transfect the cells with the PIKFYVE-targeting siRNA or the non-targeting control siRNA.

    • Incubate the cells for 48-72 hours to allow for knockdown of the PIKFYVE protein.

  • Validation of Knockdown:

    • Harvest a subset of the cells and perform Western blotting or qRT-PCR to confirm the reduction in PIKFYVE protein or mRNA levels, respectively.

  • Phenotypic Analysis:

    • In parallel, assess the cellular phenotype of interest (e.g., vacuolization, inhibition of a signaling pathway) in the PIKFYVE knockdown cells and compare it to the phenotype observed in cells treated with the PIKfyve inhibitor. A similar phenotype in both conditions provides strong evidence that the effect is on-target.[2]

Visualizations

PIKfyve_Signaling_Pathway cluster_endosome Endosome Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation Lysosomal_fission Lysosomal Fission PI35P2->Lysosomal_fission Endosomal_trafficking Endosomal Trafficking PI35P2->Endosomal_trafficking Autophagy Autophagy PI35P2->Autophagy mTOR_signaling mTOR Signaling PI35P2->mTOR_signaling PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Inhibition

Caption: PIKfyve signaling pathway and point of inhibition.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound is_vacuolation Is the primary phenotype a large vacuole formation? start->is_vacuolation on_target Likely On-Target Effect is_vacuolation->on_target Yes off_target_investigation Investigate Potential Off-Target Effects is_vacuolation->off_target_investigation No kinome_scan 1. Review/Perform Kinome Scan off_target_investigation->kinome_scan second_inhibitor 2. Use Structurally Distinct PIKfyve Inhibitor kinome_scan->second_inhibitor genetic_validation 3. Genetic Validation (siRNA/CRISPR) second_inhibitor->genetic_validation confirm_on_target Phenotype Recapitulated: On-Target genetic_validation->confirm_on_target confirm_off_target Phenotype Not Recapitulated: Likely Off-Target genetic_validation->confirm_off_target

Caption: Workflow for troubleshooting unexpected phenotypes.

Logical_Relationship PIKfyve_IN_2 This compound PIKfyve PIKfyve (On-Target) PIKfyve_IN_2->PIKfyve Inhibits Off_Targets Potential Off-Targets (e.g., PIP4K2C) PIKfyve_IN_2->Off_Targets May Inhibit Vacuolation Vacuolation PIKfyve->Vacuolation Leads to Other_Phenotypes Other Phenotypes Off_Targets->Other_Phenotypes May Lead to Observed_Phenotype Observed Cellular Phenotype Vacuolation->Observed_Phenotype Other_Phenotypes->Observed_Phenotype

Caption: On-target vs. potential off-target effects.

References

PIKfyve-IN-2 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PIKfyve-IN-2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the phosphoinositide kinase PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These phosphoinositides are critical for the regulation of endosomal and lysosomal trafficking.[1][4] Inhibition of PIKfyve disrupts these pathways, leading to the accumulation of enlarged endosomes and cytoplasmic vacuoles.[1][4]

Q2: What is the recommended solvent and storage condition for this compound?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -20°C or -80°C. As with many inhibitors, repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.

Q3: What is the stability of this compound in cell culture media?

Q4: What are the expected phenotypic changes in cells treated with this compound?

The most prominent and hallmark phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[1][7] These vacuoles are typically derived from swollen late endosomes and lysosomes. Researchers can monitor the formation of these vacuoles using phase-contrast microscopy as a rapid indicator of the inhibitor's activity.

Q5: What are the downstream signaling pathways affected by this compound?

Inhibition of PIKfyve has been shown to impact the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, PIKfyve activity is implicated in the regulation of mTORC1.[8] Furthermore, PIKfyve inhibition leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable phenotype (e.g., no vacuole formation) Inhibitor instability: this compound may have degraded in the cell culture medium.For long-term experiments (>24 hours), replenish the medium with freshly diluted inhibitor daily.
Insufficient concentration: The concentration of this compound used may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal effective concentration for your cell line. Typical working concentrations for PIKfyve inhibitors range from nanomolar to low micromolar.[6][9]
Cell line resistance: The cell line may be resistant to the effects of PIKfyve inhibition.Consider using a different cell line that has been shown to be sensitive to PIKfyve inhibitors.
Precipitate formation in cell culture media Low solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. The final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid precipitation.Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in pre-warmed cell culture medium. Visually inspect the medium for any signs of precipitation after dilution. If precipitation occurs, try lowering the final concentration of this compound.
Interaction with media components: Components in the serum or media supplements may interact with the inhibitor, causing it to precipitate.Test the solubility of this compound in the basal medium without serum or supplements first. If it remains soluble, add serum and other components and observe for precipitation.
Unexpected cytotoxicity Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death.Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration that induces the desired phenotype.
Serum deprivation: The cytotoxicity of PIKfyve inhibitors can be enhanced in serum-deprived conditions, which may be linked to the suppression of the Akt signaling pathway.[10]If your experiment requires serum starvation, be aware of the potential for increased cytotoxicity. Consider reducing the concentration of this compound or the duration of treatment.
On-target toxicity: The disruption of essential cellular processes like endosomal trafficking and autophagy by PIKfyve inhibition can itself be cytotoxic to some cancer cells.[11]If the goal is not to induce cell death, try using a lower concentration of the inhibitor or a shorter treatment time.

Experimental Protocols

General Protocol for Treating Cells with this compound
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to add the diluted inhibitor to the medium and mix well before adding to the cells to avoid localized high concentrations that could cause precipitation or toxicity.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Incubation and Observation:

    • Incubate the cells for the desired period.

    • Monitor the cells for phenotypic changes, such as vacuole formation, using a phase-contrast microscope at regular intervals.

  • Endpoint Analysis:

    • Harvest the cells for downstream analysis (e.g., western blotting for signaling pathway components, viability assays, or immunofluorescence).

Cell Viability Assay
  • Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a preferred method, such as MTT, MTS, or a live/dead cell staining kit, following the manufacturer's instructions.

Visualizations

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces PI5P PI(5)P PIKfyve->PI5P Produces mTORC1 mTORC1 PIKfyve->mTORC1 Regulates PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits TFEB_P p-TFEB mTORC1->TFEB_P Phosphorylates (inactivates) TFEB TFEB TFEB_P->TFEB Dephosphorylation Autophagy_Lysosome_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Lysosome_Genes Activates Transcription Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prepare_stock seed_cells Seed Cells in Culture Plates prepare_stock->seed_cells treat_cells Treat Cells with This compound & Vehicle seed_cells->treat_cells observe_phenotype Observe for Vacuole Formation (Phase-Contrast Microscopy) treat_cells->observe_phenotype endpoint_analysis Endpoint Analysis observe_phenotype->endpoint_analysis viability Cell Viability Assay (e.g., MTT) endpoint_analysis->viability western_blot Western Blot (e.g., p-TFEB, LC3) endpoint_analysis->western_blot if_staining Immunofluorescence (e.g., LAMP1, TFEB) endpoint_analysis->if_staining end End viability->end western_blot->end if_staining->end Troubleshooting_Logic start Experiment Start: Treat cells with this compound check_phenotype Observe for expected phenotype (e.g., vacuolation) start->check_phenotype phenotype_ok Phenotype Observed check_phenotype->phenotype_ok Yes phenotype_no No Phenotype check_phenotype->phenotype_no No proceed Proceed with endpoint analysis phenotype_ok->proceed check_concentration Is concentration adequate? phenotype_no->check_concentration increase_concentration Increase concentration (perform dose-response) check_concentration->increase_concentration No check_stability Is inhibitor stable? (long incubation?) check_concentration->check_stability Yes increase_concentration->start replenish_inhibitor Replenish media with fresh inhibitor check_stability->replenish_inhibitor No check_cell_line Is cell line known to be sensitive? check_stability->check_cell_line Yes replenish_inhibitor->start change_cell_line Consider using a different cell line check_cell_line->change_cell_line No check_cell_line->proceed Yes (Possible other issues)

References

PIKfyve-IN-2 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of PIKfyve-IN-2. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of PIKfyve kinase. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKfyve, this compound disrupts the production of PI(3,5)P₂ and PI(5)P, leading to defects in endosome and lysosome function, including impaired fission and fusion events. This disruption of cellular homeostasis can ultimately lead to cytotoxicity, particularly in cells that are highly dependent on lysosomal function, such as certain cancer cells.

Q2: What is the typical cellular phenotype observed after treatment with a PIKfyve inhibitor like this compound?

A2: The most characteristic cellular phenotype following inhibition of PIKfyve is the formation of large cytoplasmic vacuoles. These vacuoles are derived from swollen endosomes and lysosomes, a consequence of the disruption in membrane trafficking and ion homeostasis within these organelles. The extent of vacuolation can vary depending on the cell type, inhibitor concentration, and duration of treatment.

Q3: What are the known downstream signaling pathways affected by this compound?

A3: Inhibition of PIKfyve has been shown to impact several key signaling pathways:

  • mTOR Signaling: PIKfyve activity is linked to the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Some studies suggest that PIKfyve inhibition can lead to the dysregulation of mTORC1 signaling, which is a central regulator of cell growth, proliferation, and metabolism.

  • Autophagy: PIKfyve plays a critical role in the autophagy process, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded and recycled. Inhibition of PIKfyve can block this fusion, leading to an accumulation of autophagosomes and a disruption of the autophagic flux. This can be particularly cytotoxic to cancer cells that rely on autophagy for survival.

Q4: Is there any available cytotoxicity data (e.g., IC50 values) for this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cytotoxicity observed - Insufficient concentration of this compound.- Short incubation time.- Cell line is resistant to PIKfyve inhibition.- Inactivation of the compound in the culture medium.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 48-72 hours).- Use a positive control (e.g., another known PIKfyve inhibitor like apilimod or YM201636) to confirm assay performance.- Consider using a different, more sensitive cell line.- Prepare fresh solutions of this compound for each experiment.
Excessive or rapid cell death, even at low concentrations - High sensitivity of the cell line to PIKfyve inhibition.- Error in compound dilution.- Off-target effects at high concentrations.- Lower the concentration range in your dose-response experiments.- Carefully verify the dilution calculations and preparation of stock solutions.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
High variability between replicate wells - Uneven cell seeding.- Edge effects in the microplate.- Incomplete solubilization of formazan crystals (in MTT assay).- Pipetting errors.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS.- Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer.- Use calibrated pipettes and be consistent with pipetting technique.
No or minimal vacuolation observed - Cell line does not exhibit a strong vacuolation phenotype.- Insufficient concentration or incubation time.- Imaging technique not sensitive enough.- Increase the concentration of this compound and/or the incubation time.- Use a positive control cell line known to show vacuolation (e.g., U2OS, HeLa).- Use a higher magnification and phase-contrast microscopy to visualize vacuoles.- Consider staining with a lysosomal marker (e.g., LysoTracker) to confirm the origin of the vacuoles.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for blank measurements).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • After the MTT incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

PIKfyve_Signaling_Pathway cluster_membrane Endosome/Lysosome Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Produces PI5P PI(5)P PIKfyve->PI5P Produces mTORC1 mTORC1 Signaling PIKfyve->mTORC1 Regulates Lysosome_Fission Lysosome Fission/Fusion PI35P2->Lysosome_Fission Regulates PI5P->Lysosome_Fission Regulates PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits Autophagy Autophagy Lysosome_Fission->Autophagy Impacts Cell_Growth Cell Growth & Proliferation Autophagy->Cell_Growth Supports Cytotoxicity Cytotoxicity mTORC1->Cell_Growth Promotes

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_Compound 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate 4. Incubate (24-72 hours) Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

References

Technical Support Center: Minimizing Experimental Variability with PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing significant vacuolization in my cells even at low concentrations of this compound?

Inhibition of PIKfyve kinase disrupts endosome and lysosome homeostasis, leading to the formation of enlarged cytoplasmic vacuoles.[1][2][3] This is a known on-target effect of PIKfyve inhibitors.[3] If you observe excessive vacuolization that is confounding your experimental results, consider the following:

  • Time-course and Dose-Response: The formation of vacuoles is both time and concentration-dependent.[4] It is crucial to perform a careful time-course and dose-response experiment to identify the optimal window where your desired biological effect is observed without excessive vacuolization.

  • Cell Type Dependence: The extent of vacuolization can vary between different cell types. Some cell lines may be more sensitive to PIKfyve inhibition. It may be necessary to lower the concentration range of this compound for particularly sensitive cells.

  • Assay Window: If possible, shorten the incubation time with the inhibitor to the minimum required to observe the desired downstream effect.

2. My experimental results with this compound are inconsistent. What are the common sources of variability?

Inconsistent results can arise from several factors related to the handling of the compound and the experimental setup.

  • Compound Solubility and Stability: this compound is soluble in DMSO; however, its solubility can be affected by hygroscopic (water-absorbing) DMSO.[5][6] Always use fresh, anhydrous DMSO to prepare your stock solutions. The stability of the compound in solution is also critical. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][7] Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Ensure that cell culture conditions are consistent across experiments. Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.

  • Assay-Specific Variability: The specific assay being used can have its own sources of variability. For example, in an in-vitro kinase assay, the purity and activity of the recombinant enzyme and the quality of the substrate are critical.

3. How can I confirm that this compound is engaging its target in my cells?

Several methods can be used to confirm the target engagement of this compound in a cellular context:

  • Phenotypic Analysis: The most straightforward method is to observe the characteristic phenotype of PIKfyve inhibition, which is the formation of large cytoplasmic vacuoles.[1][2] This can be visualized using light microscopy or by staining for lysosomal markers like LAMP1.[4]

  • Western Blotting for Downstream Markers: Inhibition of PIKfyve can lead to changes in the phosphorylation status and localization of downstream proteins. For example, PIKfyve inhibition can affect mTOR signaling and the nuclear translocation of the transcription factor TFEB.[1][8][9]

  • Cellular Thermal Shift Assay (CETSA) or NanoBRET™: These are more direct methods to measure target engagement. CETSA measures the change in thermal stability of a protein upon ligand binding, while NanoBRET™ is a proximity-based assay that can quantify inhibitor binding to a target protein in live cells.

4. What are the potential off-target effects of PIKfyve inhibitors?

While this compound is a potent inhibitor of PIKfyve, it is important to be aware of potential off-target effects, as with any small molecule inhibitor. Some PIKfyve inhibitors have been reported to have off-target effects on other kinases, such as PI3K.[1] It is recommended to:

  • Use Multiple Inhibitors: To confirm that the observed phenotype is due to the inhibition of PIKfyve, it is good practice to use a structurally distinct PIKfyve inhibitor as a control.

  • Consult Selectivity Data: Refer to any available kinase selectivity profiling data for this compound to understand its potential off-target activities.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of PIKfyve to demonstrate that the observed effect is specifically due to PIKfyve inhibition.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight414.46 g/mol [5]
FormulaC22H22N8O[5]
CAS Number2245319-25-7[5]
AppearanceLight yellow to green yellow solid[5]
Solubility
DMSO1.67 mg/mL (4.03 mM)[5][6]
Storage
Powder-20°C for 3 years, 4°C for 2 years[5][6]
In solvent-80°C for 6 months, -20°C for 1 month[5][7]

Table 2: IC50 Values of Common PIKfyve Inhibitors

CompoundPIKfyve Enzymatic IC50Cellular Assay IC50Reference
YM-20163623 nMNot specified[10]
APY02011 nMNot specified[10]
ApilimodNot specified~10 nM (inhibition of IL-12/23)[11]
WX8Not specifiedInduces vacuolization at 1-2 µM[4]

Experimental Protocols

Detailed Methodology for a PIKfyve Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and literature procedures.[10][12]

  • Prepare Reagents:

    • PIKfyve Enzyme: Recombinant human PIKfyve.

    • Substrate: PI(3)P:PS (Phosphatidylinositol 3-phosphate:Phosphatidylserine).

    • ATP: Adenosine triphosphate.

    • Kinase Buffer: Buffer containing necessary salts and cofactors (e.g., MgCl2).

    • This compound: Prepare a serial dilution of the inhibitor in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 96-well plate, add the PIKfyve enzyme, substrate, and this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

PIKfyve_Signaling_Pathway cluster_endosome Early Endosome cluster_lysosome Lysosome PI3P PI(3)P PIKfyve_complex PIKfyve-Vac14-Fig4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation PI5P PI(5)P PIKfyve_complex->PI5P Phosphorylation Lysosome_function Lysosomal Homeostasis (Ion channels, Fission/Fusion) PI35P2->Lysosome_function PI5P->Lysosome_function Autophagy Autophagy Lysosome_function->Autophagy mTORC1 mTORC1 Signaling Lysosome_function->mTORC1 TFEB TFEB Regulation Lysosome_function->TFEB PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve_complex Inhibition

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment prep_compound Prepare this compound Stock (Anhydrous DMSO) start->prep_compound prep_cells Cell Culture Preparation (Consistent Conditions) start->prep_cells treatment Treat Cells with this compound (Time-course & Dose-response) prep_compound->treatment prep_cells->treatment assay Perform Assay (e.g., Western Blot, Microscopy, Kinase Assay) treatment->assay data_analysis Data Analysis assay->data_analysis troubleshooting Troubleshoot Variability data_analysis->troubleshooting Inconsistent Results? end Conclusion data_analysis->end Consistent Results troubleshooting->prep_compound Check Compound Prep troubleshooting->prep_cells Check Cell Culture troubleshooting->assay Review Assay Protocol troubleshooting->end Resolved

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart start Inconsistent Results or Unexpected Phenotype q1 Is the compound properly solubilized and stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are cell culture conditions consistent? a1_yes->q2 sol_issue Prepare fresh stock in anhydrous DMSO. Store aliquots at -80°C. a1_no->sol_issue sol_issue->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the observed phenotype (e.g., vacuolization) expected? a2_yes->q3 cell_issue Standardize cell density, passage number, and media. a2_no->cell_issue cell_issue->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no on_target This is likely an on-target effect. Adjust assay window. a3_yes->on_target pheno_issue Optimize dose and time. Consider off-target effects. a3_no->pheno_issue q4 Have you confirmed target engagement? pheno_issue->q4 on_target->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Problem Identified and Addressed a4_yes->end target_issue Perform target engagement assay (e.g., Western for p-markers, CETSA). a4_no->target_issue target_issue->end

References

Technical Support Center: Troubleshooting PIKfyve Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are using PIKfyve inhibitors, such as PIKfyve-IN-2, and are not observing the expected cellular phenotype of vacuolation. This resource provides answers to frequently asked questions and a step-by-step troubleshooting guide to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of PIKfyve and what is the expected cellular phenotype after its inhibition?

PIKfyve is a lipid kinase responsible for synthesizing the signaling lipids Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and Phosphatidylinositol 5-phosphate (PI(5)P).[1] These molecules are critical for regulating the identity and function of endosomes and lysosomes.[2][3] The most prominent and expected cellular phenotype following the genetic or pharmacological inhibition of PIKfyve is the formation of large cytoplasmic vacuoles.[1][2][4] These vacuoles are typically derived from swollen late endosomes and lysosomes.[5][6]

Q2: How does inhibiting PIKfyve with a compound like this compound lead to vacuole formation?

Inhibition of PIKfyve depletes cellular levels of PI(3,5)P₂, a key regulator of endo-lysosomal function.[1] This disruption leads to several downstream effects that culminate in vacuole formation:

  • Impaired Membrane Fission: PIKfyve activity is required for the fission of vesicles from endosomes and lysosomes.[1] Its inhibition leads to an imbalance where membrane fusion continues without the countervailing fission, resulting in the coalescence and enlargement of these organelles.[1][7]

  • Disrupted Ion Homeostasis: PI(3,5)P₂ directly regulates lysosomal ion channels.[1][2] Loss of this lipid impairs the efflux of ions, leading to an osmotic imbalance and subsequent influx of water, which causes the organelles to swell.[1][8]

  • Ammonium Accumulation: Recent studies show that PIKfyve inhibition can lead to the accumulation of ammonium ions (NH₄⁺) within endosomes and lysosomes, particularly when cells are cultured in glutamine-rich media.[5][9] This accumulation dramatically increases the osmotic pressure inside the organelles, driving their enlargement into massive vacuoles.[5][9]

Q3: Is the vacuolation phenotype consistent across all cell types?

The response to PIKfyve inhibition can be cell-type dependent.[4] While many cell lines, such as the prostate cancer cell line DU145, robustly form vacuoles upon treatment[5], the extent and kinetics of vacuolation may differ in other cells. This can be due to variations in their lysosomal physiology, metabolic demands, or signaling pathways.[4]

Troubleshooting Guide: No Vacuoles Observed

Question: I have treated my cells with this compound but do not see the characteristic large vacuoles. What are the potential causes and how can I troubleshoot this?

If you are not observing the expected phenotype, follow this systematic guide to diagnose the issue.

Review Inhibitor Concentration and Integrity

The concentration and biological activity of your inhibitor are paramount.

  • Is the concentration optimal? The effective concentration can vary between different inhibitors and cell lines. If the concentration is too low, the enzymatic activity of PIKfyve may not be sufficiently suppressed.

  • Is the inhibitor stock solution viable? Ensure that the inhibitor was dissolved in an appropriate solvent (e.g., DMSO) and stored correctly (e.g., at -20°C or -80°C, protected from light) to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Action Plan:

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Prepare a fresh stock solution of this compound from powder.

    • If possible, test a different, well-characterized PIKfyve inhibitor (see table below) in parallel to confirm that the pathway is functional in your cell model.

Verify Treatment Duration

Vacuole formation is a dynamic process that occurs over time.

  • Was the incubation time sufficient? The appearance of vacuoles can begin within an hour of treatment, but they gradually expand over several hours.[10] Short incubation periods may not be enough to produce visually obvious vacuoles.

  • Action Plan:

    • Conduct a time-course experiment, observing cells at multiple time points (e.g., 1, 4, 8, and 24 hours) after adding the inhibitor.

Assess Cell Culture Conditions

The cellular environment, especially the composition of the culture medium, is a critical and often overlooked factor.

  • Are the cells healthy? Unhealthy or overly confluent cells may respond abnormally. Ensure you are using cells at a low passage number and at an appropriate density (typically 50-70% confluency).

  • Does the culture medium contain glutamine? Vacuole enlargement upon PIKfyve inhibition has been shown to be dependent on the presence of glutamine in the culture medium.[5][10] Glutamine metabolism produces ammonia, which becomes protonated to ammonium (NH₄⁺) in the acidic lysosome. PIKfyve inhibition traps these ammonium ions, leading to osmotic swelling.[5][9] Experiments conducted in amino acid-free or glutamine-free media can suppress or completely prevent vacuole formation.[5][10]

  • Action Plan:

    • Confirm that your standard culture medium contains L-glutamine.

    • If using a custom or specialized medium, ensure it is supplemented with glutamine.

    • As a positive control, treat a known responsive cell line (e.g., DU145) in parallel under the same conditions.

Optimize Observation and Staining Methods

The method used to visualize the cells can impact whether vacuoles are detected.

  • Are you using an appropriate imaging technique? While large vacuoles are visible with standard brightfield or phase-contrast microscopy, smaller, early-stage vacuoles may be difficult to see.

  • Have you confirmed the identity of the organelles? To confirm that the vacuoles originate from the endo-lysosomal compartment, you should use specific fluorescent markers.

  • Action Plan:

    • Stain cells with a lysosomal marker. Use a vital dye like LysoTracker Red on live cells or perform immunofluorescence for LAMP1 (Lysosomal-Associated Membrane Protein 1) on fixed cells.[4][5] These markers will accumulate on the membrane of the enlarged vacuoles, confirming their origin.

Quantitative Data Summary

The following table provides starting concentrations and timelines for well-characterized PIKfyve inhibitors, which can be used as a reference for designing your experiments with this compound.

InhibitorCell Line ExampleEffective ConcentrationTime to Observe VacuolesReference
YM201636 DU1451 µM1 - 24 hours[5]
Apilimod DU1450.03 µM (30 nM)1 - 24 hours[5]
WX8 U2OS1 µM4 hours[11]

Experimental Protocols

General Protocol for Induction and Staining of Vacuoles

This protocol provides a standard workflow for treating cells with a PIKfyve inhibitor and visualizing the resulting vacuoles.

Materials:

  • Cells (e.g., DU145 prostate cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and L-glutamine)

  • PIKfyve inhibitor (e.g., this compound, YM201636)

  • LysoTracker Red DND-99

  • Phosphate-Buffered Saline (PBS)

  • Imaging-grade culture dishes or plates

Methodology:

  • Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for microscopy. Allow them to adhere and grow to 50-70% confluency.

  • Inhibitor Preparation: Prepare a concentrated stock of the PIKfyve inhibitor in DMSO. Immediately before use, dilute the inhibitor to the desired final concentration in pre-warmed complete culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the PIKfyve inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours) at 37°C and 5% CO₂.

  • Live-Cell Staining (LysoTracker):

    • Approximately 30-60 minutes before imaging, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.

    • Incubate for 30-60 minutes at 37°C.

    • Replace the staining medium with fresh pre-warmed medium or a suitable imaging buffer.

  • Visualization:

    • Observe the cells using a fluorescence microscope.

    • Capture images using both brightfield (or phase-contrast) and fluorescence channels. Vacuoles will appear as large, clear bubbles in brightfield, and their membranes will be labeled by the lysosomal marker in the fluorescence channel.

Visualizations

PIKfyve Signaling Pathway and Vacuolation

PIKfyve_Pathway cluster_membrane Endo-lysosomal Membrane cluster_function Normal Lysosomal Function cluster_dysfunction PIKfyve Inhibition Outcome PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ Ion_Channels Ion Channel Activity (e.g., TRPML1) PI35P2->Ion_Channels Regulates Fission Membrane Fission & Tubulation PI35P2->Fission Regulates PIKfyve->PI35P2 Phosphorylation Inhibitor This compound Inhibitor->PIKfyve Inhibition Ion_Dysregulation Ion Dysregulation & Ammonium Trapping Inhibitor->Ion_Dysregulation leads to Fission_Block Blocked Fission Inhibitor->Fission_Block leads to Homeostasis Lysosomal Homeostasis Ion_Channels->Homeostasis Fission->Homeostasis Vacuole Vacuole Formation (Osmotic Swelling) Ion_Dysregulation->Vacuole Fission_Block->Vacuole Troubleshooting_Workflow start Start: No Vacuoles Observed check_inhibitor 1. Check Inhibitor - Correct concentration? - Fresh stock? start->check_inhibitor check_time 2. Check Incubation Time - Long enough duration? check_inhibitor->check_time Inhibitor OK action_inhibitor Action: Perform dose-response Make fresh inhibitor check_inhibitor->action_inhibitor Issue Found check_culture 3. Check Culture Conditions - Healthy cells? - Glutamine in medium? check_time->check_culture Time OK action_time Action: Perform time-course (1-24h) check_time->action_time Issue Found check_imaging 4. Check Observation Method - Used lysosomal stain (LysoTracker/LAMP1)? check_culture->check_imaging Culture OK action_culture Action: Use healthy, sub-confluent cells Ensure media contains glutamine check_culture->action_culture Issue Found success Problem Solved: Vacuoles Observed check_imaging->success Staining Confirms fail Contact Technical Support: Pathway may be inactive in this specific model check_imaging->fail Still No Vacuoles action_imaging Action: Stain with LysoTracker or anti-LAMP1 Ab check_imaging->action_imaging Issue Found action_inhibitor->start action_time->start action_culture->start action_imaging->start

References

how to prevent PIKfyve-IN-2 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PIKfyve-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous (water-free) DMSO, as the presence of moisture can accelerate the degradation of the compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used. Once dissolved, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2] This practice of aliquoting is essential to prevent degradation that can be caused by repeated freeze-thaw cycles.[2]

Q4: My this compound solution has precipitated after dilution in my aqueous experimental buffer. What should I do?

A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound that are initially dissolved in DMSO. To prevent this, it is recommended to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a concentration closer to your final working concentration. Then, add this diluted DMSO solution to your aqueous buffer. This two-step dilution process helps to keep the compound in solution. Always include a vehicle control with the same final concentration of DMSO in your experiments.

Q5: What is the known degradation pathway for this compound?

A5: While specific degradation studies on this compound are not extensively published, its chemical structure contains a hydrazone moiety. Hydrazones are known to be susceptible to hydrolysis, a reaction that breaks the carbon-nitrogen double bond.[2][3] This hydrolysis is often catalyzed by acidic conditions.[2] Therefore, it is plausible that the primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its hydrazone bond, especially in acidic environments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in experiments. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in experimental media: Instability in aqueous buffer, potentially due to pH. 3. Precipitation of the compound: Poor solubility in the final aqueous medium.1. Prepare fresh stock solutions: Use anhydrous DMSO and aliquot into single-use vials stored at -80°C.[1][2] 2. Check the pH of your media: If possible, maintain a neutral pH (around 7.4) to minimize potential acid-catalyzed hydrolysis of the hydrazone group.[2][3] Prepare fresh working solutions immediately before use. 3. Optimize dilution: Perform serial dilutions in DMSO before adding to the final aqueous solution. Ensure the final DMSO concentration is consistent across all experimental conditions and controls.
Complete loss of this compound activity. 1. Extensive degradation: Prolonged storage of working solutions or exposure to harsh conditions (e.g., strong acids, high temperatures). 2. Incorrect initial concentration: Errors in weighing the compound or in calculations.1. Discard old solutions: Always use freshly prepared working solutions from a properly stored, unexpired stock. 2. Verify calculations and weighing: Double-check all calculations for preparing the stock and working solutions.
Variability between experimental replicates. 1. Inhomogeneous solution: Incomplete dissolution or precipitation of the inhibitor. 2. Inconsistent handling: Differences in incubation times or temperatures.1. Ensure complete dissolution: Use gentle warming and sonication when preparing the stock solution. Visually inspect for any precipitate before making dilutions. 2. Standardize protocols: Ensure all experimental parameters are kept constant across all replicates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To facilitate dissolution, gently vortex the solution. If necessary, warm the solution to no more than 60°C in a water bath and/or use an ultrasonic bath.

    • Visually confirm that the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution in DMSO

    • Anhydrous DMSO

    • Cell culture medium or experimental buffer

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration.

    • Add the diluted DMSO-inhibitor solution to the pre-warmed cell culture medium or experimental buffer to achieve the final working concentration. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Mix gently by inverting the tube or pipetting.

    • Use the working solution immediately after preparation.

    • Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis PIKfyve_IN2 This compound PIKfyve_IN2->PIKfyve Inhibition

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A This compound Powder (Store at -20°C or 4°C) B Dissolve in Anhydrous DMSO A->B C 10 mM Stock Solution B->C D Aliquot & Store at -80°C C->D E Thaw Single Aliquot D->E F Serial Dilution in DMSO E->F G Dilute in Aqueous Buffer F->G H Add to Experiment (e.g., Cell Culture) G->H

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting_Logic Start Inconsistent/No Activity Check_Stock Check Stock Solution Age & Storage Start->Check_Stock Stock_Old Stock > 6 months at -80°C or repeated freeze-thaw? Check_Stock->Stock_Old Prepare_New_Stock Prepare Fresh Stock from Powder Stock_Old->Prepare_New_Stock Yes Check_Dilution Check Dilution Protocol Stock_Old->Check_Dilution No Prepare_New_Stock->Check_Dilution Precipitate Precipitate Observed? Check_Dilution->Precipitate Optimize_Dilution Optimize Dilution (Serial in DMSO) Precipitate->Optimize_Dilution Yes Check_Media Check Experimental Media pH Precipitate->Check_Media No Optimize_Dilution->Check_Media Acidic_pH Is pH < 7.0? Check_Media->Acidic_pH Adjust_pH Adjust to Neutral pH Acidic_pH->Adjust_pH Yes Success Problem Resolved Acidic_pH->Success No Adjust_pH->Success

Caption: A logical troubleshooting guide for this compound experimental issues.

References

Technical Support Center: PIKfyve-IN-2 Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIKfyve-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is the sole enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P).[2][3] It also contributes to the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][4] By inhibiting PIKfyve, this compound depletes the cellular levels of PI(3,5)P₂ and PI(5)P, which are critical signaling lipids.[2] This disruption of phosphoinositide metabolism leads to defects in endosomal and lysosomal trafficking, resulting in the characteristic formation of large cytoplasmic vacuoles.[2][5][6]

Q2: What are the expected cellular effects of this compound treatment?

A2: The most prominent and visually identifiable effect of PIKfyve inhibition is the dose-dependent formation of large cytoplasmic vacuoles.[5][7] These vacuoles are derived from swollen endosomes and lysosomes.[8] Other expected cellular effects include:

  • Disruption of lysosomal homeostasis, including impaired lysosome fission and reformation.[5][9][10]

  • Blockade of autophagic flux, leading to the accumulation of autophagosomes.[7][8]

  • Alterations in intracellular trafficking pathways, such as endosome-to-Golgi retrieval.[2][11]

  • Potential modulation of the mTOR signaling pathway.[9][12]

Q3: What is a suitable starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. Based on data for other potent PIKfyve inhibitors like Apilimod and YM201636, a starting range of 10-100 nM is often effective for inducing the characteristic vacuolation phenotype and inhibiting PIKfyve-dependent processes.[13][14] For PIKfyve-IN-4, a potent analog, an IC50 of 0.60 nM has been reported.[6]

Q4: How should I prepare and store this compound?

A4: this compound is a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to prepare a stock solution.[1] For storage, the solid powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak vacuolation phenotype observed. Sub-optimal inhibitor concentration. Perform a dose-response experiment with a wider range of this compound concentrations.
Cell line is resistant to PIKfyve inhibition. Some cell lines may be less sensitive. Try a different cell line known to be responsive. Resistance can sometimes be linked to higher levels of p38MAPK.[15]
Incorrect inhibitor preparation or storage. Ensure the inhibitor was dissolved properly and stored according to the manufacturer's recommendations to maintain its activity.
Low glutamine in the culture medium. Vacuole enlargement upon PIKfyve inhibition can be dependent on glutamine metabolism and subsequent ammonium accumulation in lysosomes.[8] Ensure your medium contains adequate glutamine.
High cell toxicity or off-target effects observed. Inhibitor concentration is too high. Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration in your cell line.
Potential off-target effects. While this compound is reported as potent, consider using another structurally different PIKfyve inhibitor (e.g., Apilimod) as a control to confirm that the observed phenotype is due to PIKfyve inhibition. Some p38 MAPK inhibitors have been shown to inhibit PIKfyve.[16]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
Variability in experimental results. Inconsistent cell culture conditions. Maintain consistent cell density, passage number, and growth conditions across experiments.
Inhibitor degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Differences in treatment duration. The vacuolation phenotype develops over time. Ensure a consistent treatment duration across all experiments. A time-course experiment can help determine the optimal treatment time.

Experimental Protocols

Protocol 1: Induction and Quantification of Cytoplasmic Vacuolation

Objective: To induce and quantify the formation of cytoplasmic vacuoles in cells treated with this compound.

Methodology:

  • Cell Seeding: Plate cells of interest onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours).

  • Microscopy:

    • For live-cell imaging, observe the cells directly using a phase-contrast or DIC microscope.

    • For fixed-cell analysis, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again with PBS.

  • Quantification:

    • Capture images from multiple random fields for each condition.

    • Quantify the degree of vacuolation by measuring the total vacuole area per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ/Fiji). A vacuolated cell can be defined as a cell containing one or more phase-lucent vacuoles with a diameter greater than a specified threshold (e.g., 1 µm).

Protocol 2: Assessment of Autophagic Flux using LC3-II Immunoblotting

Objective: To determine the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1. It is crucial to include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment to block the degradation of LC3-II in autolysosomes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in LC3-II levels in the presence of this compound and a lysosomal inhibitor, compared to the lysosomal inhibitor alone, indicates a blockage of autophagic flux.

Signaling Pathways and Workflows

PIKfyve_Signaling_Pathway PI3K PI3K PI3P PI(3)P PI3K->PI3P phosphorylates PIP2 PI(4,5)P2 PIKfyve PIKfyve PI3P->PIKfyve substrate PIP5P PI(5)P PIKfyve->PIP5P PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Endosomal_Trafficking Endosomal/Lysosomal Trafficking mTORC1 mTORC1 PIKfyve->mTORC1 influences TFEB TFEB PIKfyve->TFEB influences translocation PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve PI35P2->Endosomal_Trafficking regulates Autophagy Autophagy PI35P2->Autophagy regulates Vacuolation Cytoplasmic Vacuolation Endosomal_Trafficking->Vacuolation disruption leads to Autophagy->Vacuolation disruption contributes to mTORC1->TFEB phosphorylates & inhibits Lysosome_Biogenesis Lysosome Biogenesis TFEB->Lysosome_Biogenesis promotes Experimental_Workflow_Vacuolation start Start seed_cells Seed Cells on Coverslips start->seed_cells prepare_inhibitor Prepare this compound Dilutions seed_cells->prepare_inhibitor treat_cells Treat Cells with Inhibitor/Vehicle prepare_inhibitor->treat_cells incubate Incubate (e.g., 4-24h) treat_cells->incubate image_cells Image Cells (Phase Contrast/DIC) incubate->image_cells quantify Quantify Vacuolation image_cells->quantify end End quantify->end

References

Technical Support Center: Interpreting PIKfyve Inhibitor Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using PIKfyve inhibitors, such as PIKfyve-IN-2. Due to the limited availability of public data for this compound, the well-characterized PIKfyve inhibitor apilimod is used as a representative example for quantitative data and dose-response characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PIKfyve inhibitors?

A1: PIKfyve is a lipid kinase that plays a crucial role in the endolysosomal system. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is essential for regulating the fission and maturation of endosomes and lysosomes. PIKfyve inhibitors block the catalytic activity of the PIKfyve enzyme, leading to a depletion of PI(3,5)P₂. This disruption of phosphoinositide balance impairs endolysosomal membrane trafficking and homeostasis.

Q2: What is the expected cellular phenotype after treatment with a PIKfyve inhibitor?

A2: The most prominent and characteristic phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1] These are typically enlarged endosomes and lysosomes that have failed to undergo proper fission. This vacuolization is a direct consequence of disrupted PI(3,5)P₂ signaling and is a hallmark of on-target PIKfyve inhibition.

Q3: How do PIKfyve inhibitors affect cell viability?

A3: By disrupting lysosome homeostasis, PIKfyve inhibitors can lead to cytotoxicity in a context-dependent manner. For example, the cytotoxic effects of PIKfyve inhibitors can be more pronounced in cancer cells that are highly dependent on autophagy for survival and nutrient recycling. In some B-cell non-Hodgkin lymphoma (B-NHL) cell lines, apilimod has been shown to have potent antiproliferative and cytotoxic effects.[2] The cytotoxicity may also be enhanced under conditions of cellular stress, such as serum deprivation.[1]

Q4: What is a typical dose-response curve for a PIKfyve inhibitor?

A4: A typical dose-response curve for a PIKfyve inhibitor will be sigmoidal when the x-axis (concentration) is plotted on a logarithmic scale. The curve will show a dose-dependent decrease in cell viability, eventually reaching a plateau at high concentrations. The potency of the inhibitor is quantified by the IC50 value, which is the concentration required to inhibit the biological response (e.g., cell viability) by 50%.

Troubleshooting Guide

Q5: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be the issue?

A5:

  • Compound Inactivity: Verify the identity and purity of your PIKfyve inhibitor. Ensure it has been stored correctly to prevent degradation.

  • Cell Line Resistance: The cell line you are using may be resistant to PIKfyve inhibition. B-NHL cell lines, for example, have shown particular sensitivity to apilimod, while other cancer types may be less responsive.[2]

  • Incorrect Assay Window: The incubation time may be too short. The cytotoxic effects of PIKfyve inhibition can take time to manifest. Consider extending the treatment duration (e.g., 72 to 120 hours).

  • Assay Interference: Confirm that the inhibitor itself does not interfere with the chemistry of your viability assay. This can be tested in a cell-free system.

Q6: I observe massive cytoplasmic vacuolization, but my cell viability readout (e.g., CellTiter-Glo, MTT) shows minimal effect. Is this normal?

A6: Yes, this can be a normal observation, particularly at earlier time points and in nutrient-rich conditions.

  • Vacuolization Precedes Cytotoxicity: The formation of vacuoles is a direct and rapid consequence of PIKfyve inhibition.[1] However, this dramatic morphological change does not always immediately translate to a loss of metabolic activity or membrane integrity, which are the typical readouts for viability assays.

  • Serum Dependence: Studies have shown that in the presence of serum, cells can exhibit extensive vacuolation from PIKfyve inhibitors without a significant loss of viability.[1] Cytotoxicity may be revealed or enhanced under serum-starved conditions.[1]

  • Potential Assay Interference: The profound change in cell morphology and the potential alteration of lysosomal function could theoretically impact metabolic assays. For example, assays relying on mitochondrial reductase activity (like MTT) or ATP levels (like CellTiter-Glo) might be affected. Consider cross-validating your results with a different type of assay, such as a dye-exclusion method (e.g., Trypan Blue) that directly measures membrane integrity.

Q7: The IC50 value I calculated is significantly higher than what is reported in the literature. Why might this be?

A7:

  • Different Experimental Conditions: IC50 values are highly dependent on the experimental setup. Check the following parameters against the literature:

    • Cell Line: Different cell lines exhibit varying sensitivities.[2]

    • Incubation Time: Longer incubation times often result in lower IC50 values. The IC50 of apilimod in B-NHL cells is typically determined after 5 days.[2]

    • Cell Seeding Density: The initial number of cells plated can influence the outcome.

    • Assay Method: Different viability assays can yield different IC50 values.

  • Compound Degradation: Ensure your stock solution of the inhibitor is fresh and has been stored properly.

  • Curve Fitting Issues: Ensure your dose-response curve has well-defined upper and lower plateaus for accurate IC50 calculation.

Q8: My dose-response curve has a very shallow slope (Hill slope not equal to -1.0). What does this indicate?

A8: A shallow slope can suggest several possibilities:

  • Complex Biological Response: The inhibitor might be acting through multiple mechanisms or have off-target effects at different concentrations.

  • Cellular Heterogeneity: The cell population may have varying sensitivities to the inhibitor.

  • Assay Artifacts: At very high concentrations, compound precipitation or non-specific toxicity could be affecting the results.

Quantitative Data: Representative PIKfyve Inhibitor (Apilimod)

The following table summarizes the in vitro potency of apilimod, a well-characterized PIKfyve inhibitor.

InhibitorTargetAssay TypeCell Line / SystemPotency (IC50)Reference
ApilimodPIKfyve KinaseIn Vitro Kinase AssayRecombinant Enzyme14 nM[3][4]
ApilimodCell ProliferationCellTiter-GloB-NHL Cell Lines (sensitive subset)< 200 nM[2]
ApilimodIL-12/IL-23 ProductionCellular AssayHuman PBMCs~1-2 nM[3]

Note: B-NHL refers to B-cell non-Hodgkin lymphoma. Sensitivity was defined as an IC50 < 200 nM in a 5-day assay. Approximately 73% of the 48 B-NHL lines screened met this criterion.[2]

Experimental Protocols

Protocol: Cell Viability Measurement using CellTiter-Glo® Luminescent Assay

This protocol is adapted for determining the dose-response of a PIKfyve inhibitor in a 96-well plate format.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Mammalian cells in culture

  • PIKfyve inhibitor stock solution (e.g., in DMSO)

  • Culture medium

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the PIKfyve inhibitor in culture medium. A typical 10-point, 3-fold dilution series might start from 10 µM.

    • Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentration of the inhibitor or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72-120 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (resulting in a 1:1 ratio of reagent to culture medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability (%) against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to determine the IC50 value.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosome/Lysosome Membrane PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ Fission Endolysosomal Fission & Maturation PI35P2->Fission PIKfyve->PI35P2 +P mTORC1 mTORC1 PIKfyve->mTORC1 Positively Regulates PIKfyve_IN_2 This compound (Inhibitor) PIKfyve_IN_2->PIKfyve Inhibits TFEB_P Phospho-TFEB (Inactive, Cytoplasmic) mTORC1->TFEB_P Phosphorylates TFEB TFEB (Active, Nuclear) TFEB_P->TFEB Dephosphorylation (PIKfyve Inhibition) Lysosome_Genes Lysosomal & Autophagy Gene Expression TFEB->Lysosome_Genes Promotes

Caption: PIKfyve signaling pathway and point of inhibition.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B D 4. Treat Cells with Inhibitor & Vehicle Control B->D C 3. Prepare Serial Dilution of PIKfyve Inhibitor C->D E 5. Incubate (e.g., 72-120h) D->E F 6. Add Cell Viability Reagent (e.g., CellTiter-Glo) E->F G 7. Measure Signal (e.g., Luminescence) F->G H 8. Analyze Data: Normalize & Plot Curve G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Logic Start Unexpected Dose-Response Curve Result Q1 Is there massive vacuolization? Start->Q1 A1_Yes Yes: On-target effect confirmed. Cytotoxicity may be delayed or context-dependent. Q1->A1_Yes Yes A1_No No: Potential compound or cell line issue. Q1->A1_No No Q2 Is the IC50 too high? A1_Yes->Q2 Q3 Is the curve flat (no response)? A1_No->Q3 A2_Yes Check incubation time, cell density, & compound stability. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No A2_Yes->Q3 A2_No->Q3 A3_Yes Confirm compound activity. Consider cell line resistance. Q3->A3_Yes Yes A3_No Analysis complete. Q3->A3_No No

Caption: Troubleshooting flowchart for unexpected results.

References

PIKfyve-IN-2 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIKfyve-IN-2 and other PIKfyve inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments focused on cell viability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the use of PIKfyve inhibitors and their effect on cell viability.

Question 1: I am not observing any effect on cell viability after treating my cells with a PIKfyve inhibitor. What could be the reason?

Answer: Several factors could contribute to a lack of effect on cell viability:

  • Cell Line Resistance: Not all cell lines are equally sensitive to PIKfyve inhibition. Cancer cells, particularly those dependent on autophagy for survival, tend to be more sensitive than normal cells[1][2]. The cytotoxic effects of PIKfyve inhibition have been shown to be modulated by the p38MAPK stress response pathway; cells with high basal p38MAPK activity may be more resistant[1][2].

  • Incorrect Inhibitor Concentration: The effective concentration of PIKfyve inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Duration of Treatment: The cytotoxic effects of PIKfyve inhibition may take time to manifest. For example, some studies measure cell survival after 3 to 5 days of treatment[1][3].

  • Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solution is freshly prepared. Some compounds can be unstable in solution over time.

Question 2: My cells are showing excessive cytotoxicity even at low concentrations of the PIKfyve inhibitor. What should I do?

Answer: If you observe higher-than-expected cytotoxicity, consider the following:

  • High Cell Line Sensitivity: Your cell line may be particularly sensitive to PIKfyve inhibition. It is recommended to perform a detailed dose-response curve starting from very low (sub-nanomolar) concentrations to determine the precise IC50 value.

  • Off-Target Effects: Although many PIKfyve inhibitors are highly specific, off-target effects are always a possibility, especially at higher concentrations. Cross-reference the inhibitor's selectivity profile if available. For instance, the selectivity of the inhibitor APY0201 has been demonstrated against a panel of kinases[4].

  • Experimental Conditions: The health and density of your cells at the time of treatment can influence their sensitivity to cytotoxic agents. Ensure that your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.

Question 3: I see significant cytoplasmic vacuolation in my cells after treatment, but this does not correlate with a decrease in cell viability. Is this normal?

Answer: Yes, this is a known phenomenon. Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and lysosomes, resulting in visible cytoplasmic vacuolation[5][6][7]. This is a direct consequence of disrupting lysosomal function and autophagy[1][2][8]. While vacuolation is a hallmark of PIKfyve inhibition, it does not always immediately lead to cell death. Cell death may occur at later time points or at higher concentrations of the inhibitor. It is important to use a specific cell viability assay in addition to morphological assessment.

Question 4: How can I confirm that the observed effects on cell viability are specifically due to PIKfyve inhibition?

Answer: To confirm the specificity of your inhibitor, you can perform the following experiments:

  • Use of Multiple Inhibitors: Test other specific PIKfyve inhibitors (e.g., Apilimod, WX8, YM201636) to see if they phenocopy the effects of this compound[1][2][9].

  • Genetic Knockdown/Knockout: Use siRNA or shRNA to deplete PIKFYVE expression in your cells. The resulting phenotype should mimic the effects of the inhibitor[10].

  • Resistant Mutant: If available, use a cell line expressing a mutant form of PIKFYVE that is resistant to the inhibitor. For example, the N1939K mutation in PIKFYVE has been shown to confer resistance to Apilimod[1].

Question 5: Can PIKfyve inhibition be combined with other treatments to enhance its effect on cell viability?

Answer: Yes, studies have shown that combining PIKfyve inhibitors with other agents can lead to synergistic effects. A notable example is the combination with p38MAPK inhibitors, which has been shown to synergistically reduce the viability of multiple cancer cell types without significantly affecting normal cells[1][2]. This combination works by blocking a compensatory mechanism that maintains lysosome function.

Quantitative Data Summary

The following table summarizes the effects of various PIKfyve inhibitors on the viability of different cell lines as reported in the literature. This data can serve as a reference for designing your experiments.

InhibitorCell Line(s)Concentration Range / IC50Observed Effect on Cell ViabilityReference(s)
WX8SW480, HCT116, A549, U2OS0.005 - 10 µMDose-dependent reduction in cell survival.[1][2][1][2]
ApilimodB-cell non-Hodgkin lymphoma (B-NHL) cell lines (N=48)Geometric mean IC50 < 100 nMPotent and selective antiproliferative and cytotoxic effects.[3][3]
WX8, NDF, Apilimod, Vacuolin-1, YM201636SW480Concentrations that individually reduce viability by ~30%Synergistic reduction in viability when combined with a p38MAPK inhibitor.[1][2][9][1][2][9]
APY0201Human Myeloma Cell Lines (HMCL) (N=20)Nanomolar EC50 in 65% of cell linesDose-dependent reduction in cell viability.[4][4]
Apilimod, WX8, NDFVeroE6, A549/hACE2 (in the context of SARS-CoV-2 infection)Nanomolar IC50s for viral replication inhibitionMinimal cytotoxicity at effective antiviral concentrations.[11][12][11][12]

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing the effect of PIKfyve inhibitors on cell viability.

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the PIKfyve inhibitor in the appropriate cell culture medium. It is advisable to include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Autophagy Markers (LC3-II and p62)
  • Cell Treatment and Lysis: Treat cells with the PIKfyve inhibitor for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An accumulation of LC3-II and p62 is indicative of autophagy inhibition[1].

Visualizations

PIKfyve Signaling Pathway

PIKfyve_Pathway cluster_endosome Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 Lysosome_Function Lysosome Function PI35P2->Lysosome_Function Regulates PI5P PI(5)P PIKfyve->PI35P2 Phosphorylates PIKfyve->PI5P Phosphorylates Autophagy Autophagy PIKfyve->Autophagy Is essential for PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve Inhibits PIKfyve_IN_2->Autophagy Disrupts PIKfyve_IN_2->Lysosome_Function Disrupts Cell_Viability Cell Viability Autophagy->Cell_Viability Supports (in cancer) Autophagy->Cell_Viability Inhibition leads to decreased Lysosome_Function->Cell_Viability Supports Vacuolation Cytoplasmic Vacuolation Lysosome_Function->Vacuolation Disruption leads to Troubleshooting_Workflow start Start Experiment with This compound observe_effect Observe Effect on Cell Viability start->observe_effect no_effect No or Low Effect observe_effect->no_effect No high_toxicity High Toxicity observe_effect->high_toxicity Too High expected_effect Expected Effect observe_effect->expected_effect Yes check_conc Check Concentration: Perform Dose-Response no_effect->check_conc Troubleshoot check_conc_high Check Concentration: Titrate to a lower range high_toxicity->check_conc_high Troubleshoot check_duration Check Duration: Increase Incubation Time check_conc->check_duration check_cell_line Check Cell Line: - Test a sensitive control line - Assess p38MAPK activity check_duration->check_cell_line check_inhibitor Check Inhibitor: - Aliquot stability - Fresh preparation check_cell_line->check_inhibitor check_cell_health Check Cell Health & Density check_conc_high->check_cell_health check_off_target Consider Off-Target Effects: - Review literature for specificity - Use a more selective inhibitor check_cell_health->check_off_target

References

Technical Support Center: PIKfyve Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIKfyve inhibitors, including compounds like PIKfyve-IN-2. The information is intended for scientists and drug development professionals engaged in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common cellular phenotype observed after treatment with a PIKfyve inhibitor?

The most striking and consistently reported cellular phenotype following either pharmacological or genetic inhibition of PIKfyve is the formation of large cytoplasmic vacuoles.[1][2][3][4][5][6] This is considered a hallmark of PIKfyve inhibition. These vacuoles are typically derived from the endolysosomal system and are positive for markers such as LAMP1.[2][3] The enlargement is attributed to impaired lysosomal fission and homeostasis.[4][6][7]

Q2: How quickly do cytoplasmic vacuoles appear after treatment?

The appearance of vacuoles is a relatively rapid process. For instance, treatment of cells in culture with specific PIKfyve inhibitors can induce swollen vesicles within hours. One study noted the induction of swollen vesicles after 5 hours of treatment with 5 μM of apilimod.[3] Another study observed multiple cytoplasmic vacuoles after 18 hours of treatment with 800 nM YM201636 or 20 nM apilimod.[1] The kinetics will likely depend on the specific inhibitor, its concentration, and the cell type used.

Q3: Is the vacuolation phenotype reversible?

Yes, the vacuolization resulting from PIKfyve inhibition has been shown to be reversible.[7] The reversal is dependent on the removal of the inhibitor and the washout period.

Q4: Does PIKfyve inhibition always lead to cell death?

Not necessarily. The cytotoxicity of PIKfyve inhibition can be context-dependent. In some cell lines, the presence of cytoplasmic vacuoles does not immediately affect cell viability, especially in serum-containing media.[1] However, under conditions of serum deprivation, PIKfyve inhibition can lead to excessive vacuolation and subsequent cell detachment and death.[1] Furthermore, certain cancer cells, particularly those dependent on autophagy, show increased sensitivity and undergo non-apoptotic cell death upon PIKfyve inhibition.[7][8][9][10]

Q5: What are the known long-term in vivo consequences of PIKfyve inhibition?

Long-term in vivo studies with specific inhibitors are not extensively detailed in the provided results. However, genetic studies in animal models provide significant insights into the long-term consequences of PIKfyve pathway disruption:

  • Embryonic Lethality: Global knockout of the PIKfyve gene in mice is embryonically lethal.[2][5]

  • Neurodegeneration: A hypomorphic mouse model with about 10% of normal PIKfyve protein levels is viable but exhibits extensive neurodegeneration and dies perinatally.[5]

  • Tissue-Specific Defects: Conditional knockout of PIKfyve in different tissues has revealed essential roles in the intestine, muscles, melanosomes, platelets, and myeloid cells.[2][5] For example, myeloid-specific knockout can lead to the accumulation of vacuolated macrophages and systemic inflammation.[11]

  • Therapeutic Potential: Despite these severe phenotypes in knockout models, pharmacological inhibition of PIKfyve is being explored for therapeutic purposes in cancer, neurodegenerative diseases like ALS, and lysosomal storage disorders.[2][4][6][12][13] In some disease models, PIKfyve inhibition has shown beneficial effects, such as reducing the formation of protein aggregates.[5][12]

It is crucial to note that the effects of long-term treatment with a specific inhibitor like this compound would require dedicated toxicology studies. However, some studies indicate that combination treatments with PIKfyve inhibitors were well-tolerated by mice in xenograft models.[9]

Q6: What signaling pathways are affected by PIKfyve inhibition?

PIKfyve inhibition has a significant impact on intracellular signaling, most notably the mTOR (mechanistic target of rapamycin) signaling pathway .[2][6] PIKfyve activity is implicated in the proper regulation of mTOR signaling, particularly under starvation stress. Inhibition of PIKfyve can lead to dysregulation of mTOR, and interestingly, mTOR inhibitors can partially rescue the vacuolation phenotype observed in PIKfyve-deficient models.[2][3][6] PIKfyve also plays a role in autophagy, and its inhibition can block the fusion of autophagosomes with lysosomes.[7][8]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
No vacuolation observed after inhibitor treatment. Inhibitor concentration too low.Perform a dose-response curve to determine the optimal concentration for your cell line.
Cell line is resistant.Some cell lines may be less sensitive. Confirm target engagement by assessing downstream markers (e.g., PtdIns(3,5)P2 levels if possible).
Incorrect experimental conditions.Ensure the inhibitor is soluble and stable in your culture medium. Check the recommended solvent and storage conditions.
Excessive and rapid cell death, even at low concentrations. Cell line is highly sensitive.Reduce the inhibitor concentration and/or the treatment duration.
Off-target effects of the specific inhibitor.Compare the phenotype with other known PIKfyve inhibitors or with siRNA-mediated knockdown of PIKfyve to confirm the effect is on-target.
Serum-free media conditions.As PIKfyve inhibition can be more toxic in the absence of serum, consider using serum-containing media for initial experiments unless your protocol requires serum starvation.[1]
Variability in the degree of vacuolation between experiments. Inconsistent cell density or passage number.Standardize cell seeding density and use cells within a consistent passage number range.
Inconsistent inhibitor preparation.Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.

Quantitative Data Summary

InhibitorCell Line(s)ConcentrationTreatment DurationObserved EffectReference
YM201636MEFs, C2C12 myoblasts800 nM18 hoursCytoplasmic vacuolation without affecting viability in serum-containing media.[1]
ApilimodMEFs, C2C12 myoblasts20 nM18 hoursCytoplasmic vacuolation without affecting viability in serum-containing media.[1]
ApilimodAx3 cells5 µM5 hoursInduction of swollen vesicles.[3]
PIK5-12dDU145 prostate cancer cellsDose-dependentNot specifiedInduction of cytoplasmic vacuolation.[8]

Experimental Protocols

Protocol 1: Assessment of Cytoplasmic Vacuolation

  • Cell Seeding: Plate cells of interest (e.g., MEFs, HeLa, U2OS) on glass coverslips in a 24-well plate at a density that allows them to reach 50-70% confluency on the day of treatment.

  • Inhibitor Preparation: Prepare a stock solution of the PIKfyve inhibitor (e.g., this compound, YM201636, apilimod) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Microscopy:

    • For live-cell imaging, use a phase-contrast or DIC microscope to observe the formation of vacuoles in real-time.

    • For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again. The coverslips can then be mounted on slides and imaged.

  • Quantification: The degree of vacuolation can be quantified by measuring the total area of vacuoles per cell using image analysis software like ImageJ.

Protocol 2: Analysis of Autophagic Flux

  • Cell Seeding and Transfection: Seed cells in a suitable imaging dish. If using a reporter, transfect the cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. This reporter fluoresces yellow (mRFP+GFP+) in autophagosomes and red (mRFP+GFP-) in autolysosomes (due to quenching of GFP in the acidic environment).

  • Inhibitor Treatment: Treat the cells with the PIKfyve inhibitor or vehicle control for the desired duration. A known autophagy inhibitor like Bafilomycin A1 can be used as a positive control for autophagic flux blockage.

  • Imaging: Acquire images using a confocal fluorescence microscope. Capture both the GFP and mRFP channels.

  • Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A blockage in autophagic flux, as expected with PIKfyve inhibition, will result in an accumulation of yellow puncta and a decrease in red puncta.[8]

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_downstream Downstream Effects PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Kinase Activity Lysosome_Fission Lysosome Fission & Homeostasis PI35P2->Lysosome_Fission Autophagosome_Fusion Autophagosome-Lysosome Fusion PI35P2->Autophagosome_Fusion mTOR_Signaling mTOR Signaling Regulation PI35P2->mTOR_Signaling Inhibitor PIKfyve Inhibitor (e.g., this compound) Inhibitor->PIKfyve Inhibits

Caption: PIKfyve signaling pathway and point of inhibition.

Experimental_Workflow cluster_analysis Phenotypic Analysis start Start: Seed Cells treatment Treat with PIKfyve Inhibitor (vs. Vehicle Control) start->treatment incubation Incubate for Time Course (e.g., 4-24h) treatment->incubation phenotype Observe Vacuolation (Phase Contrast / DIC) incubation->phenotype viability Assess Cell Viability (e.g., Trypan Blue, MTT) incubation->viability autophagy Analyze Autophagic Flux (LC3 Staining / Western Blot) incubation->autophagy signaling Profile Signaling Pathways (e.g., mTOR activity) incubation->signaling

Caption: Workflow for assessing PIKfyve inhibitor effects.

References

Validation & Comparative

A Comparative Guide to PIKfyve Kinase Inhibitors: PIKfyve-IN-2 vs. YM201636

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent PIKfyve kinase inhibitors, PIKfyve-IN-2 and YM201636. This document outlines their respective potencies, selectivities, and cellular effects, supported by experimental data and detailed methodologies.

Introduction to PIKfyve and its Inhibitors

PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This process is essential for the regulation of endosome and lysosome function, autophagy, and other key cellular processes.[1][2] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.

This compound and YM201636 are two small molecule inhibitors that target the kinase activity of PIKfyve. While both compounds are recognized for their potency, they exhibit differences in their biochemical and cellular profiles.

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency of this compound and YM201636 is crucial for understanding their potential as research tools and therapeutic agents. While YM201636 has a well-documented IC50 value, specific quantitative data for this compound's potency is less readily available in public literature, where it is consistently referred to as a "potent" inhibitor.

YM201636 exhibits a half-maximal inhibitory concentration (IC50) of 33 nM against PIKfyve kinase.[3] Further studies have demonstrated its selectivity. For instance, its IC50 against p110α, a class I PI3-kinase, is approximately 100-fold higher, indicating a significant selectivity for PIKfyve.[3]

InhibitorTargetIC50 (nM)Selectivity (vs. p110α)
YM201636 PIKfyve33[3]~100-fold[3]
This compound PIKfyvePotentData not publicly available

Table 1: In Vitro Potency of PIKfyve Inhibitors. This table summarizes the available quantitative data for the in vitro potency of YM201636 and the qualitative description of this compound's potency.

Cellular Effects and Mechanism of Action

Both this compound and YM201636 exert their cellular effects by inhibiting the production of PI(3,5)P2. This disruption of phosphoinositide metabolism leads to a range of observable cellular phenotypes.

YM201636 has been shown to induce the formation of large cytoplasmic vacuoles and disrupt endosomal trafficking.[3] This is a characteristic phenotype associated with PIKfyve inhibition and is a direct consequence of impaired endosome maturation and lysosome function. Studies have also indicated that YM201636 can induce autophagy.

Information regarding the specific cellular effects of This compound is limited in publicly accessible research. However, as a potent PIKfyve inhibitor, it is expected to induce similar cellular phenotypes to YM201636, such as vacuole formation and disruption of endolysosomal pathways.

PIKfyve Signaling Pathway

The primary function of PIKfyve is the phosphorylation of PI(3)P to generate PI(3,5)P2. This lipid product then acts as a signaling molecule, recruiting effector proteins to regulate various aspects of vesicular trafficking, including endosome maturation, endosome-to-lysosome fusion, and the regulation of lysosomal ion channels.

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 ATP to ADP Effector Effector Proteins PI35P2->Effector Trafficking Vesicular Trafficking (Endosome Maturation, Lysosome Function) Effector->Trafficking

Caption: Simplified PIKfyve signaling pathway.

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)

A common method to determine the in vitro potency of PIKfyve inhibitors is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Recombinant human PIKfyve enzyme is incubated with its substrate, phosphatidylinositol 3-phosphate (PI(3)P), in a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or YM201636) are added to the reaction mixture.

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured.

  • Data Analysis: The luminescence signal is inversely proportional to the activity of the PIKfyve inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme PIKfyve Enzyme Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Mix Substrate PI(3)P Substrate Substrate->Mix Inhibitor Test Inhibitor (this compound or YM201636) Inhibitor->Mix Start Initiate with ATP Mix->Start Terminate Terminate Reaction (Add ADP-Glo™ Reagent) Start->Terminate Incubation Convert Convert ADP to ATP (Add Kinase Detection Reagent) Terminate->Convert Measure Measure Luminescence Convert->Measure Data_Analysis Data Analysis (IC50 Calculation) Measure->Data_Analysis

Caption: General workflow for an in vitro kinase inhibitor assay.

Conclusion

Both this compound and YM201636 are valuable tools for studying the biological roles of PIKfyve. YM201636 is a well-characterized inhibitor with a defined in vitro potency and selectivity profile. While this compound is described as a potent inhibitor, the lack of publicly available, quantitative IC50 data makes a direct and objective comparison of its potency with YM201636 challenging. For researchers requiring precise knowledge of inhibitory concentrations, YM201636 currently offers more concrete data. Further studies are needed to fully characterize the biochemical and cellular profile of this compound to allow for a more comprehensive and direct comparison.

References

Validating PIKfyve-IN-2 Results with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for studying the function of the lipid kinase PIKfyve: the small molecule inhibitor PIKfyve-IN-2 and RNA interference using small interfering RNA (siRNA). Understanding the nuances of each technique is crucial for validating experimental findings and accurately interpreting cellular responses to PIKfyve inhibition.

Introduction to PIKfyve and its Inhibition

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P)[1][2]. These lipids play a vital role in regulating various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy[1][2]. Dysregulation of PIKfyve activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound is a potent small molecule inhibitor of PIKfyve kinase activity. Like other well-characterized PIKfyve inhibitors such as YM201636 and apilimod, it acutely blocks the production of PtdIns(3,5)P2, leading to distinct cellular phenotypes[3][4].

PIKfyve siRNA offers a genetic approach to target validation by degrading PIKfyve mRNA, thereby preventing the synthesis of the PIKfyve protein. This method provides a complementary strategy to confirm that the effects observed with a small molecule inhibitor are indeed due to the inhibition of the intended target.

Comparative Data on PIKfyve Inhibition: this compound vs. siRNA

The following tables summarize quantitative data from studies comparing the effects of PIKfyve inhibitors and siRNA-mediated knockdown of PIKfyve. It is important to note that direct side-by-side quantitative comparisons in the same experimental setting are limited in the published literature. The data presented here are compiled from various studies to provide a comprehensive overview.

Table 1: Effect of PIKfyve Inhibition on Cellular Vacuolation

MethodCell LineConcentration/ConditionQuantitative ReadoutReference
PIKfyve siRNA HeLaCombination of two siRNA duplexes (II and V)~42% of cells display a vacuolar phenotype[5]
PIKfyve siRNA HeLasiRNA duplex II alone (47.5% protein reduction)~7% of cells display a vacuolar phenotype[5]
PIKfyve Inhibitor (YM201636) DU1451 µMSignificant increase in vacuole area per nuclei[6]
PIKfyve Inhibitor (Apilimod) DU1450.03 µMSignificant increase in vacuole area per nuclei[6]

Table 2: Impact on Protein Trafficking and Degradation

MethodCell LineTarget ProteinQuantitative ReadoutReference
PIKfyve siRNA HeLaEGFRNo defect in EGFR degradation[7]
PIKfyve Inhibitor (MF4) HeLaEGFRProfound block to lysosomal degradation of activated EGF[7]
PIKfyve siRNA HMECsEGFRReduced rate of EGFR degradation[8][9]
PIKfyve Inhibitor (YM201636) HMECsEGFRReduced rate of EGFR degradation[8][9]
PIKfyve siRNA HeLaCI-M6PR & TGN-46Dispersed distribution[7]
PIKfyve Inhibitor (MF4) HeLaCI-M6PR & TGN-46Dispersed distribution[7]

Experimental Protocols

PIKfyve Inhibition with this compound

Objective: To acutely inhibit PIKfyve kinase activity in cultured cells.

Materials:

  • This compound (or a similar inhibitor like YM201636, apilimod)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., HeLa, DU145, HMECs)

  • DMSO (vehicle control)

  • 96-well or other appropriate culture plates

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range for potent PIKfyve inhibitors is between 10 nM and 1 µM. The IC50 of PIKfyve-IN-4, a similar compound, is 0.60 nM[10]. For other inhibitors like apilimod and YM201636, effective concentrations range from 30 nM to 1 µM[6][11].

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 72 hours), depending on the specific assay.

  • Analysis: Proceed with the desired downstream analysis, such as microscopy for vacuole formation, Western blotting for protein degradation, or immunofluorescence for protein localization.

PIKfyve Knockdown using siRNA

Objective: To specifically reduce the expression of PIKfyve protein.

Materials:

  • Validated PIKfyve siRNA duplexes (multiple sequences are recommended to control for off-target effects).

  • Non-targeting (scramble) siRNA control.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Cell line of interest.

  • Culture plates.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

  • siRNA Preparation: Dilute the PIKfyve siRNA and non-targeting control siRNA in Opti-MEM to the desired final concentration (e.g., 20-40 nM).

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically, but significant protein reduction is often observed after 48-72 hours.

  • Validation of Knockdown: Before proceeding with phenotypic assays, validate the knockdown efficiency by Western blotting or qRT-PCR to measure PIKfyve protein or mRNA levels, respectively. Studies have shown that a combination of siRNA duplexes can achieve over 80% protein reduction[5].

  • Phenotypic Analysis: Once knockdown is confirmed, perform the desired cellular assays.

Visualizing the Workflow and Pathways

PIKfyve Signaling Pathway

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway PI3K Class III PI3K (Vps34) PtdIns3P PtdIns3P PI3K->PtdIns3P PtdIns PtdIns PtdIns->PI3K phosphorylates PIKfyve PIKfyve PtdIns3P->PIKfyve substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 phosphorylates PtdIns5P PtdIns5P PIKfyve->PtdIns5P may directly synthesize Myotubularins Myotubularins PtdIns35P2->Myotubularins substrate Effector_Proteins Effector Proteins PtdIns35P2->Effector_Proteins recruits PtdIns5P->Effector_Proteins recruits Myotubularins->PtdIns5P dephosphorylates to Cellular_Processes Endosomal Trafficking, Lysosomal Homeostasis, Autophagy Effector_Proteins->Cellular_Processes regulate

Caption: PIKfyve synthesizes PtdIns(3,5)P2 and PtdIns5P to regulate key cellular processes.

Experimental Workflow for Validating this compound with siRNA

Validation_Workflow Workflow for Validating this compound with siRNA cluster_inhibitor Pharmacological Inhibition cluster_siRNA Genetic Knockdown Treat_Inhibitor Treat cells with This compound Phenotype_Inhibitor Observe Phenotype A (e.g., Vacuolation) Treat_Inhibitor->Phenotype_Inhibitor Vehicle_Control Treat cells with Vehicle (DMSO) Vehicle_Control->Phenotype_Inhibitor Compare Compare Results Phenotype_Inhibitor->Compare Transfect_siRNA Transfect cells with PIKfyve siRNA Validate_KD Validate Knockdown (Western Blot/qRT-PCR) Transfect_siRNA->Validate_KD Scramble_Control Transfect cells with Scramble siRNA Phenotype_siRNA Observe Phenotype A (e.g., Vacuolation) Scramble_Control->Phenotype_siRNA Validate_KD->Phenotype_siRNA Phenotype_siRNA->Compare Conclusion Conclusion: Phenotype is on-target Compare->Conclusion If phenotypes match

Caption: A logical workflow for validating the on-target effects of this compound using siRNA.

Conclusion

References

A Comparative Guide to PIKfyve Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its inhibition disrupts fundamental cellular processes, including endosomal and lysosomal trafficking and autophagy, leading to selective cytotoxicity in cancer cells. This guide provides an objective comparison of prominent PIKfyve inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.

Mechanism of Action of PIKfyve Inhibitors

PIKfyve is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are vital for the regulation of endosome and lysosome function. By blocking PIKfyve, small molecule inhibitors disrupt the production of these lipids, leading to a cascade of cellular events including:

  • Disruption of Lysosome Homeostasis: Inhibition of PIKfyve leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles.[1] This is a result of impaired lysosome fission and defective fusion between autophagosomes and lysosomes (autolysosome formation).[1]

  • Blockade of Autophagy: The impairment of autolysosome formation effectively halts the autophagy process. This is particularly detrimental to "autophagy-addicted" cancer cells that rely on this recycling pathway for survival, especially in the nutrient-poor tumor microenvironment.[1][2]

  • Induction of Cancer Cell Death: The culmination of disrupted lysosomal function and autophagy blockade can trigger non-apoptotic cell death in cancer cells.[3]

Comparative Efficacy of PIKfyve Inhibitors

Several small molecule inhibitors targeting PIKfyve have been developed and characterized. The following tables summarize their in vitro potency against the PIKfyve enzyme and their anti-proliferative effects in various cancer cell lines.

InhibitorTargetIC50 (nM)Reference
ApilimodPIKfyve14[4]
YM201636PIKfyve33[5]
WX8PIKfyve~1 (Kd)[1]

Table 1: In Vitro Inhibitory Potency Against PIKfyve Kinase. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PIKfyve by 50%. The value for WX8 is the dissociation constant (Kd).

InhibitorCancer Cell LineCell TypeIC50 / EC50 (µM)Reference
ApilimodB-cell non-Hodgkin lymphoma (various)Lymphoma< 0.2 (in ~73% of lines)[6]
YM201636Calu1Non-small cell lung cancer15.03 (72h)[7]
HCC827Non-small cell lung cancer11.07 (72h)[7]
H1299Non-small cell lung cancer74.95 (72h)[7]
WX8A375Melanoma~0.68 (cell death)[8]
U2OSOsteosarcoma>10 (cell viability)[1]
ESK981Prostate Cancer Cell LinesProstate CancerPotent growth inhibition at 0.3 µM[9]

Table 2: Anti-proliferative Activity of PIKfyve Inhibitors in Cancer Cell Lines. IC50/EC50 values represent the concentration of the inhibitor required to inhibit cell proliferation or viability by 50%. The specific assay and incubation time are noted where available.

Key Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PIKfyve inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.[1]

Autophagy Flux Assay (LC3-II Western Blotting)

This method measures the accumulation of LC3-II, a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.

  • Cell Treatment: Treat cells with the PIKfyve inhibitor for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to a subset of the wells.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][11]

  • Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[12]

Signaling Pathways and Experimental Workflows

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes PtdIns5P PtdIns5P PIKfyve->PtdIns5P Synthesizes STING STING Trafficking PIKfyve->STING Regulates Lysosome_Function Lysosome Homeostasis (Fission/Fusion) PtdIns35P2->Lysosome_Function Autophagy Autophagy PtdIns35P2->Autophagy Rac1 Rac1 Activation PtdIns5P->Rac1 Apilimod Apilimod Apilimod->PIKfyve YM201636 YM201636 YM201636->PIKfyve WX8 WX8 WX8->PIKfyve ESK981 ESK981 ESK981->PIKfyve Cell_Death Cancer Cell Death Lysosome_Function->Cell_Death Disruption leads to Autophagy->Cell_Death Blockade leads to Migration Cell Migration & Invasion Rac1->Migration Inhibition reduces Immunity Antitumor Immunity STING->Immunity Inhibition enhances

Caption: PIKfyve Signaling and Inhibition in Cancer Cells.

Autophagy_Flux_Workflow cluster_workflow Experimental Workflow: Autophagy Flux Assay start Seed Cancer Cells treatment Treat with PIKfyve Inhibitor (e.g., 24 hours) start->treatment control Vehicle Control start->control lysosomal_inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1, last 4h) treatment->lysosomal_inhibitor lysis Cell Lysis & Protein Quantification lysosomal_inhibitor->lysis control->lysis western_blot Western Blot for LC3-I/II lysis->western_blot analysis Quantify LC3-II Accumulation (Determine Autophagic Flux) western_blot->analysis

Caption: Workflow for Assessing Autophagy Flux.

References

A Comparative Guide to PIKfyve Inhibitors: Alternatives to PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative inhibitors to PIKfyve-IN-2, a known potent inhibitor of the phosphoinositide kinase PIKfyve. This enzyme plays a crucial role in various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy, making it a compelling target for therapeutic development in oncology, neurodegenerative diseases, and autoimmune disorders. This document presents a detailed analysis of the performance of key PIKfyve inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies.

Performance Comparison of PIKfyve Inhibitors

The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters for assessing the potency of these compounds.

CompoundTypeIC50 (PIKfyve)Kd (PIKfyve)Key Cellular EffectsSelectivity
Apilimod (STA-5326) Small Molecule Inhibitor~14 nM[1]-Induces cytoplasmic vacuolization, blocks autophagy, inhibits IL-12/IL-23 production.Exquisitely selective for PIKfyve.[2]
YM201636 Small Molecule Inhibitor~33 nM[1][3]-Induces cytoplasmic vacuolization, blocks retroviral budding, impairs endosomal trafficking.High selectivity for PIKfyve over p110α (~100-fold).[3]
Vacuolin-1 Small Molecule InhibitorPotent inhibitor-Induces large cytoplasmic vacuoles, blocks lysosomal exocytosis, inhibits autophagy.[4]Potent and selective PIKfyve inhibitor.[4]
APY0201 Small Molecule Inhibitor~5.2 nM-Broad anti-multiple myeloma activity.Potent PIKfyve inhibitor.[3]
WX8 (Ro 91-4714) Small Molecule Inhibitor-0.9 nMInduces cytoplasmic vacuolization, inhibits lysosomal fission.ATP-competitive inhibitor of PIKfyve, also inhibits PIP4K2C (Kd = 340 nM).[3]
PIKfyve-IN-1 Small Molecule Inhibitor6.9 nM-Cell-active chemical probe.Highly potent inhibitor.[3]
PIKfyve-IN-3 Small Molecule Inhibitor-0.47 nMOrally active, inhibits tumor growth in vivo.Remarkable interaction with PIKfyve kinase.[3]
PIKfyve-IN-4 Small Molecule Inhibitor0.60 nM-Orally active and selective.Potent and selective inhibitor.[3]
RMC-113 Small Molecule InhibitorKi = 370 nM-Reverses SARS-CoV-2-induced impairment of autophagic flux.Dual inhibitor of PIKfyve and PIP4K2C (Ki = 46 nM).[3]
UNI418 Small Molecule Inhibitor-0.78 nMAntiviral activity against SARS-CoV-2.Dual inhibitor of PIKfyve and PIP5K1C (IC50 = 60.1 nM).[3]
PIK5-12d PROTAC DegraderDC50 = 1.48 nM-Induces PIKfyve degradation, prolonged suppression of downstream signaling.Selective degradation of PIKfyve.

PIKfyve Signaling Pathway

PIKfyve is a critical enzyme in the phosphoinositide signaling pathway. It is the primary kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PI3P). This conversion predominantly occurs on the membranes of late endosomes and lysosomes. PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which dephosphorylates PI(3,5)P2 back to PI3P, ensuring tight regulation of PI(3,5)P2 levels.[5][6][7] This signaling lipid is essential for regulating the morphology and function of endolysosomes, including processes like membrane trafficking, fission, and fusion events that are vital for cellular homeostasis.[5][8]

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve_complex PIKfyve-VAC14-FIG4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation PI35P2->PIKfyve_complex Feedback via FIG4 Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal Homeostasis PI35P2->Lysosomal_Homeostasis Autophagy Autophagy PI35P2->Autophagy Inhibitors PIKfyve Inhibitors (e.g., Apilimod, YM201636) Inhibitors->PIKfyve_complex

Caption: PIKfyve signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize PIKfyve inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of PIKfyve by detecting the amount of ADP produced during the phosphorylation of its substrate, PI(3)P.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 2.5 µL of the inhibitor solution.

  • Add 5 µL of a solution containing PIKfyve enzyme and PI(3)P substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to PIKfyve within living cells, providing a direct assessment of target engagement.

Materials:

  • HEK293 cells

  • PIKFYVE-NanoLuc® Fusion Vector (Promega)

  • NanoBRET™ Tracer K-8 (Promega)

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • Test inhibitors

Procedure:

  • Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test inhibitor.

  • Add the NanoBRET™ Tracer K-8 to the cells.

  • Add the test inhibitor dilutions to the wells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) using a luminometer.

  • Calculate the BRET ratio and determine the IC50 values for target engagement.

Cellular Vacuolization Assay

A hallmark cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles. This can be qualitatively and quantitatively assessed using microscopy.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete culture medium

  • Test inhibitors

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in a multi-well plate suitable for imaging.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of the PIKfyve inhibitor or vehicle control (DMSO).

  • Incubate for a specified time (e.g., 4-24 hours).

  • Observe the cells under a phase-contrast or bright-field microscope.

  • Capture images of multiple fields for each condition.

  • Quantify vacuolization by measuring the total vacuole area per cell or by counting the number of vacuolated cells using image analysis software (e.g., ImageJ).

Experimental Workflow for PIKfyve Inhibitor Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel PIKfyve inhibitor.

Experimental_Workflow Start Novel Compound Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine IC50 Cellular_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Engagement Confirm Cellular Potency Phenotypic_Assay Cellular Phenotypic Assay (Vacuolization) Cellular_Engagement->Phenotypic_Assay Observe Cellular Effect Selectivity_Profiling Kinase Selectivity Profiling Cellular_Engagement->Selectivity_Profiling Assess Specificity Downstream_Assays Downstream Functional Assays (Autophagy, Trafficking) Phenotypic_Assay->Downstream_Assays Elucidate Mechanism In_Vivo_Studies In Vivo Efficacy & PK/PD Downstream_Assays->In_Vivo_Studies Evaluate Therapeutic Potential Selectivity_Profiling->In_Vivo_Studies

Caption: Workflow for PIKfyve inhibitor characterization.

References

A Comparative Guide to PIKfyve Inhibitors: Cross-Validation of PIKfyve-IN-2 Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PIKfyve inhibitor, PIKfyve-IN-2, with other notable alternatives in the field. The objective is to offer a clear perspective on their relative performance based on available experimental data. Due to the limited publicly available quantitative data for this compound, this guide leverages data from well-characterized inhibitors to provide a framework for its evaluation and to delineate the broader landscape of PIKfyve-targeted compounds.

Introduction to PIKfyve

PIKfyve, or phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in eukaryotic cells that plays a central role in endosomal trafficking and lysosomal homeostasis.[1][2][3] It is the primary kinase responsible for the synthesis of two rare but vital phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and defects in autophagy.[5][6] This disruption of cellular homeostasis has made PIKfyve an attractive therapeutic target for a range of diseases, including cancers, autoimmune disorders, and viral infections.[5][7]

This compound is described as a potent inhibitor of PIKfyve kinase, with potential applications in cancer and autoimmune disease research.[4][7] This guide aims to contextualize the findings related to this compound by comparing its known attributes with those of other well-documented PIKfyve inhibitors.

Comparative Analysis of PIKfyve Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of alternative PIKfyve inhibitors. This data is essential for comparing their potency and selectivity.

Table 1: In Vitro Potency of PIKfyve Inhibitors

CompoundTargetAssay TypeIC50 / Kd (nM)Reference
This compound PIKfyve-Potent inhibitor (quantitative data not publicly available)[4][7]
ApilimodPIKfyveIn vitro kinase assay14[8][9][10][11]
YM201636PIKfyveIn vitro kinase assay33[12][13][14]
PIKfyve-IN-4 (Compound 40)PIKfyveEnzymatic Assay0.60[4][15][16]
WX8PIKfyveBinding Assay0.9 (Kd)[17]
APY0201PIKfyveIn vitro kinase assay5.2[4][18][19]

Table 2: Cellular Activity and Selectivity of PIKfyve Inhibitors

CompoundCellular AssayCellular Potency (nM)Selectivity ProfileReference
This compound ---
ApilimodIL-12/IL-23 Inhibition1-2Highly selective; no significant off-target kinase activity in panels of up to 456 kinases.[9][10][20][21]
YM201636Glucose uptake inhibition54Selective for PIKfyve over p110α (approx. 100-fold). May also inhibit Akt phosphorylation.[5][12][13][22]
PIKfyve-IN-4 (Compound 40)NanoBRET Target Engagement0.35Highly selective in a 240-member NanoBRET kinase panel.[18]
WX8Cytoplasmic Vacuolation (U2OS cells)10 (EC50)~377-fold selectivity for PIKFYVE over PIP4K2C.[17][23]
APY0201IL-12p70/p40 Inhibition (mouse PECs)8.4 / 16Superior selectivity over apilimod in a panel of kinases, GPCRs, ion channels, and enzymes.[19][24]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PIKfyve inhibitors and the methods used to characterize them, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

PIKfyve_Signaling_Pathway cluster_endosome Endosome Membrane cluster_cellular_processes Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates to PtdIns5P PtdIns5P PIKfyve->PtdIns5P Produces Endosomal_Trafficking Endosome Trafficking & Membrane Dynamics PtdIns35P2->Endosomal_Trafficking Regulates Lysosome_Homeostasis Lysosome Biogenesis & Homeostasis PtdIns35P2->Lysosome_Homeostasis Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates PIKfyve_IN_2 PIKfyve Inhibitors (e.g., this compound) PIKfyve_IN_2->PIKfyve Inhibits

Caption: PIKfyve signaling pathway and point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Kinase_Assay->Target_Engagement Confirms Potency Binding_Assay Direct Binding Assay (e.g., TR-FRET) Binding_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Vacuolation, Autophagy Flux) Target_Engagement->Phenotypic_Assay Validates Cellular Activity Selectivity_Profiling Kinome-wide Selectivity (e.g., KiNativ, scanMAX) Target_Engagement->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Informs In Vivo Studies Efficacy Disease Model Efficacy (e.g., Xenograft) PK_PD->Efficacy Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Binding_Assay

Caption: General experimental workflow for PIKfyve inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of findings. Below are generalized protocols for key experiments used in the characterization of PIKfyve inhibitors.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials: Recombinant human PIKfyve, PI(3)P:PS substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a reaction mixture containing PIKfyve enzyme, the lipid substrate PI(3)P:PS, and the test compound (e.g., this compound) at various concentrations in a kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to the target kinase within intact, live cells.

  • Materials: HEK293 cells, plasmid encoding NanoLuc®-PIKfyve fusion protein, NanoBRET™ tracer, test compound.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-PIKfyve fusion vector and seed them into assay plates.

    • After allowing for protein expression (e.g., 18-24 hours), treat the cells with the NanoBRET™ tracer and varying concentrations of the test compound.

    • Equilibrate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal (emission at two wavelengths) using a plate reader.

    • The BRET ratio is calculated, and the displacement of the tracer by the test compound is used to determine the cellular IC50.[25][26][27]

Cellular Vacuolation Assay

A hallmark of PIKfyve inhibition is the induction of large cytoplasmic vacuoles. This phenotypic assay confirms the on-target effect of the inhibitor in a cellular context.

  • Materials: A suitable cell line (e.g., U2OS, DU145), test compound, high-content imaging system or microscope.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a dilution series of the test compound or a vehicle control.

    • Incubate for a specified time (e.g., 4-24 hours).

    • Image the cells using phase-contrast or brightfield microscopy.

    • Quantify the degree of vacuolation by measuring the total vacuole area per cell or the percentage of vacuolated cells.

    • Determine the EC50 for vacuole formation by plotting the quantified vacuolation against the inhibitor concentration.

Conclusion

While this compound is positioned as a potent inhibitor of PIKfyve, a comprehensive evaluation of its performance necessitates the availability of detailed quantitative data, particularly regarding its in vitro potency and kinome-wide selectivity. The data presented for alternative inhibitors such as Apilimod, YM201636, and the highly potent PIKfyve-IN-4 (Compound 40) establish a benchmark for such an evaluation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct cross-validation studies and to further investigate the therapeutic potential of novel PIKfyve inhibitors. As more data on this compound becomes publicly accessible, a more direct and quantitative comparison will be possible, further refining our understanding of its place within the growing arsenal of PIKfyve-targeting compounds.

References

A Comparative Guide to the Specificity of PIKfyve Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of several prominent PIKfyve inhibitors. While specific kinome-wide selectivity data for PIKfyve-IN-2 is not extensively published, this document evaluates other well-characterized inhibitors such as Apilimod, YM201636, and the chemical probe SGC-PIKFYVE-1 to offer a clear perspective on the standards of specificity achievable for this target. The information presented is intended to aid researchers in selecting the most appropriate chemical tools for their studies of PIKfyve kinase.

Introduction to PIKfyve and Its Inhibition

PIKfyve, or 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial lipid kinase that synthesizes the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are vital for regulating endosomal and lysosomal homeostasis, membrane trafficking, and autophagy.[1] Given its central role in these cellular processes, PIKfyve has emerged as an attractive therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.[1][2] The development of potent and highly specific inhibitors is critical to accurately probe PIKfyve's functions and to develop safe and effective therapeutics.

Quantitative Comparison of Kinase Inhibitor Specificity

The specificity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target and not due to off-target activities. The following table summarizes the inhibitory potency and selectivity of several key PIKfyve inhibitors against PIKfyve and other kinases.

InhibitorTarget KinaseIC50 / KdOff-Target Kinase(s)Off-Target IC50 / KdSelectivity Notes
Apilimod PIKfyve14 nM (IC50)[3][4]--Profiled against 456 kinases and found to be exquisitely selective for PIKfyve.[5][6]
YM201636 PIKfyve33 nM (IC50)[4][7]p110α (PIK3CA)~3,000 nM (IC50)[7][8]Demonstrates approximately 100-fold selectivity for PIKfyve over the class IA PI3-kinase p110α.[7][8]
SGC-PIKFYVE-1 PIKfyve6.9 nM (IC50)[1][9]MYLK4, MAP4K566 nM, 89 nM (IC50)[9][10]Highly selective in a 403-kinase panel; shows >9-fold enzymatic selectivity against closest off-targets.[9][10]
Compound 40 PIKfyve<1 nM (Cellular IC50)PIP4K2C200 nM (Cellular IC50)[11]A second-generation probe with excellent in-cell selectivity (>500-fold) in a 240-kinase panel.[11]
WX8 PIKfyve~1 nM (Kd)[12]PIP4K2C, MTOR~340 nM, ~7200 nM (Kd)[12]Exhibits high specificity, with ~340-fold selectivity over PIP4K2C.[12]

Signaling Pathway and Experimental Workflow Diagrams

To visually contextualize the role of PIKfyve and the methods used to assess its inhibition, the following diagrams are provided.

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane PI PI PI3K Class III PI3K (Vps34) PI->PI3K PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ Phosphatase Lipid Phosphatases PI35P2->Phosphatase Effectors Effector Proteins PI35P2->Effectors recruits PI5P PI(5)P PI5P->Effectors recruits PI3K->PI3P phosphorylates PIKfyve->PI35P2 phosphorylates Phosphatase->PI5P dephosphorylates Inhibitor PIKfyve Inhibitors (e.g., this compound) Inhibitor->PIKfyve Trafficking Endosome/Lysosome Trafficking & Homeostasis Effectors->Trafficking regulate

Caption: The PIKfyve signaling pathway, illustrating the synthesis of PI(3,5)P₂ and PI(5)P.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents 1. Prepare Reagents: - Kinase (PIKfyve) - Substrate (e.g., PI(3)P) - ATP - Assay Buffer Incubate 3. Incubate Kinase and Inhibitor Reagents->Incubate Inhibitor 2. Prepare Inhibitor Dilutions: - Serial dilutions of test compound (e.g., this compound) Inhibitor->Incubate Start 4. Initiate Reaction with ATP/Substrate Mix Incubate->Start Incubate2 5. Incubate at RT for a Defined Period (e.g., 60 min) Start->Incubate2 Stop 6. Terminate Reaction Incubate2->Stop Detection 7. Add Detection Reagents (e.g., ADP-Glo™, TR-FRET pair) Stop->Detection Read 8. Read Signal (Luminescence/Fluorescence) Detection->Read Analyze 9. Analyze Data: - Plot Signal vs. Inhibitor Conc. - Calculate IC50 Value Read->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed below are representative methodologies for key experiments used to determine kinase inhibitor specificity.

In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and a protein carrier like BSA to maintain enzyme stability.
  • Kinase Stock: Dilute the recombinant PIKfyve enzyme to the desired concentration (e.g., 2-5 ng/µL) in kinase buffer.
  • Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM in DMSO) and create a series of dilutions in kinase buffer.
  • Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PI(3)P) and ATP at a concentration close to the Kₘ for the specific kinase.

2. Assay Procedure:

  • Add the diluted test inhibitor solutions to the wells of a multi-well assay plate (e.g., 384-well).
  • Add the diluted kinase solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
  • Terminate the reaction by adding a stop solution or the first detection reagent.

3. Signal Detection (Example: ADP-Glo™ Assay):

  • Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for approximately 40 minutes.
  • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

4. Data Analysis:

  • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor or no enzyme).
  • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Kinome-wide Selectivity Profiling (Binding Assay Principle)

To assess the broader selectivity of an inhibitor, binding assays across a large panel of kinases are often employed (e.g., KINOMEscan™).

1. Principle:

  • This method typically uses an active site-directed competition binding assay. A test inhibitor is incubated with a DNA-tagged kinase from a library of hundreds of human kinases.
  • The mix is then passed over a solid support functionalized with an immobilized, broad-spectrum kinase inhibitor.
  • If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand. If it does not bind, the kinase will be captured on the solid support.

2. General Workflow:

  • A single concentration of the test inhibitor (e.g., 1 µM) is incubated with each kinase from the panel.
  • The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) of the DNA tag.
  • The results are reported as "Percent of Control" (PoC), where a lower PoC indicates stronger binding of the test inhibitor. For hits, dissociation constants (Kd) can be determined by running full dose-response curves.

Conclusion

The specificity of a kinase inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. While data on this compound is limited, the field has produced several inhibitors like Apilimod and SGC-PIKFYVE-1 that demonstrate exceptional selectivity for PIKfyve over hundreds of other kinases.[5][9] These compounds serve as the benchmark for specificity in PIKfyve-targeted drug discovery. Researchers should prioritize using inhibitors with well-documented, broad selectivity profiles and appropriate negative controls to ensure the validity and reproducibility of their experimental findings.

References

A Comparative Guide to Autophagy Inhibitors: PIKfyve-IN-2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the modulation of autophagy a significant area of therapeutic interest. This guide provides an objective comparison of PIKfyve-IN-2, a representative of the PIKfyve kinase inhibitor class, with other established autophagy inhibitors, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Tale of Different Targets

Autophagy is a multi-step pathway, and different inhibitors exert their effects by targeting distinct stages of the process. Inhibitors can be broadly categorized into two groups: early-stage inhibitors that prevent the formation of the autophagosome, and late-stage inhibitors that block the degradation of autophagic cargo.

  • PIKfyve Inhibitors (e.g., this compound, Apilimod, WX8): These are late-stage inhibitors with a unique mechanism. The target, PIKfyve kinase, is essential for producing the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid is critical for resolving late endosomes and lysosomes, a process known as lysosome homeostasis. Inhibition of PIKfyve leads to the accumulation of large cytoplasmic vacuoles, disrupts lysosome fission, and ultimately prevents the fusion of autophagosomes with lysosomes to form functional autolysosomes.[1][2] This effectively halts the final degradation step of autophagy.[3][4]

  • Early-Stage Inhibitors (PI3K Inhibitors): This class primarily targets Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34, which is essential for the initiation and nucleation of the autophagosome.

    • 3-Methyladenine (3-MA): A widely used inhibitor that blocks the Vps34-Beclin-1 complex, thereby preventing autophagosome formation.[5] However, 3-MA can have a dual role, as prolonged treatment may also inhibit Class I PI3K, which can paradoxically promote autophagy.[5]

    • Wortmannin: An irreversible pan-PI3K inhibitor that also blocks autophagosome formation. It is often considered a more consistent autophagy inhibitor than 3-MA due to its persistent effects on Class III PI3K.[6]

  • Late-Stage Inhibitors (Lysosomal Disruptors): These agents block the final degradation step by interfering with lysosome function.

    • Bafilomycin A1 (BafA1): A potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[7] By preventing the pumping of protons into the lysosome, it raises the lysosomal pH, thereby inactivating the acid-dependent hydrolases responsible for degradation. It has also been reported to block autophagosome-lysosome fusion directly.[8][9]

    • Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are lysosomotropic weak bases that accumulate in lysosomes and raise their pH.[10] Beyond neutralizing pH, their primary inhibitory mechanism is believed to be the impairment of autophagosome-lysosome fusion.[10][11]

Comparative Data Presentation

The following tables summarize the key characteristics and quantitative data for these autophagy inhibitors. Note: As detailed, peer-reviewed experimental data for this compound is limited, data from other potent and specific PIKfyve inhibitors like WX8 and Apilimod are used as representative of this class.

Table 1: Comparison of Autophagy Inhibitor Mechanisms

Inhibitor ClassRepresentative Compound(s)TargetStage of InhibitionPrimary Cellular Phenotype
PIKfyve Inhibitor This compound, WX8, ApilimodPIKfyve KinaseLate Stage (Fusion)Accumulation of large endolysosomal vacuoles; Blocked autophagic flux[3][4]
PI3K Inhibitor 3-Methyladenine, WortmanninClass III PI3K (Vps34)Early Stage (Initiation/Nucleation)Decreased autophagosome formation
V-ATPase Inhibitor Bafilomycin A1Vacuolar H+-ATPaseLate Stage (Degradation/Fusion)Increased lysosomal pH; Accumulation of non-degraded autophagosomes[7]
Lysosomotropic Agent Chloroquine (CQ), Hydroxychloroquine (HCQ)LysosomeLate Stage (Fusion/Degradation)Increased lysosomal pH; Impaired fusion; Accumulation of autophagosomes[10][11]

Table 2: Quantitative Potency of Select Autophagy Inhibitors

CompoundCell LineAssayPotency (IC50 / EC50)Source
WX8 (PIKfyve Inhibitor) A375 MelanomaCell Viability~0.1 µM[4]
Apilimod (PIKfyve Inhibitor) B-cell non-Hodgkin lymphoma (Median of 48 lines)Cell Viability0.13 µM[12][13]
Hydroxychloroquine A375 MelanomaCell Viability>10 µM[4]
Wortmannin Rat HepatocytesInhibition of Proteolysis~30 nM[14]
Bafilomycin A1 Pediatric B-ALL cellsAutophagy Inhibition1 nM[13]

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the autophagy pathway and the specific points of intervention for each class of inhibitor.

Autophagy_Pathway_and_Inhibitors cluster_initiation Initiation & Nucleation cluster_elongation Elongation & Maturation cluster_degradation Fusion & Degradation ULK1_complex ULK1 Complex PI3K_complex Vps34/Beclin-1 (Class III PI3K) ULK1_complex->PI3K_complex activates Phagophore Phagophore PI3K_complex->Phagophore Autophagosome Autophagosome (LC3-II decorated) Phagophore->Autophagosome matures into Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome PI3Ki 3-MA Wortmannin PI3Ki->PI3K_complex Late_stage_i Baf A1 Chloroquine Late_stage_i->Lysosome impair function PIKfyve_i This compound PIKfyve_i->Autophagosome block fusion

Caption: Overview of the autophagy pathway showing intervention points for different inhibitor classes.

PIKfyve_Mechanism PI3P PI(3)P (on endosome) PIKfyve PIKfyve Kinase PI3P->PIKfyve substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 produces Lysosome_Homeostasis Lysosome Maturation & Fission PI35P2->Lysosome_Homeostasis regulates Lysosome Functional Lysosome Lysosome_Homeostasis->Lysosome enables Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome->Autolysosome PIKfyve_IN_2 This compound PIKfyve_IN_2->PIKfyve inhibits

Caption: Mechanism of PIKfyve inhibition, leading to disruption of lysosome homeostasis and autophagy.

Key Experimental Protocols

Accurate assessment of autophagy requires monitoring "autophagic flux"—the entire dynamic process from autophagosome formation to degradation. Static measurements can be misleading.

Autophagic Flux Assay by Western Blotting

This method quantifies the change in key autophagy marker proteins, LC3 and p62/SQSTM1, to measure flux.

Objective: To determine the rate of autophagosome degradation by comparing protein levels in the presence and absence of a late-stage inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate cells to desired confluency. Treat with the experimental compound (e.g., this compound) for the desired time course. For the final 2-4 hours of the experiment, add a late-stage inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a parallel set of wells. Include untreated and late-stage inhibitor-only controls.

  • Protein Extraction: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, membrane-bound form, ~14 kDa).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-LC3B (to detect both LC3-I and LC3-II).

      • Mouse anti-p62/SQSTM1.

      • Loading control (e.g., anti-Actin or anti-GAPDH).

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the late-stage inhibitor block. An increase in LC3-II and accumulation of p62 upon treatment with an inhibitor like this compound indicates a blockage in autophagic flux.[7][10]

Fluorescence Microscopy of GFP-LC3 Puncta

This visual assay monitors the formation and accumulation of autophagosomes.

Objective: To visualize and quantify the number of autophagosomes (as GFP-LC3 puncta) per cell following inhibitor treatment.

Methodology:

  • Cell Culture and Transfection: Plate cells on glass coverslips. Transfect with a plasmid encoding GFP-LC3. Allow 24-48 hours for expression.

  • Treatment: Treat cells with the desired inhibitors as described for the Western blot protocol. A late-stage inhibitor like BafA1 or CQ should be used as a positive control for autophagosome accumulation.

  • Fixation and Mounting:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash again with PBS.

    • Mount coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.

  • Imaging:

    • Acquire images using a fluorescence or confocal microscope.

    • Capture multiple random fields of view for each condition.

  • Data Analysis: Quantify the number of GFP-LC3 dots (puncta) per cell. An increase in the number of puncta indicates an accumulation of autophagosomes. This accumulation, when caused by an inhibitor like this compound, signifies a block in the degradation pathway.[5][8]

Conclusion

This compound and related compounds represent a distinct class of autophagy inhibitors that target a critical node in lysosome biology. Unlike early-stage inhibitors such as 3-MA and Wortmannin, which prevent autophagosome formation, PIKfyve inhibitors block the final degradative step. Their mechanism, while also targeting the late stage, is distinct from V-ATPase inhibitors and lysosomotropic agents. Instead of primarily altering lysosomal pH, PIKfyve inhibitors disrupt the fundamental processes of lysosome fission and fusion by depleting PI(3,5)P2.[3][4] This unique mechanism results in a dramatic vacuolization phenotype and offers a potent method for blocking autophagic flux, making PIKfyve inhibitors valuable tools for research and potential therapeutic development, particularly in contexts like autophagy-dependent cancers.[4] The choice of inhibitor should be guided by the specific experimental question, considering the stage of the pathway to be targeted and potential off-target effects.

References

A Comparative Guide to the Efficacy of PIKfyve Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various small molecule inhibitors of the lipid kinase PIKfyve. While the primary focus of this guide was intended to be PIKfyve-IN-2, publicly available data on its specific efficacy against different cell lines is limited. Therefore, this document presents a broader comparison of several key PIKfyve inhibitors, including Apilimod, YM201636, and WX8, for which more extensive experimental data is available. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting PIKfyve in oncology and other disease areas.

Introduction to PIKfyve

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid messenger plays a vital role in regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Given the reliance of many cancer cells on these pathways for survival and proliferation, PIKfyve has emerged as a promising therapeutic target. Inhibition of PIKfyve can lead to the disruption of lysosomal function and autophagic flux, ultimately inducing cancer cell death.[1][2]

PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A PIKfyve Kinase Activity Assay (e.g., ADP-Glo) B Determine Enzymatic IC50 A->B C Cell Viability/Cytotoxicity Assays (e.g., XTT, CellTiter-Glo) E Determine Cellular IC50/EC50 C->E D Select Panel of Cancer Cell Lines D->C F Mechanism of Action Studies (e.g., Autophagy, Lysosomal Function) E->F G Select Promising Inhibitor(s) E->G F->G H Pharmacokinetic Studies G->H I Xenograft Tumor Models G->I J Evaluate Anti-tumor Efficacy I->J

References

Comparative Guide to PIKfyve Inhibitors: Confirming the Mechanism of Action of PIKfyve-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PIKfyve-IN-2 with other known PIKfyve inhibitors. The information presented is curated from publicly available experimental data to assist researchers in evaluating the utility of this compound for their specific applications.

Introduction to PIKfyve and its Inhibition

PIKfyve, a phosphoinositide kinase, plays a pivotal role in cellular trafficking by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). These lipids are critical for the regulation of endosome and lysosome homeostasis. Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and impacting pathways such as autophagy and viral entry.[1][2] This has made PIKfyve an attractive target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections.[3]

This compound is a potent inhibitor of PIKfyve kinase.[1][3] Understanding its mechanism of action in the context of other available inhibitors is crucial for its effective application in research and drug development.

Quantitative Comparison of PIKfyve Inhibitors

The following table summarizes the reported potency and selectivity of this compound and other commonly used PIKfyve inhibitors. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.

InhibitorTypePotency (IC₅₀/Kᵢ/Kₑ)SelectivityKey Features & Applications
This compound Kinase InhibitorPotent inhibitor; specific IC₅₀ not publicly disclosed.[3]Information not publicly available.Research in cancer and autoimmune disorders.[3]
Apilimod (STA-5326) Kinase InhibitorIC₅₀: ~14 nM (in vitro kinase assay)[4]; Kₑ: 75 pM (in-cell binding)[5]Highly selective for PIKfyve over a large panel of kinases.[5]Investigated in clinical trials for autoimmune diseases, lymphoma, and COVID-19.[6]
YM-201636 Kinase InhibitorIC₅₀: 33 nM[1]Also inhibits p110α at higher concentrations (IC₅₀: 3.3 µM).[1]Widely used research tool to study PIKfyve function.
APY0201 Kinase InhibitorIC₅₀: 5.2 nM[1]Potent and selective PIKfyve inhibitor.Research tool for studying PtdIns(3,5)P₂ synthesis.
WX8 Kinase InhibitorKₑ: 0.9 nM for PIKfyve; 340 nM for PIP4K2C.[1]High selectivity for PIKfyve over PIP4K2C.Used in autophagy-dependent cancer research.[1]
PIKfyve-IN-1 Kinase InhibitorIC₅₀: 6.9 nM[1]Cell-active chemical probe.Research in virology.[1]
PIKfyve-IN-3 Kinase InhibitorKₑ: 0.47 nM[1]Orally active.Inhibits tumor growth in xenograft models.[1]
PIKfyve-IN-4 Kinase InhibitorIC₅₀: 0.60 nM[1]Orally active and selective.Good systemic tolerance.[1]
Vacuolin-1 Kinase InhibitorPotent and selective PIKfyve inhibitor.[1]Cell-permeable.Inhibits lysosomal exocytosis and late-stage autophagy.[1]
RMC-113 Dual Kinase InhibitorKᵢ: 370 nM for PIKfyve; 46 nM for PIP4K2C.[1]Dual inhibitor of PIKfyve and PIP4K2C.Reverses SARS-CoV-2-induced impairment of autophagic flux.[1]
UNI418 Dual Kinase InhibitorKₑ: 0.78 nM for PIKfyve; Kₑ: 61 nM for PIP5K1C.[1]Dual inhibitor of PIKfyve and PIP5K1C.Antiviral activity against SARS-CoV-2.[1]
PIK5-12d PROTAC DegraderDC₅₀: 1.48 nM (in VCaP cells)[7]Induces PIKfyve degradation.Research in prostate cancer.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of PIKfyve inhibitors and the experimental approaches to confirm their activity, the following diagrams are provided.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PIP35P2 PtdIns(3,5)P₂ PIKfyve->PIP35P2 Phosphorylation PIP5P PtdIns(5)P PIKfyve->PIP5P Downstream Downstream Effectors (e.g., TRPML1, Protrudins) PIP35P2->Downstream PIP5P->Downstream PIKfyve_IN_2 This compound (and other inhibitors) PIKfyve_IN_2->PIKfyve Inhibition Trafficking Endosomal/Lysosomal Trafficking & Fission Downstream->Trafficking Homeostasis Cellular Homeostasis Trafficking->Homeostasis

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo, NanoBRET) - Determine IC₅₀ BindingAssay Binding Assay (e.g., TR-FRET, SPR) - Determine Kᵢ/Kₑ CellTreatment Treat cells with This compound/alternatives VacuolationAssay Phenotypic Assay: Cytoplasmic Vacuolation - Microscopy & Quantification CellTreatment->VacuolationAssay SignalingAssay Target Engagement Assay: PtdIns(3,5)P₂ levels - Lipidomics CellTreatment->SignalingAssay FunctionalAssay Functional Readout: (e.g., Autophagy flux, Viral entry) CellTreatment->FunctionalAssay

Caption: Experimental workflow for confirming PIKfyve inhibitor mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PIKfyve inhibitors. Below are representative protocols for key experiments.

In Vitro PIKfyve Kinase Activity Assay (ADP-Glo™ Format)

This assay biochemically quantifies the kinase activity of PIKfyve by measuring the amount of ADP produced.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • PIKfyve inhibitors (this compound and comparators) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the PIKfyve inhibitors in DMSO.

  • In a 96-well plate, add the kinase buffer, PI(3)P substrate, and the inhibitor dilutions.

  • Add the recombinant PIKfyve enzyme to initiate the reaction, excluding the negative control wells.

  • Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for Cytoplasmic Vacuolation

This cell-based assay phenotypically assesses the inhibition of PIKfyve by observing the characteristic formation of cytoplasmic vacuoles.

Materials:

  • A suitable cell line (e.g., HeLa, U2OS, RAW 264.7)

  • Complete culture medium

  • PIKfyve inhibitors (this compound and comparators) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Phase-contrast or differential interference contrast (DIC) microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PIKfyve inhibitors. Include a DMSO vehicle control.

  • Incubate the cells for a suitable duration (e.g., 4, 8, or 24 hours). The time required for vacuole formation can vary between cell lines and inhibitors.

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Acquire images of the cells using a phase-contrast or DIC microscope.

  • Quantify the extent of vacuolation. This can be done by measuring the total area of vacuoles per cell or by scoring the percentage of vacuolated cells.

  • Plot the vacuolation phenotype as a function of inhibitor concentration to determine the effective concentration (EC₅₀). Recent studies have shown that glutamine in the culture medium can facilitate vacuole enlargement upon PIKfyve inhibition.[8][9]

Western Blot for Autophagy Flux Assessment

PIKfyve inhibition is known to block autophagic flux. This can be monitored by observing the accumulation of autophagy markers like LC3-II.

Materials:

  • Cell line of interest

  • Complete culture medium

  • PIKfyve inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate and treat cells with PIKfyve inhibitors as described in the vacuolation assay. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a late-stage autophagy inhibitor (e.g., bafilomycin A1) for comparison.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels upon inhibitor treatment is indicative of blocked autophagic flux.

Conclusion

The experimental protocols provided in this guide offer a framework for researchers to independently verify the mechanism of action of this compound and compare its efficacy and cellular effects to other well-characterized PIKfyve inhibitors. Such comparative studies are essential for the rational selection of chemical probes and for advancing our understanding of the therapeutic potential of targeting the PIKfyve pathway.

References

Safety Operating Guide

Proper Disposal of PIKfyve-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the potent kinase inhibitor, PIKfyve-IN-2, is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe management of this compound from receipt to disposal.

While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, an SDS for a closely related compound from the same supplier, PIKfyve-IN-4, indicates that it is "not a hazardous substance or mixture."[1] However, it is imperative to handle all research chemicals with caution. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting and should be followed in conjunction with your institution's specific waste management policies.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or other chemically resistant gloves).

  • Use safety glasses or goggles to protect from splashes.

  • A laboratory coat is required to protect clothing and skin.

Handling:

  • Avoid inhalation of dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Do not eat, drink, or smoke when handling this product.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials depends on the form of the waste: the original container, unused (neat) compound, solutions, and contaminated labware.

1. Disposal of Empty Original Containers:

  • Ensure the container is fully empty.

  • Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).

  • The rinsate should be collected and disposed of as chemical waste (see section 3).

  • Deface the label on the container to prevent misuse.

  • Dispose of the clean, empty container in the regular laboratory glass or plastic recycling, in accordance with your institution's guidelines.

2. Disposal of Unused or Expired this compound (Neat Compound):

  • If this compound is deemed non-hazardous by your institution's safety office, small quantities of the solid may be disposed of in the regular trash, provided it is securely contained.

  • Best Practice: It is recommended to treat all chemical waste, including small quantities of research compounds, as chemical waste.

  • Package the unused compound in a clearly labeled, sealed container.

  • Arrange for pickup and disposal by your institution's hazardous waste management service.

3. Disposal of this compound Solutions:

  • Solutions of this compound (e.g., in DMSO or cell culture media) should be collected in a designated, leak-proof waste container.

  • The waste container must be clearly labeled with the contents, including the name of the chemical and the solvent.

  • Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Arrange for disposal through your institution's chemical waste program.

4. Disposal of Contaminated Labware:

  • Labware such as pipette tips, tubes, and flasks that have come into contact with this compound should be considered chemically contaminated.

  • Solid Waste: Collect contaminated solid labware in a designated, labeled waste bag or container.

  • Liquid Waste from Decontamination: If decontaminating glassware, collect the rinsate as chemical waste.

  • Dispose of the contaminated labware through your institution's chemical or solid waste stream as appropriate.

Quantitative Data Summary

ParameterRecommendationSource
Storage of Stock Solutions Store at -20°C for up to one month or -80°C for up to six months to maintain stability.MedChemExpress

Experimental Protocols

This document does not cite specific experiments but provides general guidance for the disposal of a chemical used in research. For detailed experimental protocols involving this compound, please refer to the relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_streams Disposal Streams cluster_procedures Disposal Procedures start This compound Waste assess Assess Waste Type start->assess empty_container Empty Original Container assess->empty_container Container neat_compound Unused/Expired (Neat) Compound assess->neat_compound Solid solution Solutions in Solvents/Media assess->solution Liquid labware Contaminated Labware assess->labware Contaminated Materials triple_rinse 1. Triple Rinse 2. Deface Label empty_container->triple_rinse chem_waste Collect in Labeled Chemical Waste Container neat_compound->chem_waste solution->chem_waste solid_waste Collect in Labeled Solid Waste Container labware->solid_waste recycle Dispose in Regular Glass/Plastic Recycling triple_rinse->recycle triple_rinse->chem_waste Collect Rinsate ehs_pickup Arrange for EHS Waste Pickup chem_waste->ehs_pickup solid_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general best practices. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal guidelines before handling and disposing of this chemical. The absence of a "hazardous" classification does not mean a compound is without risk. Prudent laboratory practices should always be followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.